3-chloro-D-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
| Record name | β-Chloroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-chloro-D-alanine from Serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-D-alanine is a non-proteinogenic amino acid of significant interest in the pharmaceutical and biotechnology sectors. Its utility as a versatile building block for the synthesis of various bioactive molecules, including antibiotics and enzyme inhibitors, has driven the development of efficient and stereoselective synthetic routes. This guide provides a comprehensive technical overview of the primary methods for the synthesis of this compound, with a focus on pathways originating from the readily available precursor, D-serine. Both established chemical methodologies and emerging enzymatic strategies will be explored in detail, providing researchers and drug development professionals with a thorough understanding of the available synthetic options, their underlying mechanisms, and practical implementation.
Introduction: The Significance of this compound
This compound serves as a crucial chiral intermediate in the synthesis of a variety of compounds with therapeutic potential. The presence of the chlorine atom at the β-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups to create novel amino acid derivatives. This versatility has been exploited in the development of enzyme inhibitors, particularly those targeting pyridoxal phosphate (PLP)-dependent enzymes, and in the synthesis of complex peptide structures. The D-configuration is often essential for biological activity, lending to increased metabolic stability or specific interactions with biological targets. Consequently, the stereospecific synthesis of this compound is of paramount importance.
Chemical Synthesis Strategies from D-Serine
The conversion of D-serine to this compound involves the substitution of the hydroxyl group with a chlorine atom. This transformation can be achieved through several chemical routes, with two prominent methods involving the use of N-chlorosuccinimide (NCS) with a thiourea catalyst, and thionyl chloride (SOCl₂).
Chlorination using N-Chlorosuccinimide (NCS) and Thiourea
This method offers a mild and efficient way to chlorinate D-serine, proceeding via a nucleophilic substitution mechanism. The combination of NCS as the chlorine source and thiourea as a catalyst provides a selective and high-yielding transformation.[1]
The reaction is believed to proceed through the activation of the hydroxyl group of serine. Thiourea is thought to activate NCS, enhancing its electrophilicity. The sulfur atom of thiourea can form a halogen bond with the chlorine atom of NCS, making it more susceptible to nucleophilic attack by the hydroxyl group of serine. This forms a reactive intermediate that is then displaced by the chloride ion. The stereochemistry at the α-carbon is typically retained during this process.
Diagram: Proposed Mechanism of Thiourea-Catalyzed Chlorination of Serine with NCS
Caption: General mechanism of alcohol chlorination using thionyl chloride.
The following protocol is a generalized procedure based on patent literature, often starting with D-serine methyl ester hydrochloride. [2][3] Materials:
-
D-Serine methyl ester hydrochloride (or D-serine)
-
Thionyl chloride (SOCl₂)
-
Solvent (e.g., a mixture of Acetonitrile and Dichloromethane) [4]* Water (for work-up)
-
Petroleum ether (for crystallization)
Procedure:
-
Suspend D-serine methyl ester hydrochloride in the chosen solvent system in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the suspension to a low temperature (e.g., 0°C).
-
Slowly add thionyl chloride to the cooled suspension while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to a specific temperature (e.g., 20-30°C) and stir for a defined period (e.g., 12 hours). [4]5. Monitor the reaction for completion.
-
After the reaction, the product, this compound methyl ester hydrochloride, can be isolated by filtration.
-
Further purification can be achieved by crystallization from a suitable solvent system, such as by adding petroleum ether to a concentrated solution. [3] Table 2: Representative Reaction Parameters for Thionyl Chloride Method
| Parameter | Value | Reference |
| Starting Material | D-Serine methyl ester hydrochloride | [4] |
| Molar Ratio (SOCl₂:Substrate) | 1.2-1.5 : 1 | [4] |
| Initial Temperature | 0 °C | [4] |
| Reaction Temperature | 20-30 °C | [4] |
| Reaction Time | ~12 hours | [4] |
| Solvents | Acetonitrile/Dichloromethane mixture | [4] |
| Reported Yield | 88-94% | [4] |
Emerging Enzymatic Approaches
The use of enzymes for chemical transformations offers several advantages, including high stereospecificity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of this compound from D-serine is not yet a widely established method, the field of biocatalysis is rapidly advancing, and several enzyme classes hold promise for this transformation.
Halogenases: Nature's Halogenating Machinery
Halogenase enzymes are capable of catalyzing the incorporation of halogen atoms into a wide range of organic molecules. [5]These enzymes are broadly classified into two main types:
-
FADH₂-dependent halogenases: These enzymes utilize flavin adenine dinucleotide (FADH₂) to activate molecular oxygen and a halide ion, generating a reactive halogenating species. [6]* Non-heme iron/α-ketoglutarate-dependent halogenases: These enzymes employ a non-heme iron center and α-ketoglutarate to generate a high-valent iron-oxo species that can abstract a hydrogen atom from the substrate, followed by halogen rebound. [5] While there are reports of halogenases that can chlorinate amino acids like lysine and ornithine, a specific halogenase with high activity and selectivity for the β-position of D-serine has not been extensively documented for preparative scale synthesis. [7]However, the ongoing discovery and engineering of new halogenases may soon provide a viable enzymatic route for this transformation.
Diagram: General Principles of Enzymatic Halogenation
Caption: Simplified overview of two major classes of halogenase enzymes.
Purification and Characterization
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity suitable for downstream applications.
Crystallization
Crystallization is a common method for purifying the final product. As described in the experimental protocols, the addition of a less polar solvent like ethanol or petroleum ether to the reaction concentrate can induce the precipitation of this compound or its salt form. The choice of solvent and crystallization conditions should be optimized to maximize yield and purity.
Ion-Exchange Chromatography
For higher purity requirements, ion-exchange chromatography can be a powerful tool for separating amino acids. [8][9]Since this compound is an amino acid, it possesses both an amino group and a carboxylic acid group, making it amenable to separation on both cation and anion exchange resins. The choice of resin and elution conditions (pH and ionic strength) will depend on the isoelectric point of this compound and the nature of the impurities.
Diagram: Workflow for Purification of this compound
Caption: General workflow for the purification and characterization of this compound.
Conclusion and Future Outlook
The synthesis of this compound from D-serine is well-established through chemical methods, particularly using NCS/thiourea or thionyl chloride. These methods provide reliable routes to this important chiral building block, with good to excellent yields. The choice between these methods may depend on factors such as scale, cost, and safety considerations.
The future of this compound synthesis will likely see a greater emphasis on biocatalytic methods. The development of robust and selective halogenase enzymes for the direct chlorination of D-serine would represent a significant advancement, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis. Continued research in enzyme discovery and protein engineering will be key to realizing this potential.
References
- CN115872882A - Synthetic method of 3-chloro-alanine - Google P
- Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google P
- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google P
-
Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC - NIH. (URL: [Link])
-
N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])
-
Enzymatic chlorination and bromination - PubMed. (URL: [Link])
- WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google P
-
Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS - Chemical Communications (RSC Publishing). (URL: [Link])
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. (URL: [Link])
-
Chlorinating Nature's building blocks - Research Communities. (URL: [Link])
-
Synthesis of L-serine stereospecifically labelled at C-3 with deuterium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Infrared spectrum and structure of the homochiral serine octamer–dichloride complex - Nature. (URL: [Link])
-
Halogenase‐Inspired Oxidative Chlorination Using Flavin Photocatalysis - Consensus. (URL: [Link])
- US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google P
-
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - MDPI. (URL: [Link])
-
Chloroalanine - Wikipedia. (URL: [Link])
-
Synthesis of alkyl chlorides - Organic Chemistry Portal. (URL: [Link])
-
Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PubMed. (URL: [Link])
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. (URL: [Link])
-
Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC - NIH. (URL: [Link])
-
Stereospecific syn-dichlorination of allylic amines enabled by identification of a superior stereo-directing group - PubMed Central. (URL: [Link])
-
Schematic reaction scheme of the synthesis of β-amino acids catalyzed... - ResearchGate. (URL: [Link])
-
(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (URL: [Link])
-
Ion Exchange Chromatography & Chromatofocusing - GE Healthcare. (URL: [Link])
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH. (URL: [Link])
-
Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed. (URL: [Link])
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem - NIH. (URL: [Link])
-
Ion exchange chromatography protein purification and isoelectric point (pI) - YouTube. (URL: [Link])
-
Separation and Refining of Amino acids - Mitsubishi Chemical Corporation. (URL: [Link])
-
Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])
-
Synthesis of D-cysteine-related amino acids by this compound chloride-lyase of Pseudomonas putida CR 1-1 - PubMed. (URL: [Link])
-
(PDF) Deaminative chlorination of aminoheterocycles - ResearchGate. (URL: [Link])
- Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google P
- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google P
Sources
- 1. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 2. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-D-Alanine on Alanine Racemase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alanine racemase (ALR) is a vital bacterial enzyme responsible for the synthesis of D-alanine, an essential precursor for peptidoglycan cell wall biosynthesis. Its absence in eukaryotes makes it a prime target for antimicrobial drug development.[1][2] This guide provides a detailed examination of the mechanism by which 3-chloro-D-alanine, a classic mechanism-based inactivator, irreversibly inhibits alanine racemase. By acting as a "suicide substrate," this compound is catalytically converted by the enzyme into a reactive intermediate that covalently modifies the active site, leading to lethal inactivation.[3][4] Understanding this intricate mechanism at a molecular level is crucial for the rational design of novel, specific, and potent antibacterial agents.
The Central Role of Alanine Racemase in Bacterial Survival
All bacteria rely on a rigid peptidoglycan cell wall to maintain osmotic stability and cell shape.[1] A key building block of this structure is the D-alanine amino acid, which is incorporated into the pentapeptide side chains of the peptidoglycan layers.[5][6] Bacteria synthesize D-alanine from the readily available L-alanine using the enzyme alanine racemase (ALR; EC 5.1.1.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][7]
Structurally, ALR functions as a homodimer. The active site is uniquely formed at the interface of the two monomers, with each subunit contributing essential residues to the catalytic center.[6][8] This dimeric architecture is critical for its catalytic function. Because this enzyme is indispensable for bacterial viability and absent in humans, it remains a highly attractive and validated target for antibiotic development.[9][10]
The Catalytic Mechanism of Alanine Racemase
The catalytic activity of ALR hinges on its PLP cofactor, which is covalently bound to a conserved lysine residue (such as Lys39) in the active site, forming an internal aldimine or Schiff base.[11][12] The racemization of alanine proceeds through a well-established two-base mechanism involving the formation of a PLP-stabilized carbanion intermediate.[1][13]
The catalytic cycle can be summarized in four key stages:
-
Transaldimination: The incoming L-alanine substrate displaces the active site lysine to form a new, external aldimine with the PLP cofactor.[11][13]
-
α-Proton Abstraction: A catalytic base in the active site, typically a tyrosine residue (e.g., Tyr265), abstracts the proton from the α-carbon of the substrate.[1][11]
-
Quinonoid Intermediate Formation: The removal of the proton results in a planar, negatively charged carbanion intermediate. This negative charge is delocalized and stabilized by the electron-withdrawing capacity of the protonated pyridine ring of the PLP cofactor.[12][13] This resonance-stabilized structure is known as the quinonoid intermediate.
-
Reprotonation and Product Release: A second catalytic base, the lysine residue (Lys39) that initiated the cycle, donates a proton to the opposite face of the planar intermediate.[1][11] This results in the formation of the D-alanine external aldimine. A final transaldimination reaction releases the D-alanine product and regenerates the internal aldimine, returning the enzyme to its resting state.
Caption: The normal catalytic cycle of Alanine Racemase.
Mechanism-Based Inactivation by this compound
This compound is a classic example of a mechanism-based inactivator, or "suicide substrate."[3][4] These intelligent inhibitors are relatively unreactive on their own but are transformed into highly reactive molecules by the catalytic machinery of their target enzyme.[14] This ensures high specificity for the target, as the enzyme essentially orchestrates its own demise.
The inactivation of alanine racemase by this compound proceeds as follows:
-
Enzyme Recognition and Binding: this compound, being a structural analog of alanine, binds to the active site and forms an external aldimine with the PLP cofactor, just like the natural substrate.
-
Catalytic Activation: The enzyme proceeds with its normal catalytic function, and an active site base abstracts the α-proton from the inhibitor.
-
β-Elimination and Intermediate Formation: The abstraction of the α-proton facilitates the β-elimination of the chlorine atom as HCl. This elimination reaction generates a highly electrophilic and reactive aminoacrylate intermediate, which remains bound to the PLP cofactor.[13]
-
Irreversible Covalent Modification: This reactive intermediate does not proceed through the normal catalytic pathway. Instead, it is susceptible to nucleophilic attack by a nearby amino acid residue in the active site. This attack forms a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[15] While the exact residue can vary, studies on similar inhibitors have identified tyrosine as a target of alkylation.[15]
Caption: Mechanism of suicide inhibition by this compound.
Kinetic and Spectroscopic Evidence
The mechanism of suicide inhibition is supported by distinct kinetic and spectroscopic signatures.
Kinetics of Inactivation
The covalent modification results in a time-dependent loss of enzyme activity that follows pseudo-first-order kinetics. The process exhibits saturation, meaning that at high concentrations of the inhibitor, the rate of inactivation becomes independent of the inhibitor concentration.
| Inhibitor | Target Enzyme | Second-Order Rate Constant (k_inact/K_i) | Reference |
| D-chlorovinylglycine | E. coli Alanine Racemase | 122 ± 14 M⁻¹s⁻¹ | [15] |
| D-fluoroalanine | E. coli Alanine Racemase | 93 M⁻¹s⁻¹ | [15] |
Note: Data for the closely related D-chlorovinylglycine is presented to illustrate typical kinetic parameters.
Spectroscopic Analysis
The PLP cofactor is an excellent spectroscopic probe. Its conjugated π-system gives it a distinct UV-visible absorbance spectrum that is highly sensitive to changes in its electronic environment. The formation of the external aldimine, the quinonoid intermediate, and the final covalent adduct each produce unique spectral shifts. For example, studies on the related 3-halovinylglycines identified a transient adduct with a maximum absorbance (λmax) at 516 nm, providing direct evidence of intermediate formation.[15]
Key Experimental Methodologies
Elucidating the mechanism of ALR inhibition requires a combination of kinetic, spectroscopic, and structural biology techniques.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for inhibitor kinetic analysis.
Protocol 1: Alanine Racemase Coupled Activity Assay
This is the most common method for measuring ALR activity. Since the interconversion of D- and L-alanine does not produce a direct spectrophotometric signal, the reaction is coupled to a second, signal-producing enzyme.
-
Principle: In the D- to L-alanine direction, ALR produces L-alanine. L-alanine dehydrogenase (L-ADH) is then used to catalyze the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.[5]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a saturating concentration of D-alanine (e.g., 50 mM), NAD⁺ (e.g., 2 mM), and a sufficient activity of L-ADH.
-
Initiation: The reaction is initiated by adding a known amount of purified alanine racemase.
-
Measurement: Immediately place the reaction cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time.
-
Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Controls: A crucial control is to run the reaction without D-alanine to ensure there is no background NADH production.
Protocol 2: X-ray Crystallography for Structural Insights
Visualizing the inhibitor bound in the active site provides definitive proof of the covalent modification and reveals the specific amino acid residues involved.
-
Principle: High-resolution crystal structures of the enzyme in complex with the inhibitor can reveal the precise atomic interactions and the nature of the covalent adduct.[7][8][16]
-
Sample Preparation: Purified alanine racemase is incubated with a molar excess of this compound to ensure complete inactivation.
-
Crystallization: The inactivated enzyme-inhibitor complex is subjected to high-throughput screening of crystallization conditions (varying pH, precipitants, and temperature).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to obtain diffraction data.[6]
-
Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional electron density map of the complex, allowing for the modeling of the inhibitor covalently bound within the active site.[9]
Implications for Antimicrobial Drug Development
The study of mechanism-based inhibitors like this compound provides a powerful blueprint for rational drug design.
-
High Specificity: Because the inhibitor must be processed by the target enzyme's unique catalytic mechanism, suicide substrates can achieve a high degree of specificity, reducing off-target effects and potential toxicity.[4][14]
-
Potency: Irreversible covalent inhibition is a highly effective means of neutralizing an enzyme, often leading to potent antimicrobial activity.[17]
-
Challenges and Opportunities: A significant challenge is ensuring absolute specificity. For example, while this compound is a canonical ALR inhibitor, it is a very poor inhibitor of the ALR from Mycobacterium tuberculosis. Instead, its potent antitubercular activity stems from the unexpected inhibition of a different enzyme, glutamate racemase (MurI).[18][19] This critical finding underscores the importance of validating an inhibitor's mechanism of action in the specific pathogen of interest and highlights how such studies can uncover new, exploitable drug targets.
Conclusion
This compound inactivates alanine racemase through a sophisticated suicide inhibition mechanism. It exploits the enzyme's own catalytic power to transform from a benign substrate analog into a potent electrophile that permanently disables the active site. A thorough understanding of this pathway, supported by kinetic, spectroscopic, and structural evidence, not only illuminates a fundamental aspect of enzyme chemistry but also provides invaluable insights for the development of next-generation antibiotics that can overcome the growing challenge of antimicrobial resistance.
References
-
Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]
-
M-CSA. (n.d.). Alanine racemase. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic mechanism of alanine racemase and pathway for l-alanine.... Retrieved from [Link]
-
Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed. Retrieved from [Link]
-
LeMagueres, P., et al. (2009). The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design. PubMed Central. Retrieved from [Link]
-
Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. PubMed Central. Retrieved from [Link]
-
Inhibitors of alanine racemase enzyme: a review. (2015). Taylor & Francis Online. Retrieved from [Link]
-
RCSB PDB. (2011). 3S46: The crystal structure of alanine racemase from streptococcus pneumoniae. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design. Retrieved from [Link]
-
Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE. Retrieved from [Link]
-
Im, H., et al. (2013). Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23. National Institutes of Health. Retrieved from [Link]
-
Wu, D., et al. (2011). Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). PubMed Central. Retrieved from [Link]
-
Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. PubMed. Retrieved from [Link]
-
PLOS ONE. (n.d.). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
Wang, E. A., & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry. Retrieved from [Link]
-
De-Melo, E. B., et al. (2021). An outlook on suicide enzyme inhibition and drug design. PubMed Central. Retrieved from [Link]
-
Ju, J., et al. (2018). Structural Features and Kinetic Characterization of Alanine Racemase From Bacillus Pseudofirmus OF4. PubMed. Retrieved from [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
Walsh, C. T. (1984). SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS. Annual Review of Biochemistry. Retrieved from [Link]
Sources
- 1. Alanine racemase - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Properties of 3-Chloro-D-alanine
Introduction
3-Chloro-D-alanine (3-CDA) is a synthetic, unnatural amino acid that has garnered significant interest within the scientific community for its potent and selective bioactivity.[1][2] Structurally, it is an analog of the naturally occurring amino acid D-alanine, with a chlorine atom substituting one of the hydrogen atoms on the beta-carbon. This seemingly minor modification confers upon 3-CDA the ability to act as a powerful enzyme inhibitor, making it a valuable tool in biochemical research and a promising lead compound in the development of novel therapeutic agents, particularly antimicrobials.[2][3][4] This guide provides a comprehensive overview of the core biochemical properties of this compound, delving into its mechanism of action, metabolic fate, and the experimental methodologies used to characterize its activity.
Physicochemical Properties
This compound is a white, crystalline solid that is soluble in water.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C3H6ClNO2 | [1][5] |
| Molar Mass | 123.54 g/mol | [1][5] |
| CAS Number | 39217-38-4 | [6] |
| IUPAC Name | (2S)-2-amino-3-chloropropanoic acid | [6] |
| Melting Point | 166–167 °C | [1] |
| Appearance | White solid | [1] |
Mechanism of Action: A Tale of Enzyme Inhibition
The primary biochemical function of this compound lies in its ability to act as a potent inhibitor of several key enzymes, most notably those involved in bacterial cell wall synthesis. This inhibitory action is the foundation of its antimicrobial properties.
Alanine Racemase: The Key Target
The most well-characterized target of this compound is alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8] Alanine racemase is crucial for bacteria as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[7][8] As this enzyme is generally absent in higher eukaryotes, it represents an attractive target for the development of selective antibacterial drugs.[7]
This compound acts as a mechanism-based inhibitor, also known as a "suicide inhibitor," of alanine racemase. The inhibition process is a classic example of lethal synthesis, where the enzyme itself converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.
The proposed mechanism of inhibition involves the following steps:
-
Binding to the Active Site: this compound, being a structural analog of D-alanine, binds to the active site of alanine racemase.
-
Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery initiates a reaction that leads to the elimination of the chlorine atom from the β-carbon of 3-CDA.
-
Formation of a Reactive Intermediate: This elimination reaction generates a highly reactive electrophilic intermediate, 2-aminoacrylate, within the active site.
-
Covalent Modification: The reactive intermediate then attacks a nucleophilic residue in the active site of the enzyme, forming a stable covalent bond. This irreversible modification leads to the inactivation of the enzyme.
This process is highly efficient, with a high "killing efficiency," meaning that a large proportion of the inhibitor molecules that bind to the enzyme lead to its irreversible inactivation.[9]
Caption: Mechanism of Alanine Racemase Inhibition.
Other Enzymatic Targets
While alanine racemase is a primary target, this compound has been shown to inhibit other enzymes as well, including:
-
D-amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids.[10][11] this compound can act as a substrate for DAAO, leading to its own degradation.[12][13][14] However, it can also act as an inhibitor of the enzyme.[12]
-
D-alanine Aminotransferase: This enzyme is also involved in D-alanine metabolism. Studies have shown that this compound can inhibit D-glutamate-D-alanine transaminase activity.[3][4]
-
Glutamate Racemase: In some organisms, such as Mycobacterium tuberculosis, this compound has been found to be a more potent inhibitor of glutamate racemase than alanine racemase.[15] This highlights the importance of considering species-specific differences in drug targeting.
Metabolic Fate
The metabolic fate of this compound is primarily dictated by its interaction with enzymes like D-amino acid oxidase and specific dehydrochlorinases.
The hydrolysis of this compound can be catalyzed by the enzyme this compound dehydrochlorinase, which converts it to pyruvate, ammonium, and chloride.[1][16] This metabolic breakdown is a key consideration in its overall biological activity and potential toxicity.
Caption: Metabolic breakdown of this compound.
Antibacterial Activity
The potent inhibition of alanine racemase by this compound translates to significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] By disrupting the synthesis of peptidoglycan, 3-CDA weakens the bacterial cell wall, leading to cell lysis and death. This makes it an effective antibacterial agent both in vitro and in vivo.[3][4]
Experimental Protocols
The study of this compound's biochemical properties relies on a variety of well-established experimental protocols.
Enzyme Inhibition Assay (Alanine Racemase)
A common method to determine the inhibitory activity of this compound against alanine racemase is a coupled enzyme assay.
Principle: The activity of alanine racemase is measured by coupling the production of L-alanine (from D-alanine) to the oxidation of NADH by L-alanine dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 8.0), D-alanine (substrate), NAD+, and L-alanine dehydrogenase.
-
Inhibitor Incubation: In separate reactions, pre-incubate the alanine racemase enzyme with varying concentrations of this compound for a defined period.
-
Initiation of Reaction: Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of this compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The growth of the bacteria is assessed after an incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the bacterial strain of interest in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
-
Serial Dilution of Inhibitor: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Applications in Research and Drug Development
The unique biochemical properties of this compound make it a valuable tool in several areas of research and development:
-
Antibacterial Drug Discovery: It serves as a lead compound for the design of novel antibiotics targeting bacterial cell wall synthesis.[2]
-
Mechanistic Studies: It is used as a probe to study the catalytic mechanisms of PLP-dependent enzymes.
-
Metabolic Pathway Elucidation: It can be used to investigate the roles of D-amino acids in various biological processes.[2]
Conclusion
This compound is a fascinating molecule with potent and specific biochemical properties. Its ability to act as a mechanism-based inhibitor of key bacterial enzymes, particularly alanine racemase, underpins its significant antibacterial activity. The detailed understanding of its mechanism of action, metabolic fate, and the availability of robust experimental protocols for its characterization make this compound a valuable asset for researchers and drug development professionals. As the challenge of antimicrobial resistance continues to grow, the exploration of compounds like this compound and the pathways they target will be crucial in the quest for new and effective therapies.
References
-
Wikipedia contributors. (2023, November 13). Chloroalanine. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
- Thornberry, N. A., Bull, H. G., Taub, D., Green, B. G., & Patchett, A. A. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. The Journal of biological chemistry, 266(32), 21657–21665.
- Yoshida, T., Akimoto, S., & Nakayama, T. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS letters, 523(1-3), 138–142.
- Nagasawa, T., Ohkishi, H., Kawakami, B., Yamano, H., & Tani, Y. (1981). Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida.
-
PubChem. (n.d.). 3-chloro-L-alanine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Wikipedia contributors. (2023, March 21). This compound dehydrochlorinase. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
- Miyake, Y., Abe, T., & Yamano, T. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. Journal of biochemistry, 73(1), 1–11.
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
-
Semantic Scholar. (n.d.). This compound dehydrochlorinase activity. Retrieved January 3, 2026, from [Link]
- Kahan, F. M., & Zimmerman, S. B. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.
-
PubChem. (n.d.). 3-Chloroalaninate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
- Miyake, Y., Abe, T., & Yamano, T. (1973). On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine. Journal of Biochemistry, 73(1), 1-11.
- Singh, S., & Singh, S. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 875-881.
-
Wikipedia contributors. (2023, December 1). D-amino acid oxidase. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
- Kahan, F. M., & Zimmerman, S. B. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine.
-
Miyake, Y., Abe, T., & Yamano, T. (1973). On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine. J-Stage. Retrieved January 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 3). 3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. Retrieved January 3, 2026, from [Link]
- O'Neill, A. J., & Chopra, I. (2022).
-
Singh, S., & Singh, S. (2015). Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online. Retrieved January 3, 2026, from [Link]
- Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(9), 5491–5499.
- Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2013). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in molecular biosciences, 3, 43.
-
Kahan, F. M., & Zimmerman, S. B. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. PNAS. Retrieved January 3, 2026, from [Link]
Sources
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Creative Peptides [creative-peptides.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the reaction of D-amino acid oxidase with -chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine [jstage.jst.go.jp]
- 15. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
The Discovery and Antimicrobial Saga of 3-Chloro-D-alanine: A Technical Guide
Foreword: The Unconventional Warrior in the Fight Against Bacteria
In the relentless arms race between humanity and pathogenic bacteria, the discovery of novel antimicrobial agents is paramount. For decades, the scientific community has predominantly focused on conventional therapeutic avenues. However, a fascinating and highly potent class of compounds, the D-amino acid analogues, has provided a unique frontier in this battle. This technical guide delves into the discovery and history of one such molecule: 3-chloro-D-alanine. We will journey through its initial identification, the elucidation of its elegant mechanism of action, and the key experimental validations that have cemented its place as a powerful tool for researchers and a potential cornerstone for future drug development. This document is designed for the discerning eye of researchers, scientists, and drug development professionals, offering not just a historical account, but a practical, in-depth exploration of a remarkable antimicrobial agent.
The Genesis of a Concept: Targeting the Bacterial Achille's Heel
The story of this compound begins with a fundamental difference between bacterial and mammalian cells: the bacterial cell wall. This rigid, protective layer is essential for bacterial survival, and its unique composition, particularly the presence of D-amino acids, makes it an attractive target for antimicrobial agents.[1] While proteins in higher organisms are almost exclusively composed of L-amino acids, bacteria utilize D-isomers, most notably D-alanine, in the biosynthesis of their peptidoglycan cell wall.[2] This crucial distinction laid the conceptual groundwork for the development of D-amino acid analogues as selective antibacterial compounds. The enzymes responsible for the synthesis of these D-amino acids, therefore, represent a significant vulnerability in the bacterial defense system.
Discovery and Early History: Unmasking a Potent Inhibitor
The mid-20th century saw a surge in research into the intricacies of bacterial cell wall synthesis, paving the way for the discovery of molecules that could disrupt this vital process. While the exact first synthesis of this compound is not prominently documented in the readily available scientific literature, its significance as an antimicrobial agent was notably brought to the forefront in the early 1970s.
A pivotal 1974 study by Manning, Merrifield, Jones, and Gotschlich provided a comprehensive early characterization of the antibacterial effects of both D- and L-isomers of β-chloroalanine.[3][4] Their work demonstrated that these compounds inhibited the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[3][4] Crucially, they observed that the inhibitory effect of β-chloro-D-alanine on pneumococcus could be completely reversed by the addition of D-alanine or D-alanyl-D-alanine, strongly suggesting an interference with D-alanine metabolism.[3][4]
This seminal research further revealed that treatment with β-chloro-D-alanine led to a dramatic shift in the intracellular pool of free alanine in E. coli and B. subtilis.[3][4] In untreated bacteria, approximately 95% of the free alanine was the D-isomer; however, after exposure to β-chloro-D-alanine, the L-isomer predominated.[3][4] This critical observation pointed directly to the inactivation of a key enzyme: alanine racemase , the enzyme responsible for the conversion of L-alanine to D-alanine.[3][4] Subsequent enzymatic assays confirmed this hypothesis, showing that β-chloro-D-alanine potently inhibited the activity of both alanine racemase and D-glutamate-D-alanine transaminase by 90-95%.[3][4] These early investigations firmly established this compound as a potent inhibitor of a crucial pathway in bacterial cell wall biosynthesis.
Mechanism of Action: A Tale of Irreversible Inhibition
This compound exerts its antimicrobial effect primarily through the mechanism-based inactivation of pyridoxal phosphate (PLP)-dependent enzymes, with alanine racemase being its principal target.[1][5] Alanine racemase is a ubiquitous bacterial enzyme that is essential for providing the D-alanine necessary for peptidoglycan synthesis.[6] The absence of this enzyme in humans makes it an ideal target for selective antibacterial therapy.[6]
The inhibitory process is a sophisticated example of "suicide inhibition." this compound, being a structural analogue of the enzyme's natural substrate, D-alanine, enters the active site of alanine racemase. The enzyme then proceeds with its catalytic mechanism, which involves the formation of a Schiff base with the PLP cofactor. This is followed by the abstraction of the α-proton, leading to the elimination of the chlorine atom and the formation of a highly reactive amino-acrylate intermediate. This intermediate then irreversibly alkylates a key amino acid residue within the active site, leading to the covalent modification and permanent inactivation of the enzyme.
The following diagram illustrates the proposed mechanism of alanine racemase inhibition by this compound:
Caption: Mechanism of Alanine Racemase Inactivation.
While alanine racemase is the primary target, this compound has been shown to inhibit other PLP-dependent enzymes, including D-glutamate-D-alanine transaminase, aspartate aminotransferase, and threonine deaminase.[1][3][5] This broader inhibitory profile may contribute to its overall antimicrobial efficacy.
Key Experimental Validation: The Alanine Racemase Inhibition Assay
The cornerstone of validating the mechanism of action of this compound is the enzymatic assay of alanine racemase inhibition. A common and reliable method is a coupled spectrophotometric assay.[1] This assay measures the conversion of D-alanine to L-alanine by alanine racemase, which is then coupled to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the rate of the alanine racemase reaction.
Detailed Experimental Protocol: Coupled Spectrophotometric Assay for Alanine Racemase Inhibition
A. Materials and Reagents:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (or other potential inhibitors)
-
Tricine buffer (100 mM, pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
B. Preparation of Reaction Cocktail:
-
Prepare a reaction cocktail containing the following components in Tricine buffer (100 mM, pH 8.5):
-
1 mM NAD+
-
0.03 units/mL L-alanine dehydrogenase
-
2.5 mM D-alanine
-
-
Prepare a stock solution of purified alanine racemase to a final concentration of 12 nM in Tricine buffer.
C. Assay Procedure:
-
Add 40 µL of the reaction cocktail to each well of a 96-well microplate.
-
To the appropriate wells, add a small volume (e.g., 1 µL) of this compound at various concentrations. For control wells, add the same volume of the solvent used to dissolve the inhibitor (e.g., water or DMSO).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the 12 nM alanine racemase solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.
D. Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
For more detailed kinetic analysis, perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be used to generate Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Kᵢ).[1]
The following diagram outlines the workflow for this key experiment:
Caption: Experimental Workflow for Alanine Racemase Inhibition Assay.
Antimicrobial Spectrum and Resistance
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its effectiveness stems from its ability to target a fundamental and highly conserved pathway in bacterial cell wall synthesis.
However, as with any antimicrobial agent, the potential for resistance is a critical consideration. Bacteria can develop resistance to this compound through several mechanisms. One documented mechanism involves the expression of an enzyme that can degrade the antibiotic. For instance, some bacteria, such as Fusobacterium nucleatum and Porphyromonas gingivalis, possess an L-methionine-α-deamino-γ-mercaptomethane-lyase that also exhibits 3-chloro-DL-alanine chloride-lyase activity, effectively neutralizing the compound.[7][8] Additionally, some bacteria have an enzyme called this compound dehydrochlorinase, which catalyzes the hydrolysis of this compound to pyruvate, chloride, and ammonia.
Synthesis and Chemical Properties
This compound is an unnatural amino acid that is typically synthesized through the chemical modification of serine.[1] The hydroxyl group of serine is replaced with a chlorine atom, a transformation that can be achieved using various chlorinating agents. Its salt form, this compound hydrochloride, is a white, water-soluble solid.[1]
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₆ClNO₂ |
| Molar Mass | 123.54 g/mol |
| Appearance | White solid |
| Solubility | Water soluble |
Conclusion: A Timeless Tool and a Beacon for Future Discovery
The journey of this compound, from its early recognition as a potent inhibitor of bacterial growth to the detailed elucidation of its mechanism of action, serves as a compelling case study in rational antimicrobial drug design. By targeting a metabolic pathway unique to bacteria, this D-amino acid analogue offers a high degree of selectivity and efficacy. While challenges related to resistance and potential off-target effects in complex biological systems exist, this compound remains an invaluable tool for researchers studying bacterial cell wall biosynthesis and a source of inspiration for the development of novel antimicrobial agents. Its story underscores the importance of understanding the fundamental biochemical differences between pathogens and their hosts, a principle that will undoubtedly continue to guide the discovery of the next generation of life-saving antibiotics.
References
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]
-
Yoshida, T., Akimoto, S., Ohtani, K., & Ito, K. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS letters, 523(1-3), 119–122. [Link]
-
Semantic Scholar. This compound dehydrochlorinase activity. [Link]
-
Miyake, Y., Abe, T., & Yamano, T. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. Journal of biochemistry, 73(1), 1–11. [Link]
-
Porter, D. J., Voet, J. G., & Bright, H. J. (1972). Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide. Biochemical and biophysical research communications, 49(1), 257–263. [Link]
-
Wikipedia. This compound dehydrochlorinase. [Link]
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]
-
Wikipedia. Chloroalanine. [Link]
-
Strych, U., Penland, R. L., Jimenez, M., Krause, K. L., & Benedik, M. J. (2001). Characterization of the alanine racemases from two strains of Pseudomonas aeruginosa. Journal of bacteriology, 183(23), 6826–6833. [Link]
-
Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., Aristoff, P. A., ... & Krause, K. L. (2011). New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PloS one, 6(5), e20354. [Link]
-
PubMed. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. [Link]
-
Prosser, G. A., de Carvalho, L. P., & Uhrin, D. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(10), 6091–6099. [Link]
-
Spisz, T. S., & Bruner, S. D. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517–526. [Link]
-
Sugimoto, S., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 69(7), e0193624. [Link]
Sources
- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine racemase - Wikipedia [en.wikipedia.org]
- 6. A novel assay method for an amino acid racemase reaction based on circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 8. Purification and preliminary crystallization of alanine racemase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-D-alanine: A Technical Guide to its Role as an Inhibitor of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterials Targeting the Cell Wall
The bacterial cell wall, a structure essential for maintaining cell integrity and shape, presents a prime target for antimicrobial agents. Its unique composition, particularly the peptidoglycan layer, is absent in eukaryotes, offering a selective target for therapeutic intervention. Peptidoglycan synthesis is a complex, multi-step process involving several key enzymes. The D-isomers of amino acids, particularly D-alanine, are fundamental building blocks of the peptidoglycan structure. The synthesis of D-alanyl-D-alanine, a critical precursor, is a crucial step in this pathway.[1] The escalating crisis of antibiotic resistance necessitates the exploration of novel inhibitors that can effectively disrupt this vital process. 3-chloro-D-alanine (3-CDA), a synthetic amino acid analogue, has emerged as a potent inhibitor of bacterial cell wall synthesis, demonstrating significant promise as a lead compound for the development of new antibacterial agents. This guide provides an in-depth technical overview of this compound, its mechanism of action, methods for its evaluation, and considerations for its therapeutic development.
Physicochemical Properties of this compound
This compound is a synthetic, unnatural amino acid. It is a white, water-soluble solid.[2] The presence of a chlorine atom at the β-carbon of the alanine molecule is central to its inhibitory activity.
| Property | Value | Source |
| Chemical Formula | C₃H₆ClNO₂ | [2] |
| Molar Mass | 123.54 g/mol | [3] |
| Appearance | White solid | [2] |
| Solubility | Water-soluble | [2] |
Mechanism of Action: A Two-Pronged Attack on Peptidoglycan Synthesis
This compound exerts its antibacterial effect by targeting two crucial enzymes in the D-alanine branch of the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl) . This dual-targeting mechanism contributes to its potency and reduces the likelihood of rapid resistance development.
Irreversible Inhibition of Alanine Racemase (Alr)
Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine, providing the essential D-alanine precursor for peptidoglycan synthesis. This compound acts as a mechanism-based inactivator of this enzyme.[4]
The inhibitory process involves the enzyme's own catalytic machinery. The PLP cofactor in the active site of alanine racemase reacts with this compound, leading to the elimination of the chlorine atom. This elimination reaction generates a highly reactive amino-acrylate intermediate that covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[4] This covalent modification permanently disables the enzyme, preventing the production of D-alanine and halting peptidoglycan synthesis.[1][4]
Figure 1: Mechanism of Alanine Racemase Inhibition by this compound.
Inhibition of D-alanine:D-alanine Ligase (Ddl)
Figure 2: Competitive Inhibition of D-alanine:D-alanine Ligase by this compound.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | JE2 | 300 | [6] |
| Streptococcus pneumoniae | - | Data not available | [1][4] |
| Escherichia coli | - | Sensitive | [1][4] |
| Pseudomonas aeruginosa | - | Data not available | |
| Bacillus subtilis | - | Sensitive | [1][4] |
Note: The table will be updated as more specific MIC data becomes available.
Bacterial Resistance Mechanisms
The emergence of resistance is a significant challenge in antibiotic development. For this compound, a key resistance mechanism has been identified in Staphylococcus aureus. This involves a specific mutation in the gene encoding D-alanine aminotransferase (Dat). A single nucleotide polymorphism (C539T) in the dat gene results in a serine to phenylalanine substitution at position 180 (S180F) of the enzyme.[7] This altered enzyme, Dat-S180F, appears to promote the dissociation of the this compound-PLP adduct, effectively inactivating the inhibitor and conferring resistance.[8]
Another potential mechanism of resistance involves the enzymatic degradation of this compound. Some bacteria, such as Pseudomonas putida, possess an enzyme called this compound dehydrochlorinase, which catalyzes the conversion of this compound to pyruvate, ammonia, and chloride, thereby detoxifying the compound.[9][10]
Experimental Protocols for Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a bacterial strain is determined using the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Inoculate a single colony into cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5 (corresponding to approximately 5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution of this compound across the plate by transferring 100 µL from one well to the next.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Enzyme Kinetics Assay for Alanine Racemase Inhibition
The inhibition of alanine racemase by this compound can be quantified by determining the inhibition constant (Ki). This assay typically involves monitoring the conversion of L-alanine to D-alanine in the presence of the inhibitor.
Protocol: Due to the irreversible nature of the inhibition, a time-dependent inactivation assay is most appropriate.
-
Enzyme and Reagents:
-
Purified alanine racemase.
-
L-alanine (substrate).
-
This compound (inhibitor).
-
D-amino acid oxidase (coupling enzyme).
-
Horseradish peroxidase (HRP).
-
Amplex Red (or a similar HRP substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Assay Procedure:
-
Pre-incubate alanine racemase with various concentrations of this compound in the assay buffer for different time intervals.
-
Initiate the reaction by adding L-alanine to the pre-incubation mixture.
-
Immediately add the coupling enzymes (D-amino acid oxidase and HRP) and the HRP substrate.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the amount of active alanine racemase remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The apparent first-order rate constant of inactivation (k_obs) is determined from the slope of this plot.
-
Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).
-
In Vivo Efficacy and Therapeutic Potential
Studies in murine models have demonstrated the in vivo efficacy of this compound against infections caused by Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli.[1][4] These findings underscore its potential as a therapeutic agent. However, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies are necessary to fully evaluate its clinical potential. Key parameters such as absorption, distribution, metabolism, excretion, and toxicity need to be thoroughly investigated to establish a safe and effective dosing regimen.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antibacterial agents. Its dual-targeting mechanism of action against two essential enzymes in the peptidoglycan synthesis pathway is a significant advantage. Further research should focus on:
-
Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Inhibition Constants: Determining the precise Ki values for the inhibition of both alanine racemase and D-alanine:D-alanine ligase to better understand its inhibitory profile.
-
Comprehensive In Vivo Studies: Conducting detailed PK/PD and toxicology studies to assess its safety and efficacy in preclinical models.
-
Overcoming Resistance: Investigating strategies to circumvent known resistance mechanisms, such as the development of combination therapies.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized in the ongoing battle against antibiotic resistance.
References
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 10. This compound dehydrochlorinase activity | Semantic Scholar [semanticscholar.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic degradation of 3-chloro-D-alanine by dehydrochlorinase
An In-depth Technical Guide to the Enzymatic Degradation of 3-Chloro-D-alanine by Dehydrochlorinase
Authored by: Gemini, Senior Application Scientist
Preamble: The Significance of a Specialized Dehalogenation
In the landscape of microbial metabolism and enzymology, the detoxification of xenobiotic compounds represents a critical survival mechanism and a fertile ground for biotechnological innovation. This compound, an unnatural amino acid, poses a significant threat to many bacteria due to its ability to inhibit essential enzymes involved in cell wall synthesis, such as alanine racemase.[1][2] However, certain microorganisms have evolved a sophisticated enzymatic defense: this compound dehydrochlorinase. This enzyme does not merely sequester or modify the toxic compound; it catalyzes a definitive degradation, rendering it harmless.
This guide provides a comprehensive technical overview of this fascinating enzymatic process. We will dissect the enzyme's structure and function, elucidate its catalytic mechanism, provide field-tested experimental protocols for its study, and explore its broader biological and industrial relevance. This document is intended for researchers, biochemists, and drug development professionals who require a deep, mechanistic understanding of this specialized carbon-halide lyase.
Section 1: The Catalyst - this compound Dehydrochlorinase (EC 4.5.1.2)
The central player in this metabolic drama is this compound dehydrochlorinase, an enzyme that efficiently catalyzes the decomposition of its namesake substrate.
Classification and Provenance
This compound dehydrochlorinase is classified as a lyase , specifically a carbon-halide lyase .[3] Its systematic name is This compound chloride-lyase (deaminating; pyruvate-forming) .[3] This enzyme is not ubiquitous; its presence is a specific adaptation. It has been notably isolated and characterized from bacteria, such as Pseudomonas putida CR 1-1, that exhibit resistance to high concentrations of this compound.[4][5] The expression of this enzyme is often inducible, meaning its synthesis is significantly upregulated in the presence of its substrate, this compound, highlighting its role as a specific detoxification agent.[5]
Molecular Architecture and Key Features
Understanding the enzyme's structure is fundamental to comprehending its function. Through purification and characterization studies, a clear picture of its architecture has emerged.[5]
-
Quaternary Structure : The functional enzyme is a homodimer, composed of two identical subunits.[5]
-
Molecular Weight : The total molecular weight of the holoenzyme is approximately 76,000 Daltons, with each subunit contributing about 38,000 Daltons.[5]
-
Essential Cofactor : The enzyme's catalytic activity is critically dependent on pyridoxal 5'-phosphate (PLP) , a versatile cofactor derived from vitamin B6. The holoenzyme binds two molecules of PLP per molecule of the dimeric enzyme.[3][5] The PLP is responsible for the characteristic yellow color of the purified enzyme, which exhibits an absorption maximum at 418 nm.[5]
| Property | Value | Source |
| Enzyme Commission No. | 4.5.1.2 | [3] |
| Systematic Name | This compound chloride-lyase (deaminating) | [3] |
| Source Organism | Pseudomonas putida CR 1-1 | [5] |
| Molecular Weight | ~76,000 Da (Holoenzyme) | [5] |
| Subunit Composition | Homodimer (~38,000 Da per subunit) | [5] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [3][5] |
| Stoichiometry | 2 moles PLP / mole of enzyme | [5] |
Section 2: The Catalytic Mechanism - An α,β-Elimination Reaction
The core of the enzyme's function lies in its sophisticated chemical mechanism. It catalyzes an α,β-elimination reaction, which can be broken down into a series of well-orchestrated steps, all occurring within the confines of the enzyme's active site. The overall reaction is:
This compound + H₂O → Pyruvate + NH₄⁺ + Cl⁻ [3][6]
The PLP cofactor is not a passive participant; it is the linchpin of the entire catalytic cycle.
Step-by-Step Mechanistic Breakdown
-
Schiff Base Formation : The process begins with the formation of a covalent bond between the amino group of the this compound substrate and the aldehyde group of the PLP cofactor. This forms an "external aldimine" or Schiff base. This initial step positions the substrate correctly and primes it for catalysis.
-
α-Proton Abstraction : A basic residue within the enzyme's active site abstracts the proton from the α-carbon of the substrate. The electron-withdrawing capacity of the pyridinium ring of the PLP cofactor is crucial here, as it stabilizes the resulting carbanionic intermediate.
-
β-Elimination of Chloride : The stabilized intermediate undergoes a rapid elimination of the chloride ion from the β-carbon. This is the dehydrochlorination step and results in the formation of a highly unstable aminoacrylate intermediate, which remains bound to the PLP.
-
Hydrolysis and Product Release : The aminoacrylate intermediate is hydrolyzed. A water molecule attacks, leading to the release of pyruvate and ammonia. This final step also regenerates the original PLP-aldehyde, readying the enzyme for the next catalytic cycle.[7]
Visualization of the Catalytic Pathway
The following diagram illustrates the key stages of the PLP-dependent degradation of this compound.
Caption: Catalytic cycle of this compound dehydrochlorinase.
Beyond Dehydrochlorination: Catalytic Versatility
A key insight into this enzyme's function is that its activity is not strictly limited to this compound. It has been shown to catalyze the α,β-elimination of D-cysteine as well.[5] Furthermore, it can perform a β-replacement reaction , where the chlorine atom is substituted by another nucleophile. For instance, in the presence of hydrogen sulfide (H₂S), the enzyme can synthesize D-cysteine from this compound, demonstrating its potential for biocatalytic applications.[5][8]
Section 3: Experimental Workflow - From Purification to Activity Measurement
Robust and reproducible protocols are the bedrock of enzymology. This section provides validated, step-by-step methodologies for the purification and functional characterization of this compound dehydrochlorinase.
Enzyme Purification Protocol
The following workflow is a representative multi-step process designed to achieve a high degree of enzyme purity from a bacterial cell lysate, based on established methods.[5] The causality behind this sequence is to progressively fractionate the proteome based on different physicochemical properties (solubility, charge, hydrophobicity, and size).
Caption: Multi-step purification workflow for dehydrochlorinase.
Step-by-Step Methodology:
-
Cell Harvest and Lysis : Grow P. putida CR 1-1 in a suitable medium containing this compound to induce enzyme expression. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 10 µM PLP and 1 mM EDTA). Lyse the cells using sonication or a French press on ice.
-
Clarification : Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min) to pellet cell debris. The resulting supernatant is the crude extract.
-
Ammonium Sulfate Fractionation : Slowly add solid ammonium sulfate to the crude extract with stirring to achieve a specific saturation (e.g., 40-70%). This precipitates proteins based on solubility. Collect the precipitate by centrifugation and redissolve in a minimal volume of buffer.
-
Dialysis : Dialyze the redissolved pellet against the starting buffer overnight to remove excess ammonium sulfate.
-
Chromatography Series :
-
Anion Exchange : Load the dialyzed sample onto a DEAE-Sephacel column. Elute with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the buffer. Collect fractions and assay for activity. Pool the active fractions.
-
Hydrophobic Interaction : Add ammonium sulfate to the pooled fractions and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate. Pool active fractions.
-
Affinity/Adsorption : Apply the sample to a Hydroxyapatite column and elute with an increasing gradient of phosphate buffer.
-
Gel Filtration : As a final polishing step, concentrate the active fractions and apply them to a Sephadex G-150 column to separate proteins by size. This step also allows for an estimation of the native molecular weight.
-
-
Purity Assessment : Analyze the final sample by SDS-PAGE to confirm purity and subunit molecular weight.
Enzyme Activity Assay: A Coupled Spectrophotometric Method
This protocol provides a continuous and highly sensitive method for measuring dehydrochlorinase activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of reaction is monitored by the decrease in absorbance at 340 nm.
Principle:
-
Reaction 1 (Dehydrochlorinase): this compound → Pyruvate + NH₄⁺ + Cl⁻
-
Reaction 2 (LDH): Pyruvate + NADH + H⁺ → L-Lactate + NAD⁺
Reaction Mixture Setup:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Potassium Phosphate Buffer (pH 8.0) | 1 M | 100 | 100 mM |
| NADH | 10 mM | 20 | 0.2 mM |
| Lactate Dehydrogenase (LDH) | 1000 U/mL | 5 | 5 U/mL |
| This compound (Substrate) | 100 mM | 100 | 10 mM |
| Purified Enzyme | (Varies) | 10-50 | (Working Conc.) |
| Nuclease-Free Water | - | to 1000 µL | - |
Step-by-Step Protocol:
-
Prepare Master Mix : In a 1.5 mL microfuge tube, prepare a master mix containing buffer, NADH, and LDH for the number of assays to be performed.
-
Pre-incubation : Pipette the master mix and water into a quartz cuvette. Add the purified enzyme solution. Mix by gentle inversion and incubate for 5 minutes at the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer. This step allows the temperature to equilibrate and establishes a baseline reading.
-
Initiate Reaction : Start the reaction by adding the substrate, this compound. Mix quickly and immediately begin monitoring the absorbance at 340 nm.
-
Data Acquisition : Record the change in absorbance over time (e.g., for 3-5 minutes). The linear portion of the curve represents the initial reaction velocity.
-
Calculation : Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of NADH) per minute under the specified conditions.
Section 4: Biological Role and Biotechnological Horizons
The existence of this compound dehydrochlorinase is not an evolutionary accident; it serves a distinct biological purpose and offers exciting possibilities for biotechnology.
A Shield Against Antibacterial Attack
The primary physiological role of this enzyme is detoxification . This compound is a potent antibacterial agent because it acts as a suicide inhibitor for alanine racemase, an enzyme essential for building the D-alanine component of the bacterial cell wall.[1] By rapidly degrading this compound, bacteria like P. putida CR 1-1 can survive and thrive in its presence, making the enzyme a key factor in antibiotic resistance.[4][5][9]
Potential for Industrial Biotechnology
The unique catalytic capabilities of dehydrochlorinase make it an attractive tool for various applications:
-
Bioremediation : As a carbon-halide lyase, the enzyme is part of a broader class of catalysts with potential for the bioremediation of organochlorine pollutants, which are often persistent and toxic in the environment.[10][11][12] While its natural substrate is specific, protein engineering could broaden its applicability.
-
Chiral Synthesis : The enzyme's ability to perform β-replacement reactions opens a pathway for the stereospecific synthesis of valuable D-amino acids. The enzymatic synthesis of D-cysteine from the inexpensive starting material this compound is a prime example of this potential.[8]
-
Development of Biosensors : Enzyme-based biosensors offer high specificity and sensitivity. Dehydrochlorinase could be immobilized onto an electrode or combined with a pH-sensitive dye to create a sensor for detecting this compound or other halogenated compounds.[10][13][14]
Conclusion and Future Outlook
This compound dehydrochlorinase is a highly specialized and efficient enzyme that provides a powerful defense mechanism against a potent antibacterial compound. Its reliance on a PLP cofactor for its α,β-elimination reaction places it within a well-understood class of enzymes, yet its specific ability to cleave a carbon-chlorine bond marks it as an enzyme of significant interest.
The detailed study of its structure, mechanism, and kinetics not only deepens our fundamental understanding of microbial detoxification pathways but also unlocks a wealth of biotechnological potential. Future research efforts will likely focus on:
-
Structural Biology : Obtaining high-resolution crystal structures of the enzyme with its substrate or inhibitors to precisely map the active site and guide protein engineering efforts.
-
Enzyme Engineering : Using techniques like directed evolution to alter the enzyme's substrate specificity, enhancing its activity towards environmental pollutants or creating novel biocatalysts for chiral synthesis.
-
In Vivo Applications : Exploring the use of whole-cell systems expressing this enzyme for practical bioremediation or biotransformation processes.
As we continue to explore the vast enzymatic repertoire of the microbial world, enzymes like this compound dehydrochlorinase will undoubtedly remain key targets for both fundamental research and applied science.
References
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound dehydrochlorinase. Retrieved from [Link]
-
Nagasawa, T., Ishii, T., & Yamada, H. (1988). Physiological comparison of D-cysteine desulfhydrase of Escherichia coli with this compound dehydrochlorinase of Pseudomonas putida CR 1-1. Archives of Microbiology, 149(5), 413–416. Retrieved from [Link]
-
Semantic Scholar. (n.d.). This compound dehydrochlorinase activity. Retrieved from [Link]
-
Kouvelis, V. N., et al. (2008). A dehydrochlorinase-based pH change assay for determination of DDT in sprayed surfaces. Analytical Biochemistry, 378(1), 60-64. Retrieved from [Link]
-
Gregerman, R. I., & Christensen, H. N. (1958). Enzymatic and Non-Enzymatic Dehydrochlorination of β-Chloro-L-alanine. Journal of Biological Chemistry, 234(3), 648-651. Retrieved from [Link]
-
Liverpool School of Tropical Medicine. (n.d.). A dehydrochlorinase-based pH change assay for determination of DDT in sprayed surfaces. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A dehydrochlorinase-based pH change assay for determination of DDT in sprayed surfaces. Retrieved from [Link]
-
Gregerman, R. I., & Christensen, H. N. (1958). ENZYMATIC AND NON-ENZYMATIC DEHYDRO- CHLORINATION OF ,&CHLORO-L-ALANINE” BY ROBERT I. GREGERMAN AND HALVOR N. CHRISTENSENT. ResearchGate. Retrieved from [Link]
-
Manon, M., et al. (2011). Specific dechlorinase activity in lindane degradation by Streptomyces sp. M7. ResearchGate. Retrieved from [Link]
-
Ito, R., et al. (2023). Degradation of DDT by γ-hexachlorocyclohexane dehydrochlorinase LinA. Bioscience, Biotechnology, and Biochemistry, 87(11), 1253-1258. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of DDT by γ-HCH dehydrochlorinase LinA. Retrieved from [Link]
-
Yamada, H., Nagasawa, T., Ohkishi, H., Kawakami, B., & Tani, Y. (1981). Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida. Biochemical and Biophysical Research Communications, 100(3), 1104–1110. Retrieved from [Link]
-
Nagasawa, T., Ohkishi, H., Kawakami, B., Yamano, H., Hosono, H., Tani, Y., & Yamada, H. (1982). This compound chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in this compound-resistant pseudomonads. Journal of Biological Chemistry, 257(22), 13749-13756. Retrieved from [Link]
-
Manning, J. M., & Sjoerdsma, A. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial Agents and Chemotherapy, 8(5), 565-572. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-L-alanine. Retrieved from [Link]
-
Yoshida, H., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 119-122. Retrieved from [Link]
-
Clark, I. C., et al. (2019). Biotechnological Applications of Microbial (Per)chlorate Reduction. MDPI. Retrieved from [Link]
Sources
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 4. Physiological comparison of D-cysteine desulfhydrase of Escherichia coli with this compound dehydrochlorinase of Pseudomonas putida CR 1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in this compound-resistant pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroalanine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of DDT by γ-hexachlorocyclohexane dehydrochlorinase LinA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A dehydrochlorinase-based pH change assay for determination of DDT in sprayed surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
physical and chemical properties of 3-chloro-D-alanine
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-D-alanine
Introduction
This compound (3-CDA) is a non-proteinogenic, unnatural amino acid that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and drug development.[1] Structurally, it is an analog of the natural amino acid D-alanine, with a chlorine atom substituting a hydrogen on the beta-carbon.[1] This seemingly minor modification imparts unique chemical reactivity, transforming the molecule into a potent tool for probing and inhibiting specific enzymatic pathways. Its primary utility lies in its function as a mechanism-based inhibitor, or "suicide substrate," for a class of enzymes dependent on the pyridoxal phosphate (PLP) cofactor, most notably alanine racemase.[2] As alanine racemase is essential for the synthesis of the bacterial cell wall peptidoglycan but is absent in higher eukaryotes, it represents an attractive target for the development of novel antibacterial agents.
This guide provides a comprehensive overview of the core physical, chemical, and biochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and mechanism of action.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective application in experimental and developmental settings.
Chemical Structure and Stereochemistry
This compound is a chiral molecule. The "D" designation refers to the stereoconfiguration at the alpha-carbon, making it the enantiomer of the corresponding L-alanine derivative.[3] Its systematic IUPAC name is (2S)-2-amino-3-chloropropanoic acid.[4] At physiological pH, it exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.[5]
Key Structural Identifiers:
-
Molecular Formula: C₃H₆ClNO₂[6]
-
Molecular Weight: 123.54 g/mol [1]
-
CAS Number: 51887-88-8 (for the hydrochloride salt)[7]
-
Synonyms: β-Chloro-D-alanine, (S)-2-Amino-3-chloropropanoic acid[1]
Physical Properties
This compound is typically supplied as a white, water-soluble solid or crystalline powder.[6][8][9] Its key physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White solid / Crystalline powder | [6][8] |
| Molecular Weight | 123.54 g/mol | [1][5] |
| Melting Point | 166-167 °C | [6] |
| Water Solubility | 50 mg/mL | [7] |
| Ethanol Solubility | 50 mg/mL | [7] |
| DMSO Solubility | Slightly soluble | [8] |
| Predicted pKa | 1.30 (carboxyl), 8.12 (amino) | [10] |
Note: pKa values are predicted and may differ from experimentally determined values. Standard amino acids typically have pKa values around 2 for the carboxyl group and 9-10 for the amino group.[11][12]
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the hydrochloride salt in a solvent like DMSO-d₆ would typically show characteristic signals for the α-proton, the two β-protons adjacent to the chlorine atom, and exchangeable protons from the amine and carboxylic acid groups.[13][14]
-
Mass Spectrometry (MS): Mass spectral analysis provides confirmation of the molecular weight. The compound has a monoisotopic mass of approximately 123.0087 Da.[1][5] Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for structural elucidation.[1]
Chemical Synthesis and Analysis
The utility of this compound is predicated on its efficient synthesis and rigorous analytical characterization.
Synthetic Pathway: Chlorination of D-Serine
A common and efficient method for synthesizing 3-chloro-alanine involves the direct chlorination of serine.[6] A patented method highlights a one-step process using N-chlorosuccinimide (NCS) and a thiourea catalyst under mild conditions.[15] This approach is advantageous due to the low cost of reagents and its atom economy.[15]
Caption: Synthesis of this compound from D-Serine.
Exemplary Synthetic Protocol:
-
Preparation: To a reaction vessel containing a suitable solvent (e.g., tetrahydrofuran), add D-serine as the starting material.[15]
-
Reagent Addition: Introduce thiourea (0.1-2 molar equivalents) and N-chlorosuccinimide (1-5 molar equivalents) to the reaction mixture.[15]
-
Reaction: Maintain the reaction temperature between 0-40°C and stir for 2-5 hours until the conversion is complete, as monitored by a suitable technique like TLC.[15]
-
Workup & Purification: Upon completion, the crude product is isolated. The by-product, succinimide, can be recovered. The desired this compound is then purified, typically via recrystallization, to yield a white solid.
Analytical Workflow for Quality Control
Ensuring the purity and identity of this compound is paramount for its use in sensitive biological assays. A multi-step analytical approach is recommended.
Caption: Analytical Workflow for this compound.
Step-by-Step Methodology:
-
Visual Inspection: Confirm the material is a white to off-white powder, free of visible impurities.[8]
-
Solubility Verification: Test solubility in water to confirm it meets expected levels (e.g., ≥50 mg/mL).[7]
-
Purity by HPLC: Employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity should be ≥98%.[7]
-
Identity by LC-MS: Couple the HPLC to a mass spectrometer to confirm the molecular weight of the main peak corresponds to that of this compound (m/z ~124.0 for [M+H]⁺).
-
Structural Confirmation by NMR: Acquire a ¹H NMR spectrum to confirm the chemical structure and absence of significant organic impurities.
Chemical Reactivity and Biochemical Mechanism
The utility of this compound stems directly from its designed reactivity within specific biological contexts.
Chemical Stability and Reactivity
The β-chloro group is a key functional handle. It is a competent leaving group, making this compound a valuable precursor for the synthesis of other D-amino acids via nucleophilic substitution. For instance, it can be used to synthesize various S-substituted D-cysteine derivatives by reacting it with different thiols in the presence of the enzyme this compound chloride-lyase.[16]
The compound is stable under recommended storage conditions (−20°C, sealed from moisture).[7][17] In aqueous solutions, it can undergo slow hydrolysis. This degradation is significantly accelerated by enzymes like this compound dehydrochlorinase, which catalyzes its conversion to pyruvate, ammonium chloride, and water.[6]
Mechanism of Action: Suicide Inhibition
This compound is a classic example of a mechanism-based inactivator, targeting PLP-dependent enzymes. Its primary target in bacteria is alanine racemase.[2]
The inactivation process proceeds as follows:
-
Binding: 3-CDA binds to the active site of alanine racemase, mimicking the natural substrate, D-alanine.
-
Schiff Base Formation: The amino group of 3-CDA forms a Schiff base with the enzyme's PLP cofactor.
-
β-Elimination: The enzyme's catalytic machinery abstracts the α-proton, facilitating the β-elimination of the chloride ion.[2][18]
-
Reactive Intermediate: This elimination generates a highly reactive α,β-unsaturated amino acid intermediate (an amino-acrylate species) still bound to the PLP cofactor.[18]
-
Irreversible Alkylation: This reactive intermediate then partitions between two fates: hydrolysis and release (turnover) or, crucially, attack by a nucleophilic residue in the enzyme's active site. This covalent modification leads to the irreversible inactivation of the enzyme.[2][18]
This "suicide" mechanism is highly specific, as the inhibitor must first be processed by the target enzyme to become activated.
Sources
- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 3. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CHEBI:17092) [ebi.ac.uk]
- 5. 3-Chloroalaninate | C3H6ClNO2 | CID 5287866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroalanine - Wikipedia [en.wikipedia.org]
- 7. β-Chloro-D-alanine 51887-88-8 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. ModelSEED [modelseed.org]
- 11. peptideweb.com [peptideweb.com]
- 12. Amino Acids [vanderbilt.edu]
- 13. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 16. Synthesis of D-cysteine-related amino acids by this compound chloride-lyase of Pseudomonas putida CR 1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereospecificity of 3-Chloro-D-alanine
This guide provides a comprehensive technical overview of the stereospecific interactions of 3-chloro-D-alanine, a pivotal molecule in biochemical research and a precursor in drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the enzymatic interactions, mechanisms of action, and synthetic considerations that define the unique biochemical profile of this unnatural amino acid.
Introduction: The Principle of Stereospecificity in Enzymology
Enzymes, as chiral catalysts, often exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate.[1][2] This selectivity is fundamental to the specificity of biological processes and is a critical consideration in drug design. Stereochemical specificity arises from the three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds one stereoisomer over another.[2] The interactions between this compound and its target enzymes serve as a compelling case study in the principles of stereospecificity and mechanism-based inhibition.
The Molecular Profile of this compound
This compound is a synthetic, non-proteinogenic amino acid analogue of D-alanine.[3] The substitution of a hydrogen atom with a chlorine atom on the β-carbon introduces a reactive center, transforming the molecule into a potent inhibitor of several enzymes, particularly those dependent on pyridoxal phosphate (PLP).[3][4] This modification is central to its mechanism of action and its utility in biochemical and pharmaceutical research.[5]
Chemical Properties
| Property | Value |
| Chemical Formula | C₃H₆ClNO₂[6] |
| Molar Mass | 123.54 g·mol⁻¹[6] |
| Appearance | White to off-white solid[4][6] |
| Solubility | Water soluble[4][6] |
Stereospecific Interactions with Key Enzymes
The biological effects of this compound are primarily dictated by its stereospecific interactions with a range of enzymes. Its D-configuration determines its recognition and processing by enzymes that act on D-amino acids.
Alanine Racemase: A Classic Example of Suicide Inhibition
Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall peptidoglycan.[3][7][8] The absence of this enzyme in humans makes it an attractive target for antibacterial drugs.[7][8]
This compound acts as a mechanism-based or "suicide" inhibitor of alanine racemase.[3][4] The enzyme's catalytic machinery initiates the reaction, but instead of a normal catalytic cycle, a reactive intermediate is generated that irreversibly inactivates the enzyme.
Mechanism of Inactivation:
-
Binding to the Active Site: this compound binds to the PLP cofactor in the active site of alanine racemase.
-
Formation of a Schiff Base: The amino group of this compound forms a Schiff base with the PLP aldehyde.
-
Enzyme-Catalyzed Elimination: The enzyme abstracts the α-proton, leading to the elimination of the β-chloro substituent. This generates a highly reactive amino-acrylate intermediate.[4]
-
Irreversible Alkylation: This electrophilic intermediate then attacks a nucleophilic residue in the active site, leading to the formation of a covalent bond and irreversible inactivation of the enzyme.[4]
Caption: Mechanism of Alanine Racemase Inactivation by this compound.
The L-isomer, 3-chloro-L-alanine, can also inhibit alanine racemase, but it often shows less specificity and can inhibit other PLP-dependent enzymes like transaminases and decarboxylases, which can lead to toxicity in mammalian cells.[7]
D-Amino Acid Transaminase (D-AAT)
D-amino acid transaminase is another bacterial enzyme that is a target of this compound. This enzyme is involved in the synthesis of D-amino acids. Purified D-amino acid transaminase from Bacillus sphaericus catalyzes an α,β-elimination of the D-isomer of chloroalanine to produce pyruvate, chloride, and ammonia.[9] The L-isomer is not a substrate for this enzyme.[9] During this process, there is a synchronous loss of enzyme activity, indicating that this compound acts as an inactivator.[9] The reactive α-aminoacrylate-Schiff base intermediate is believed to be the key species that leads to inactivation.[9]
D-Amino Acid Oxidase (DAAO)
D-amino acid oxidase is a flavoprotein that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[10] This enzyme is present in mammals and is thought to play a role in detoxification and the metabolism of D-serine in the brain.[10][11] D-amino acid oxidase from pig kidney has been shown to catalyze the oxidative deamination of β-chloro-D-alanine.[12][13][14] The reaction velocity is about one-fourth of that with D-alanine as the substrate.[13][14]
Caption: Catalytic Action of D-Amino Acid Oxidase on this compound.
This compound Dehydrochlorinase
Some bacteria possess an enzyme, this compound dehydrochlorinase, which can detoxify this compound by catalyzing its hydrolysis to pyruvate, ammonium, and chloride.[3][6] This enzymatic activity can confer resistance to the antibacterial effects of this compound.
Reaction Catalyzed by this compound dehydrochlorinase: ClCH₂CH(NH₂)CO₂H + H₂O → CH₃C(O)CO₂H + NH₄Cl[6]
Synthesis and Applications
The stereospecific synthesis of this compound is crucial for its application in research. While the racemic mixture can be synthesized, resolution or stereospecific synthesis is required to obtain the pure D-enantiomer. One common synthetic route involves the chlorination of serine.[6] Another approach is the reaction of an optically active chloropropionic acid with ammonia.[15]
Applications in Research and Development:
-
Antimicrobial Research: Due to its inhibition of essential bacterial enzymes, this compound and its derivatives are valuable tools for studying bacterial cell wall biosynthesis and for the development of new antimicrobial agents.[3][5]
-
Enzyme Mechanism Studies: As a mechanism-based inhibitor, it is used to probe the active sites and catalytic mechanisms of various PLP-dependent enzymes.[3][4]
-
Synthesis of Unnatural Amino Acids: this compound serves as a versatile building block for the synthesis of other non-proteinogenic amino acids, such as D-cysteine.[3][16] The enzyme this compound hydrogen chloride-lyase from Pseudomonas putida can synthesize D-cysteine from this compound and hydrogen sulfide.[16]
-
Neuropharmacology: Derivatives of chloroalanine are used as precursors for the synthesis of NMDA receptor antagonists, which have potential applications in treating neurodegenerative diseases.[4]
Experimental Protocols
Assay for Alanine Racemase Inhibition
Objective: To determine the inhibitory activity of this compound against alanine racemase.
Materials:
-
Purified alanine racemase
-
L-alanine
-
D-alanine
-
NADH
-
Lactate dehydrogenase
-
This compound
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADH, and lactate dehydrogenase.
-
Add a known concentration of L-alanine to the mixture.
-
Initiate the reaction by adding alanine racemase. The conversion of L-alanine to D-alanine, and subsequently pyruvate by lactate dehydrogenase, can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
To test for inhibition, pre-incubate the alanine racemase with varying concentrations of this compound for a set period.
-
Initiate the reaction by adding L-alanine and monitor the reaction rate as described in step 3.
-
Calculate the rate of inhibition by comparing the enzyme activity with and without the inhibitor.
Synthesis of D-Cysteine from this compound
Objective: To enzymatically synthesize D-cysteine using this compound as a substrate.
Materials:
-
This compound
-
Sodium sulfide (source of H₂S)
-
Purified this compound hydrogen chloride-lyase
-
Potassium phosphate buffer (pH 8.0)
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and this compound.
-
Add sodium sulfide to the mixture.
-
Initiate the reaction by adding the purified this compound hydrogen chloride-lyase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle stirring.
-
Monitor the formation of D-cysteine over time using a suitable analytical method, such as HPLC with chiral derivatization.
Conclusion
The stereospecificity of this compound is a cornerstone of its potent and selective biological activity. Its interactions with key bacterial enzymes, particularly alanine racemase, highlight the power of mechanism-based inhibition and provide a clear rationale for its exploration as an antibacterial agent. For researchers in drug development and enzymology, a thorough understanding of the stereochemical principles governing its function is essential for leveraging its potential in designing novel therapeutics and biochemical probes.
References
-
Chloroalanine - Wikipedia. (n.d.). Retrieved from [Link]
- Miyake, Y., Abe, T., & Yamano, T. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. Journal of Biochemistry, 73(1), 1–11.
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed. (n.d.). Retrieved from [Link]
-
On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine - Oxford Academic. (1973). Retrieved from [Link]
-
D-amino acid oxidase - Wikipedia. (n.d.). Retrieved from [Link]
-
On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine - J-Stage. (n.d.). Retrieved from [Link]
- Preparation of D- or L-alanine or high enantiomeric purity. (n.d.). Google Patents.
-
This compound dehydrochlorinase activity - Semantic Scholar. (n.d.). Retrieved from [Link]
-
A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PubMed Central. (n.d.). Retrieved from [Link]
-
Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed. (n.d.). Retrieved from [Link]
-
Biochemical Properties of Human D-Amino Acid Oxidase - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
- Inhibitors of alanine racemase enzyme: a review. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526.
-
Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed. (n.d.). Retrieved from [Link]
-
Molecular Basis and Engineering of Enzymes Stereospecificity - SciTechnol. (n.d.). Retrieved from [Link]
-
Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed. (n.d.). Retrieved from [Link]
-
Substrate specificity, regiospecificity and stereospecificity of halogenation reactions catalyzed by non-heme-type bromoperoxidase of Corallina pilulifera - PubMed. (n.d.). Retrieved from [Link]
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Full article: Inhibitors of alanine racemase enzyme: a review - Taylor & Francis. (n.d.). Retrieved from [Link]
- Synthetic method of 3-chloro-alanine. (n.d.). Google Patents.
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - NIH. (n.d.). Retrieved from [Link]
-
Molecular Basis and Engineering of Enzymes Stereospecificity - SciTechnol. (2018). Retrieved from [Link]
-
D-Alanine aminotransferase - NZYtech. (n.d.). Retrieved from [Link]
-
Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed. (n.d.). Retrieved from [Link]
- Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. (2021). Microbial Cell Factories, 20(1), 1-13.
-
Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2016). Retrieved from [Link]
-
Stereospecific synthesis of a twinned alanine ester - RSC Publishing. (n.d.). Retrieved from [Link]
-
Enzyme Stereospecificity - YouTube. (2022). Retrieved from [Link]
-
Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Specificity of Enzymes | Worthington Biochemical [worthington-biochem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. 3-Chloroalanine Hydrochloride|Alanine Analogue|RUO [benchchem.com]
- 4. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Chloroalanine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the reaction of D-amino acid oxidase with -chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine [jstage.jst.go.jp]
- 15. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 16. Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Toxicological Profile of 3-Chloro-D-Alanine: A Mechanistic and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Dual Nature of 3-Chloro-D-Alanine
This compound is a halogenated analog of the D-enantiomer of alanine. Its primary biological significance has been in the realm of antimicrobial research. By mimicking the natural substrate, D-alanine, 3-CDA irreversibly inhibits alanine racemase, an enzyme essential for the conversion of L-alanine to D-alanine, a key component of bacterial peptidoglycan.[1][2] This targeted inhibition disrupts cell wall integrity, leading to bacterial cell death. The absence of alanine racemase in higher eukaryotes makes it an attractive target for antibacterial drug development.[3][4]
However, the introduction of a synthetic D-amino acid into a mammalian system necessitates a thorough evaluation of its potential toxicity. While D-amino acids are less abundant than their L-counterparts in mammals, they are not inert. Endogenous D-amino acids like D-serine and D-aspartate play crucial roles in neurotransmission.[2][5] The metabolism of D-amino acids is primarily handled by D-amino acid oxidase (DAAO), a flavoenzyme highly expressed in the kidney and liver.[6][7] The interaction of 3-CDA with this metabolic pathway is the cornerstone of its potential mammalian toxicity.
Primary Mechanism of Action: Inhibition of Alanine Racemase
The antibacterial efficacy of this compound is a direct consequence of its interaction with alanine racemase (Alr). This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a ubiquitous and essential component of bacterial cell wall biosynthesis.
The Role of Alanine Racemase in Bacteria
Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an indispensable building block for the synthesis of peptidoglycan, the rigid macromolecular layer that encases bacterial cells and protects them from osmotic lysis. The D-alanine residues are incorporated into the peptide side chains that cross-link the glycan strands of peptidoglycan.
Mechanism of Inhibition by this compound
This compound acts as a suicide inhibitor of alanine racemase. The chloro-substituent at the β-carbon is key to its inhibitory activity. The proposed mechanism involves the enzyme treating 3-CDA as a substrate, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.
Experimental Protocol: Alanine Racemase Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of 3-CDA on bacterial alanine racemase.
Materials:
-
Purified bacterial alanine racemase
-
L-alanine
-
D-alanine
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, NADH, and LDH.
-
Add a known concentration of purified alanine racemase.
-
Initiate the reaction by adding L-alanine. The conversion of L-alanine to D-alanine, followed by the conversion of the resulting pyruvate (from a coupled reaction) to lactate by LDH, will lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
To determine the inhibitory effect, pre-incubate the alanine racemase with varying concentrations of this compound for different time intervals before adding the substrate (L-alanine).
-
Measure the rate of NADH oxidation and calculate the percentage of inhibition.
Predicted Mammalian Toxicology: The Role of D-Amino Acid Oxidase (DAAO)
While the specificity of 3-CDA for a bacterial enzyme is advantageous, its structural similarity to endogenous D-amino acids raises concerns about its metabolism and potential toxicity in mammals. The primary enzyme responsible for the catabolism of neutral D-amino acids is D-amino acid oxidase (DAAO).[7][8]
D-Amino Acid Oxidase: Function and Distribution
DAAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂).[6] DAAO is most abundantly expressed in the proximal tubules of the kidney, with lower levels found in the liver and brain.[6][7] This distribution is critical in understanding the potential organ-specific toxicity of DAAO substrates.
This compound as a DAAO Substrate
Studies have shown that this compound is a substrate for D-amino acid oxidase.[9][10] The enzymatic reaction is expected to produce pyruvate, chloride, ammonia, and hydrogen peroxide.[11] The generation of hydrogen peroxide, a reactive oxygen species (ROS), is a key event in the predicted toxicity of 3-CDA.
Diagram: Proposed Metabolic Pathway and Toxicity of this compound
Caption: Proposed pathway for 3-CDA metabolism and toxicity in mammalian cells.
Predictive Toxicology Based on D-Serine Nephrotoxicity
The most well-studied example of D-amino acid-induced toxicity is the nephrotoxicity caused by high doses of D-serine in rats.[1][12][13] This provides a valuable model for predicting the potential toxicological profile of 3-CDA.
D-serine-induced nephrotoxicity is characterized by acute tubular necrosis, primarily affecting the straight portion of the proximal tubules, a region with high DAAO expression.[13] The toxicity is directly linked to the activity of DAAO, as rats lacking this enzyme are resistant to D-serine-induced kidney damage.[12] The mechanism is believed to involve the generation of excessive H₂O₂ during D-serine metabolism, leading to oxidative stress and subsequent cell death.[13]
Given that 3-CDA is also a DAAO substrate, it is highly probable that it could induce similar nephrotoxic effects, particularly at high concentrations.
Table 1: Comparison of D-Serine and Predicted this compound Toxicity
| Feature | D-Serine | This compound (Predicted) |
| Primary Target Organ | Kidney (Proximal Tubules)[1][13] | Kidney (Proximal Tubules) |
| Metabolizing Enzyme | D-Amino Acid Oxidase (DAAO)[12] | D-Amino Acid Oxidase (DAAO)[9][10] |
| Toxic Metabolite | Hydrogen Peroxide (H₂O₂)[13] | Hydrogen Peroxide (H₂O₂) |
| Mechanism of Toxicity | Oxidative Stress, Cellular Necrosis[13] | Oxidative Stress, Cellular Necrosis |
| Potential Biomarkers | Proteinuria, Glucosuria[1] | Proteinuria, Glucosuria, Increased BUN and Creatinine |
Preliminary Toxicological Assessment: Key Areas of Investigation
Based on the mechanistic understanding, a preliminary toxicological assessment of this compound should focus on the following key areas. Due to the lack of direct experimental data, the following sections outline the necessary experimental approaches.
In Vitro Cytotoxicity
Objective: To determine the cytotoxic potential of 3-CDA in mammalian cell lines, particularly those derived from the kidney.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Line: Human Kidney 2 (HK-2) cells (a human proximal tubular epithelial cell line)
Materials:
-
HK-2 cells
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Genotoxicity
Objective: To assess the potential of 3-CDA to induce genetic mutations or chromosomal damage.
Recommended Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): To evaluate point mutations.
-
In Vitro Micronucleus Assay: To assess chromosomal damage in mammalian cells (e.g., CHO, TK6).
Acute In Vivo Toxicity
Objective: To determine the acute systemic toxicity of 3-CDA in a rodent model and to identify the primary target organs.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Animal Model: Sprague-Dawley rats
Procedure:
-
Administer a single oral dose of this compound to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, the dose for the next animal is adjusted up or down.
-
This sequential dosing is continued until the criteria for stopping the test are met.
-
At the end of the study, perform a gross necropsy and collect major organs (especially kidneys) for histopathological examination.
-
Collect blood samples for clinical chemistry analysis (e.g., BUN, creatinine).
Diagram: Experimental Workflow for Preliminary Toxicological Assessment
Caption: A streamlined workflow for the initial toxicological evaluation of 3-CDA.
Conclusion and Future Directions
The preliminary toxicological profile of this compound is largely predictive, based on its known interaction with bacterial alanine racemase and its potential metabolism by mammalian D-amino acid oxidase. The primary toxicological concern is the potential for nephrotoxicity mediated by DAAO-induced oxidative stress, a mechanism well-established for other D-amino acids like D-serine.
Future research should prioritize conducting the foundational in vitro and in vivo studies outlined in this guide to generate empirical data on the cytotoxicity, genotoxicity, and acute toxicity of 3-CDA. Further investigations could also explore its potential neurotoxicity, given the role of D-amino acids in the central nervous system. A comprehensive understanding of the toxicological profile of this compound is essential for any future consideration of its therapeutic potential.
References
- 1. The nature of D-serine--induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Rational and Translational Implications of D-Amino Acids for Treatment-Resistant Schizophrenia: From Neurobiology to the Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the reaction of D-amino acid oxidase with -chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroalanine - Wikipedia [en.wikipedia.org]
- 12. D-amino-acid oxidase is involved in D-serine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
Methodological & Application
Application Note: Unraveling Enzyme Mechanisms with 3-Chloro-D-alanine, a Suicide Inhibitor
Introduction: The Power of Irreversible Inhibition in Mechanistic Enzymology
In the intricate world of enzyme kinetics, understanding the catalytic mechanism of an enzyme is paramount for elucidating its biological function and for the rational design of therapeutic agents. While reversible inhibitors are invaluable tools for probing enzyme-substrate interactions, irreversible inhibitors, particularly suicide inhibitors, offer a unique and powerful approach to trap and characterize enzymatic intermediates. 3-Chloro-D-alanine is a classic example of such a mechanism-based inactivator, a Trojan horse that enters the active site of specific enzymes, only to be transformed into a reactive species that covalently modifies and permanently inactivates the enzyme.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to study the kinetics of pyridoxal-5'-phosphate (PLP)-dependent enzymes, with a particular focus on D-amino acid transaminase. We will delve into the underlying principles of suicide inhibition, provide a detailed experimental protocol, and offer insights into data interpretation, thereby equipping you with the knowledge to effectively employ this potent inhibitor in your research endeavors.
The Causality of Suicide Inhibition: A Molecular Deception
This compound is an unnatural, non-proteinogenic amino acid that serves as a potent, mechanism-based enzyme inhibitor.[4] Its efficacy lies in its structural analogy to D-alanine, a natural substrate for several bacterial enzymes crucial for cell wall biosynthesis, such as alanine racemase and D-amino acid transaminase.[5][6] This mimicry allows it to be recognized and processed by the target enzyme.
The catalytic cycle of many PLP-dependent enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor, followed by the abstraction of the α-proton. In the case of this compound, the enzyme's catalytic machinery initiates an α,β-elimination of the chlorine atom, generating a highly reactive α-aminoacrylate intermediate.[7] This intermediate is the lynchpin of the suicide inhibition mechanism. It can partition between two fates: hydrolysis to pyruvate and ammonia, representing a normal turnover event, or nucleophilic attack by an active site residue, leading to irreversible covalent modification and inactivation of the enzyme.[7] This process is termed "suicide inhibition" because the enzyme essentially participates in its own inactivation.[1][2][8]
Visualizing the Mechanism: Suicide Inhibition of D-amino acid Transaminase
Caption: Mechanism of suicide inhibition of a PLP-dependent enzyme by this compound.
Experimental Protocol: Kinetic Analysis of D-amino acid Transaminase Inhibition
This protocol provides a step-by-step methodology for determining the kinetic parameters of D-amino acid transaminase inactivation by this compound using a spectrophotometric assay. The assay measures the decrease in enzyme activity over time in the presence of the inhibitor.
I. Materials and Reagents
-
Enzyme: Purified D-amino acid transaminase (e.g., from Bacillus sphaericus).[7]
-
Inhibitor: this compound hydrochloride.[4]
-
Coupling Enzyme: Lactate dehydrogenase (LDH).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) and NADH.
-
Buffer: 50 mM CHES buffer, pH 9.0.[9]
-
Instrumentation: UV-Vis spectrophotometer with temperature control.
-
Other: High-purity water, appropriate microcentrifuge tubes, and pipette tips.
II. Reagent Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of D-amino acid transaminase in a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.5, containing 10 µM PLP). Determine the protein concentration using a standard method (e.g., Bradford assay).
-
This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in high-purity water. The concentration should be at least 10-fold higher than the highest concentration to be used in the assay.
-
Substrate Stock Solutions: Prepare separate stock solutions of D-alanine and α-ketoglutarate in high-purity water.
-
NADH Stock Solution: Prepare a fresh stock solution of NADH in buffer. The concentration should be determined spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Assay Buffer: Prepare the 50 mM CHES buffer, pH 9.0.
III. Experimental Workflow
Caption: Experimental workflow for determining enzyme inactivation kinetics.
IV. Detailed Assay Procedure
-
Set up the Spectrophotometer: Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture containing:
-
50 mM CHES buffer, pH 9.0
-
10 mM α-ketoglutarate
-
0.2 mM NADH
-
10 units/mL Lactate Dehydrogenase
-
High-purity water to the final volume (e.g., 1 mL)
-
-
Pre-incubation: Pre-incubate the reaction mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the Reaction: Add a known amount of D-amino acid transaminase to the cuvette and mix gently. Monitor the decrease in absorbance at 340 nm for a short period to establish the initial, uninhibited reaction rate. This rate is due to the transamination of D-alanine present as a contaminant or the endogenous substrate. For a more controlled experiment, a low concentration of D-alanine can be added to measure the initial rate before adding the inhibitor.
-
Inhibition Reaction: Add a specific concentration of this compound to the cuvette and immediately start recording the absorbance at 340 nm over time. The final concentration of this compound should be varied in different experiments.
-
Control Experiments:
-
No Inhibitor Control: Run a reaction without this compound to ensure the enzyme is stable under the assay conditions.
-
No Enzyme Control: Run a reaction without D-amino acid transaminase to check for any non-enzymatic degradation of NADH.
-
Inhibitor Only Control: Run a reaction with this compound but without the enzyme to ensure the inhibitor does not directly react with NADH or other components of the assay mixture.
-
V. Data Analysis and Interpretation
The inactivation of D-amino acid transaminase by this compound follows pseudo-first-order kinetics. The observed rate of inactivation (k_obs) can be determined by fitting the time-dependent decrease in enzyme activity to a single exponential decay equation:
Activity(t) = Activity(0) * e^(-k_obs * t)
-
Plot the natural logarithm of the remaining enzyme activity (or reaction rate) versus time. The slope of this plot will be equal to -k_obs.
-
To determine the kinetic parameters for inactivation (K_I and k_inact), plot the reciprocal of the observed inactivation rate (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]). This is a double reciprocal plot, analogous to a Lineweaver-Burk plot.
-
The y-intercept of this plot gives 1/k_inact, and the x-intercept gives -1/K_I.
-
k_inact: The maximal rate of inactivation at saturating inhibitor concentrations.
-
K_I: The concentration of the inhibitor that gives half the maximal rate of inactivation.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the inhibition of PLP-dependent enzymes by this compound, as reported in the literature. These values can serve as a benchmark for your own experiments.
| Enzyme | Organism | K_I (µM) | k_inact (s⁻¹) | Reference |
| D-amino acid transaminase | Bacillus sphaericus | 10 | Not Reported | [7] |
| Alanine Racemase | Escherichia coli B | Not Reported | Not Reported | [10] |
| Alanine Racemase | Pseudomonas striata | Not Reported | Not Reported | [11] |
Note: The specific values of K_I and k_inact are highly dependent on the enzyme source and experimental conditions.
Troubleshooting and Expert Insights
-
Pre-incubation is Crucial: Ensure that all components of the reaction mixture, except the enzyme, are pre-incubated to the correct temperature to avoid temperature-dependent artifacts in the kinetic measurements.
-
NADH Stability: NADH is sensitive to light and acidic pH. Prepare fresh solutions and keep them on ice and protected from light.
-
Linearity of the Assay: Ensure that the initial rate of the uninhibited reaction is linear for a sufficient period. This may require adjusting the enzyme concentration.
-
Data Fitting: Use appropriate software for fitting the exponential decay and linear regression to obtain accurate kinetic parameters.
-
Self-Validation: The inclusion of the control experiments described in the protocol is essential for validating the results and ensuring that the observed inactivation is indeed due to the specific action of this compound on the target enzyme.
Conclusion: A Versatile Tool for Mechanistic Discovery
This compound is a powerful and specific tool for the investigation of PLP-dependent enzyme mechanisms. By leveraging the principles of suicide inhibition, researchers can gain deep insights into the catalytic cycle, identify active site residues, and lay the groundwork for the development of novel antimicrobial agents. The protocols and insights provided in this application note offer a robust framework for successfully employing this compound in your enzyme kinetics studies, ultimately contributing to a deeper understanding of enzyme function and its role in cellular processes.
References
-
Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed. [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. [Link]
-
Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. PubMed. [Link]
-
To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. MDPI. [Link]
-
Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine. PubMed. [Link]
-
3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An outlook on suicide enzyme inhibition and drug design. PMC - PubMed Central. [Link]
-
Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies. PubMed. [Link]
-
Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Scilit. [Link]
-
Suicide inhibition. Grokipedia. [Link]
-
Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. PubMed. [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. PubMed. [Link]
-
Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Semantic Scholar. [Link]
-
Suicide Substrates as Irreversible Inhibitors of Flavoenzymes. De Gruyter. [Link]
-
Suicide inhibition. Wikipedia. [Link]
-
D-alanine transaminase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Structural Biochemistry/Enzyme/Suicide Inhibitors. Wikibooks. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
3 Enzyme Assays. Wiley-Blackwell. [Link]
-
This compound dehydrochlorinase. Wikipedia. [Link]
-
Biochemistry 03: enzyme kinetics. CureFFI.org. [Link]
- CN115872882A - Synthetic method of 3-chloro-alanine.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 3. Structural Biochemistry/Enzyme/Suicide Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. 3-Chloroalanine Hydrochloride|Alanine Analogue|RUO [benchchem.com]
- 5. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating 3-Chloro-D-alanine Induced Bacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mechanism and Rationale
3-Chloro-D-alanine (DCS) is a synthetic amino acid analogue that serves as a potent inhibitor of bacterial cell wall synthesis.[1][2] Its efficacy lies in its structural mimicry of D-alanine, a crucial building block for the peptidoglycan layer that encases and protects bacterial cells.[3] The integrity of the peptidoglycan wall is paramount for bacterial survival, making its biosynthetic pathway an attractive target for antimicrobial agents.
DCS primarily exerts its antibacterial effect by targeting and irreversibly inhibiting two key enzymes in the D-alanine branch of peptidoglycan synthesis:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to its D-isomer, D-alanine.[1][2]
-
D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[3]
By inhibiting these enzymes, DCS effectively depletes the pool of D-alanine and D-alanyl-D-alanine dipeptides, essential precursors for the pentapeptide side chains of peptidoglycan. This disruption leads to the formation of a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. Notably, in some bacteria, such as Mycobacterium tuberculosis, the primary target of DCS has been identified as glutamate racemase (MurI), another key enzyme in peptidoglycan synthesis.
This application note provides a detailed, field-proven protocol for assessing the bacterial growth inhibitory effects of this compound, including methods for determining the Minimum Inhibitory Concentration (MIC) and a kinetic analysis of its bactericidal or bacteriostatic activity through a time-kill assay.
Materials and Reagents
-
This compound (DCS): (CAS No: 39217-38-4 or similar)
-
Bacterial Strains:
-
Escherichia coli (e.g., ATCC® 25922™)
-
Bacillus subtilis (e.g., ATCC® 6633™)
-
Staphylococcus aureus (e.g., ATCC® 25923™)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
-
Reagents for Stock Solution:
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) (if necessary)
-
-
Sterile Consumables:
-
96-well microtiter plates (U-bottom)
-
Serological pipettes
-
Micropipette and sterile tips
-
1.5 mL microcentrifuge tubes
-
Sterile culture tubes
-
Petri dishes
-
-
Equipment:
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional)
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Protocols
Part 1: Preparation of this compound Stock Solution
The preparation of a stable and accurate stock solution is critical for reproducible results.
Protocol:
-
Solvent Selection: this compound is generally soluble in sterile deionized water. If solubility issues arise, a small amount of DMSO can be used, followed by dilution in the appropriate medium. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
Stock Concentration: Prepare a 10 mg/mL stock solution. Accurately weigh 10 mg of this compound powder and dissolve it in 1 mL of sterile deionized water in a sterile microcentrifuge tube.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Part 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method.
Caption: Workflow for the time-kill kinetic assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, resulting in a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare sterile culture tubes containing CAMHB with DCS at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. The final volume in each tube should be 10 mL.
-
Inoculate each tube with the standardized bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35 ± 2°C with shaking (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and treatment.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each DCS concentration and the growth control.
-
Data Interpretation and Presentation
MIC Data
The MIC is a single value that represents the potency of the antimicrobial agent. Results should be recorded in a clear tabular format.
Table 1: Example MIC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | 16 |
| Bacillus subtilis | 6633 | 8 |
| Staphylococcus aureus | 25923 | 32 |
Note: These are example values. Actual MICs should be determined experimentally. It is recommended that each laboratory establishes its own quality control ranges for this compound against these strains, as established ranges are not currently published.
Time-Kill Kinetic Data
The time-kill curve provides a dynamic view of the antimicrobial's effect.
-
Bacteriostatic Activity: The CFU/mL remains relatively constant over time compared to the initial inoculum.
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is observed. [4] Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.85 | 5.65 | 5.40 | 4.85 |
| 4 | 8.10 | 5.50 | 4.95 | 3.60 |
| 8 | 9.20 | 5.30 | 4.10 | <2.00 |
| 24 | 9.50 | 5.25 | 3.50 | <2.00 |
Causality and Scientific Rationale
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth is the standard medium for antimicrobial susceptibility testing as it has a defined composition, is low in inhibitors of certain antibiotics, and supports the growth of most non-fastidious pathogens, ensuring reproducibility. [5][6][7][8]* Inoculum Density: A standardized inoculum of 5 x 10⁵ CFU/mL is crucial as a higher or lower density can affect the MIC value, a phenomenon known as the inoculum effect. [9]* Quality Control Strains: The use of well-characterized reference strains such as E. coli ATCC® 25922™, B. subtilis ATCC® 6633™, and S. aureus ATCC® 25923™ is essential for ensuring the accuracy and reproducibility of the assay. [10][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth in control well | Inoculum was not viable or added | Repeat the assay with a fresh inoculum |
| Growth in sterility control well | Contamination of media or reagents | Use fresh, sterile materials |
| Inconsistent MIC results | Inaccurate serial dilutions or inoculum density | Ensure proper pipetting technique and standardize inoculum carefully |
| "Skipped" wells in MIC plate | Contamination or resistant subpopulations | Repeat the assay and check for purity of the culture |
Conclusion
This application note provides a robust and detailed framework for the in vitro evaluation of this compound's antibacterial activity. By following these protocols, researchers can obtain reliable and reproducible data on the MIC and time-kill kinetics of this compound, contributing to a deeper understanding of its potential as a therapeutic agent.
References
-
Mueller Hinton Broth. (n.d.). Condalab. Retrieved from [Link]
-
CRITERION Mueller Hinton Broth - for antimicrobial susceptibility testing. (n.d.). Hardy Diagnostics. Retrieved from [Link]
-
Aalaa, A. (2017). Why mueller-hinton agar is used in routine antibiotic susceptibility testing? ResearchGate. Retrieved from [Link]
-
Aryal, S. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbe Online. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. (2024). bioRxiv. Retrieved from [Link]
-
Time-kill curves for Staphylococcus aureus treated with different... (n.d.). ResearchGate. Retrieved from [Link]
- The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. (2018). Journal of Clinical Microbiology, 56(8), e00335-18.
- Staphylococcus aureus Protoplasting Induced by d-Cycloserine. (1972). Journal of Bacteriology, 111(3), 1386–1387.
-
Bacillus subtilis subsp. spizizenii ATCC® 6633™. (n.d.). HiMedia Laboratories. Retrieved from [Link]
- In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione)
-
Staphylococcus aureus (DSM 1104, ATCC 25923, WDCM 00034). (n.d.). BacDive. Retrieved from [Link]
-
0360K Staphylococcus aureus subsp. aureus derived from ATCC® 25923™* KWIK-STIK. (n.d.). Microbiologics. Retrieved from [Link]
- D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2021). mSphere, 6(4), e00424-21.
-
Properties of Staphylococcus aureus strain ATCC 25923. (n.d.). ResearchGate. Retrieved from [Link]
-
Bacillus subtilis subsp. spizizenii derived from ATCC® 6633™. (n.d.). Trafalgar Scientific. Retrieved from [Link]
-
Analyses of subtilin autoinduction in B. subtilis ATCC 6633 and DSM... (n.d.). ResearchGate. Retrieved from [Link]
-
Plate count of B. subtilis ATCC 6633 probiotic strain for 3 and 12 h bioreactor incubation. (n.d.). ResearchGate. Retrieved from [Link]
- Daptomycin In Vitro Activity against Methicillin-Resistant Staphylococcus aureus Is Enhanced by D-Cycloserine in a Mechanism Associated with a Decrease in Cell Surface Charge. (2025). Antimicrobial Agents and Chemotherapy, 59(8), 4995–4998.
Sources
- 1. Characterization of Escherichia coli d-Cycloserine Transport and Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
application of 3-chloro-D-alanine in peptide synthesis
An In-depth Technical Guide to the Application of 3-chloro-D-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic amino acid that serves as a versatile building block in modern peptide chemistry. Its intrinsic reactivity, conferred by the β-chloro substituent, allows for its strategic incorporation into peptide sequences to facilitate a wide array of post-synthetic modifications. This guide provides a comprehensive overview of the principles and protocols for utilizing this compound in peptide synthesis. We will explore its incorporation via solid-phase peptide synthesis (SPPS), detail its subsequent chemical transformations, and provide step-by-step experimental procedures for the synthesis and modification of peptides containing this unique amino acid.
Introduction: The Strategic Value of this compound
The introduction of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as increased stability, improved potency, and novel functionalities.[1] this compound, a derivative of the non-proteinogenic amino acid D-alanine, is particularly valuable due to the electrophilic nature of its β-carbon. This feature allows for facile nucleophilic substitution reactions, enabling the site-specific introduction of a diverse range of chemical moieties into a peptide backbone. The incorporation of D-amino acids, such as this compound, also confers resistance to proteolytic degradation, significantly extending the in vivo half-life of peptide-based therapeutics.[2]
Core Principles of Incorporating this compound via SPPS
The synthesis of peptides containing this compound is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies, most commonly the Fmoc/tBu strategy.[1][3] The general workflow follows the iterative cycle of anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and washing to remove excess reagents and byproducts.[1]
Key Considerations for Synthesis:
-
Protecting Groups: The α-amino group of this compound is typically protected with the base-labile Fmoc group. The side chain chloro group is stable under the conditions of Fmoc-based SPPS and does not require a dedicated protecting group.
-
Coupling Reagents: Standard coupling reagents such as HCTU, HATU, or DIC with an additive like HOBt can be effectively used for the activation and coupling of Fmoc-3-chloro-D-alanine-OH.[4]
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. Rink Amide resin is commonly used to generate C-terminal amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.[4][5]
Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model pentapeptide, Tyr-Ala-D-Cla-Phe-Gly-NH₂, on Rink Amide resin using the Fmoc/tBu strategy. (D-Cla = this compound)
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Cla-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Workflow for SPPS of a this compound Containing Peptide
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Step-by-Step Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.[1]
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3-5 equivalents) with your chosen coupling reagents (e.g., HATU/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Phe-OH, Fmoc-D-Cla-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH in sequence.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform the Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterize the purified peptide by mass spectrometry.
-
Post-Synthetic Modification: Harnessing the Reactivity of the Chloro Group
The chloroethyl side chain of the incorporated this compound residue is a versatile chemical handle for post-synthetic modifications. The chlorine atom can be readily displaced by various nucleophiles, allowing for the creation of diverse peptide analogues.
Reaction with Thiol Nucleophiles: Synthesis of Lanthionine Bridges
A prominent application is the reaction with cysteine residues to form lanthionine thioether bridges.[6][7] These bridges can be used to constrain the peptide's conformation, often leading to increased stability and biological activity. This is a key strategy in the synthesis of lantibiotics, a class of antimicrobial peptides.[6][8]
Workflow for Lanthionine Bridge Formation
Caption: Workflow for the post-synthetic formation of a lanthionine bridge in a peptide.
Experimental Protocol: Intramolecular Lanthionine Cyclization
This protocol describes the on-resin cyclization of a linear peptide containing both this compound and cysteine to form a lanthionine bridge.
Materials:
-
Peptide-resin containing both D-Cla and Cys(Trt) residues (synthesized as per the previous protocol)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Selective Cysteine Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times to selectively remove the trityl protecting group from the cysteine side chain.[9]
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of DIPEA (4-6 equivalents) in DMF to the resin.
-
Agitate the mixture at room temperature for 12-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Final Cleavage and Purification:
-
Once the cyclization is complete, wash the resin with DMF (3x) and DCM (3x).
-
Perform the final cleavage from the resin and deprotection of any remaining side-chain protecting groups using the standard cleavage cocktail (TFA/TIS/Water).
-
Precipitate, wash, and purify the cyclic peptide by RP-HPLC as previously described.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency (D-Cla) | >95% | Can be monitored by Kaiser test or other qualitative tests.[4] |
| Crude Peptide Purity | 50-90% | Highly dependent on peptide length and sequence.[2] |
| Cyclization Yield | 40-80% | Dependent on peptide sequence and reaction conditions. |
| Final Purity (after HPLC) | >98% | Achievable with standard purification protocols. |
Conclusion and Future Perspectives
This compound is an invaluable tool for the synthesis of complex and modified peptides. Its straightforward incorporation into standard SPPS workflows and the predictable reactivity of its chloro-substituent provide a robust platform for generating novel peptide architectures. The ability to form stable thioether linkages, such as lanthionines, is particularly significant for the development of conformationally constrained peptides with enhanced therapeutic potential. Future applications will likely expand to include the introduction of other functionalities through nucleophilic displacement, further broadening the scope of peptide-based drug discovery and chemical biology.
References
- BenchChem. (2025).
- BenchChem. (2025). The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide.
- Cochon, E., et al. (2018). Progress in Lanthionine and Protected Lanthionine Synthesis. PubMed.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wiley Online Library. (2025).
- Mustapa, M. F. M., et al. (2003). Synthesis of orthogonally protected lanthionines. Journal of Organic Chemistry, 68(21), 8185-92.
- ResearchGate. (n.d.).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Ortega, M. A., et al. (2015).
- Bregant, S., & Tabor, A. B. (2005). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. Journal of Organic Chemistry, 70(7), 2430-8.
- BenchChem. (2025). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl.
- Yamada, H., et al. (1981). Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida.
- Ryan, M. P., et al. (1999). Extensive post-translational modification, including serine to D-alanine conversion, in the two-component lantibiotic, lacticin 3147. Journal of Biological Chemistry, 274(53), 37544-50.
- MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide.
- Royal Society of Chemistry. (n.d.). Chemical generation and modification of peptides containing multiple dehydroalanines.
- ResearchGate. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines.
- National Center for Biotechnology Information. (n.d.). 3-chloro-L-alanine. PubChem.
- AAPPTec. (n.d.).
- Yoshida, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 119-22.
- Dommerholt, J., et al. (2016).
- Zhang, Q., et al. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(38), 12422-5.
- ACS Publications. (2021).
- SciSpace. (2014).
- Cengage. (n.d.). 26.
- ACS Publications. (2021).
- SciELO. (n.d.). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine)
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of orthogonally protected lanthionines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: 3-Chloro-D-Alanine as a Tool for Studying Antibiotic Resistance
Introduction: Targeting the Achilles' Heel of Bacterial Cell Wall Synthesis
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is indispensable for bacterial survival, maintaining cell shape and protecting against osmotic stress.[1][2] The intricate and highly conserved peptidoglycan biosynthesis pathway has long been a prime target for antimicrobial agents.[3][4] A critical component of this pathway is the amino acid D-alanine, which is essential for the formation of the pentapeptide side chains that cross-link the glycan strands, providing the cell wall with its structural integrity.[5][6]
In most bacteria, the synthesis of D-alanine is dependent on two key enzymes: alanine racemase (Alr), which catalyzes the conversion of L-alanine to D-alanine, and D-amino acid transaminase (Dat), which synthesizes D-amino acids from α-keto acids.[6][7][8] The absence of a homologous pathway in eukaryotes makes these enzymes attractive targets for the development of novel antibacterial drugs.[7][8]
3-chloro-D-alanine (3-Cl-D-Ala), a structural analog of D-alanine, serves as a potent and invaluable tool for researchers studying antibiotic resistance.[9][10] This unnatural amino acid acts as a mechanism-based inhibitor of both alanine racemase and D-amino acid transaminase, effectively starving the bacteria of the D-alanine necessary for peptidoglycan synthesis.[9][11] This disruption of cell wall formation leads to increased susceptibility to other antibiotics, particularly those that also target the cell wall, such as β-lactams and D-cycloserine.[12][13][14]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Cl-D-Ala as a tool to investigate antibiotic resistance. We will delve into its mechanism of action, provide detailed protocols for its application in various experimental settings, and discuss the interpretation of results.
Mechanism of Action: A Two-Pronged Attack on D-Alanine Metabolism
3-Cl-D-Ala exerts its antibacterial effect by irreversibly inhibiting two key enzymes in the D-alanine metabolic pathway. This dual-targeting mechanism makes it a robust tool for studying the consequences of D-alanine depletion and for identifying synergistic interactions with other antibiotics.
Inhibition of Alanine Racemase (Alr)
Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that interconverts L-alanine and D-alanine.[7][8] 3-Cl-D-Ala acts as a suicide substrate for this enzyme. The chlorine atom at the β-position facilitates an elimination reaction within the enzyme's active site, leading to the formation of a highly reactive intermediate that covalently modifies the PLP cofactor, thereby irreversibly inactivating the enzyme.[9]
Inhibition of D-Amino Acid Transaminase (Dat)
D-amino acid transaminase catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid.[11][15] Similar to its action on alanine racemase, 3-Cl-D-Ala also inactivates D-amino acid transaminase through a mechanism-based process. The enzyme catalyzes an α,β-elimination of HCl from 3-Cl-D-Ala, generating pyruvate, ammonia, and chloride.[11] During this catalytic turnover, a reactive intermediate is formed that leads to the irreversible inactivation of the enzyme.[11]
The following diagram illustrates the central role of D-alanine in peptidoglycan synthesis and the points of inhibition by 3-Cl-D-Ala.
Caption: Inhibition of D-alanine metabolism by this compound.
Experimental Protocols
The following protocols provide a framework for utilizing 3-Cl-D-Ala in your research. It is crucial to optimize these protocols for your specific bacterial strain and experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of 3-Cl-D-Ala
This protocol determines the lowest concentration of 3-Cl-D-Ala that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
This compound (3-Cl-D-Ala) stock solution (e.g., 10 mg/mL in sterile water, filter-sterilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions of 3-Cl-D-Ala:
-
In a sterile 96-well plate, add 100 µL of growth medium to wells 2 through 12.
-
Add 200 µL of the 3-Cl-D-Ala stock solution (at a starting concentration, e.g., 1024 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no 3-Cl-D-Ala).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of 3-Cl-D-Ala at which there is no visible growth. This can be determined by visual inspection or by measuring the OD600 of each well.
-
Protocol 2: Synergy Testing with Other Antibiotics (Checkerboard Assay)
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of 3-Cl-D-Ala in combination with another antibiotic.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
3-Cl-D-Ala stock solution
-
Second antibiotic stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of the second antibiotic along the x-axis (e.g., columns 1-10).
-
Prepare serial dilutions of 3-Cl-D-Ala along the y-axis (e.g., rows A-G).
-
Row H will contain no 3-Cl-D-Ala (antibiotic control).
-
Column 11 will contain no second antibiotic (3-Cl-D-Ala control).
-
Well H11 will be the growth control (no drugs).
-
Well H12 will be the sterility control.
-
-
Inoculate the Plate:
-
Add the diluted bacterial inoculum (prepared as in Protocol 1) to all wells except the sterility control.
-
-
Incubation and MIC Determination:
-
Incubate the plate as described in Protocol 1.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Checkerboard assay setup for synergy testing.
Protocol 3: In Vitro Alanine Racemase Activity Assay
This protocol measures the activity of purified or crude cell lysate alanine racemase and its inhibition by 3-Cl-D-Ala.
Materials:
-
Purified alanine racemase or bacterial cell lysate
-
L-alanine
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
3-Cl-D-Ala
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microtiter plate (black, clear bottom for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a master mix containing DAAO, HRP, and Amplex Red in assay buffer.
-
Prepare solutions of L-alanine (substrate) and 3-Cl-D-Ala (inhibitor) at various concentrations.
-
-
Assay Setup:
-
To the wells of the microtiter plate, add:
-
Assay buffer
-
3-Cl-D-Ala (for inhibition studies) or buffer (for control)
-
Alanine racemase preparation
-
-
Pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the L-alanine solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the fluorescence (e.g., excitation 530-560 nm, emission ~590 nm) at regular intervals. The rate of fluorescence increase is proportional to the rate of D-alanine production.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Data Presentation and Interpretation
The effective use of 3-Cl-D-Ala in antibiotic resistance studies relies on the clear presentation and accurate interpretation of the generated data.
Quantitative Data Summary
| Parameter | Description | Example Value | Significance |
| MIC (µg/mL) | Minimum Inhibitory Concentration of 3-Cl-D-Ala. | 64 | Baseline susceptibility of the bacterial strain. |
| FIC Index | Fractional Inhibitory Concentration Index for synergy testing. | 0.4 | Indicates a synergistic interaction with another antibiotic. |
| IC50 (µM) | Concentration of 3-Cl-D-Ala required to inhibit 50% of alanine racemase activity. | 15 | Potency of 3-Cl-D-Ala as an enzyme inhibitor. |
Interpreting Synergy
A synergistic interaction, as indicated by an FICI of ≤ 0.5, is a significant finding. It suggests that 3-Cl-D-Ala, by depleting the D-alanine pool, weakens the bacterial cell wall, making it more susceptible to the action of another cell wall-active agent. For example, in the presence of 3-Cl-D-Ala, a lower concentration of a β-lactam antibiotic may be required to achieve a bactericidal effect. This has important implications for overcoming certain mechanisms of β-lactam resistance.
Troubleshooting and Considerations
-
Solubility and Stability of 3-Cl-D-Ala: 3-Cl-D-Ala is generally soluble in water.[16] Prepare fresh stock solutions and store them appropriately to ensure stability.[17]
-
Strain-Specific Differences: The susceptibility to 3-Cl-D-Ala can vary between bacterial species and even between strains of the same species. It is essential to determine the MIC for each strain being tested.
-
Resistance Mechanisms: Bacteria can develop resistance to 3-Cl-D-Ala. For instance, some bacteria may possess enzymes that can degrade 3-Cl-D-Ala.[18][19] Additionally, mutations in the target enzymes (Alr or Dat) can lead to reduced inhibitor binding.[20][21]
-
Off-Target Effects: While 3-Cl-D-Ala primarily targets alanine racemase and D-amino acid transaminase, the L-isomer can inhibit other PLP-dependent enzymes, such as aspartate aminotransferase.[7][22] Using the D-isomer specifically can minimize these off-target effects.
Conclusion
This compound is a powerful and versatile tool for probing the intricacies of bacterial cell wall biosynthesis and antibiotic resistance. By specifically targeting the D-alanine metabolic pathway, it allows researchers to investigate the consequences of D-alanine depletion, identify synergistic interactions with other antimicrobial agents, and explore novel strategies to combat drug-resistant bacteria. The protocols and guidelines presented in this application note provide a solid foundation for incorporating 3-Cl-D-Ala into your research endeavors, paving the way for a deeper understanding of bacterial physiology and the development of next-generation therapeutics.
References
-
Biosynthesis of peptidoglycan | PPTX - Slideshare . Available at: [Link]
-
Schematic of the biosynthesis pathway of peptidoglycan. - ResearchGate . Available at: [Link]
-
Peptidoglycan Strain Engineering - CD Biosynsis . Available at: [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation - PMC - PubMed Central . Available at: [Link]
-
Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic . Available at: [Link]
-
A novel assay method for an amino acid racemase reaction based on circular dichroism | Biochemical Journal | Portland Press . Available at: [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed . Available at: [Link]
-
Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed . Available at: [Link]
-
Full article: Inhibitors of alanine racemase enzyme: a review - Taylor & Francis . Available at: [Link]
-
Synergic activity of d-cycloserine and β-chloro-d-alanine against Mycobacterium tuberculosis | Journal of Antimicrobial Chemotherapy | Oxford Academic . Available at: [Link]
-
d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans . Available at: [Link]
-
Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall - PubMed . Available at: [Link]
-
D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC - NIH . Available at: [Link]
-
Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed . Available at: [Link]
-
Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis - PubMed . Available at: [Link]
-
Amino Acid Racemase Enzyme Assays - Bio-protocol . Available at: [Link]
-
Assays for screening alanine racemase-specific inhibitors. Alanine... | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - NIH . Available at: [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed . Available at: [Link]
-
A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PubMed Central . Available at: [Link]
-
Biochemical and structural characterization of alanine racemase from Bacillus anthracis (Ames) - PMC - PubMed Central . Available at: [Link]
-
Metabolomics Reveal d-Alanine:d-Alanine Ligase As the Target of d-Cycloserine in Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications . Available at: [Link]
-
Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro - PMC - NIH . Available at: [Link]
-
Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed . Available at: [Link]
-
Inhibitors of alanine racemase enzyme: a review . Available at: [Link]
-
Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed . Available at: [Link]
-
Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals . Available at: [Link]
-
To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - MDPI . Available at: [Link]
-
Chloroalanine - Wikipedia . Available at: [Link]
-
Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. | Scilit . Available at: [Link]
-
A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation | bioRxiv . Available at: [Link]
-
Synergy in the antimicrobial action of penicillin and beta-chloro-D-alanine in vitro - PubMed . Available at: [Link]
-
A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - ResearchGate . Available at: [Link]
-
Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PubMed . Available at: [Link]
-
Expanded Substrate Specificity in D-Amino Acid Transaminases - NIH . Available at: [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. - Literature - Data resources - CNGBdb . Available at: [Link]
-
Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - MDPI . Available at: [Link]
-
The mimicry of beta-lactam antibiotics to D-alanyl-D-alanine... - ResearchGate . Available at: [Link]
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers . Available at: [Link]
Sources
- 1. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynsis.com [biosynsis.com]
- 5. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Chloroalanine Hydrochloride|Alanine Analogue|RUO [benchchem.com]
- 11. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy in the antimicrobial action of penicillin and beta-chloro-D-alanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chloroalanine - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. db.cngb.org [db.cngb.org]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Radiolabeled 3-Chloro-D-alanine for Advanced Research
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the principal methodologies for synthesizing radiolabeled 3-chloro-D-alanine. As a potent irreversible inhibitor of bacterial enzymes such as alanine racemase, this compound is a molecule of significant interest.[1][2] Its structural similarity to D-alanine allows it to interfere with peptidoglycan biosynthesis, a pathway essential for bacterial cell wall integrity.[3][4] Radiolabeled analogues are indispensable tools for elucidating its mechanism of action, performing quantitative Absorption, Distribution, Metabolism, and Excretion (ADME) studies, and tracking its metabolic fate in complex biological systems.[5][6] This guide details three strategic approaches for introducing isotopic labels (Carbon-14 and Tritium), focusing on the causality behind experimental choices, and provides validated, step-by-step protocols for practical implementation.
Introduction: The Scientific Imperative for Radiolabeled this compound
This compound is an unnatural amino acid that acts as a "suicide substrate" for several pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase.[1][7] This enzyme is critical for bacteria as it provides the D-alanine enantiomer required for building the peptidoglycan cell wall.[8] By inactivating this enzyme, this compound effectively halts cell wall construction, leading to bacterial lysis. This mechanism makes it, and its derivatives like D-cycloserine, valuable as antibiotics and as probes for studying bacterial metabolism.[3][9]
To fully leverage its potential in research and drug development, radiolabeling is essential. Isotopically labeled molecules behave chemically and biologically identically to their unlabeled counterparts, but their radioactive decay provides a sensitive and quantitative signal for tracking.[10]
-
Carbon-14 ([¹⁴C]) Labeling: With a long half-life (5,730 years), ¹⁴C is the gold standard for determining the metabolic fate of a compound.[6][10] Its incorporation into the carbon backbone ensures the label is not easily lost through metabolic processes, making it ideal for whole-body autoradiography and mass balance studies.[11]
-
Tritium ([³H]) Labeling: Tritium offers the potential for much higher specific activity than ¹⁴C, which is advantageous for receptor binding assays and other applications requiring high sensitivity. However, the stability of the tritium label is a critical consideration, as it can sometimes be lost through metabolic oxidation.[12]
This guide presents robust methods for preparing both [¹⁴C]- and [³H]-labeled this compound, enabling researchers to select the optimal tracer for their experimental needs.
Strategic Approaches to Radiolabeling
The synthesis of radiolabeled this compound can be approached via several distinct strategies. The optimal choice depends on the desired isotope, label position, required specific activity, and the availability of starting materials.
Figure 1: High-level overview of synthetic strategies for radiolabeled this compound.
Method 1: Carbon-14 Labeling via Chemical Synthesis from [¹⁴C]-D-Serine
This approach is the most direct and reliable for producing a metabolically stable [¹⁴C]-labeled product. It leverages the well-established chemical conversion of serine to 3-chloro-alanine.[9][13][14] The strategy involves converting the hydroxyl group of D-serine into a chloro group.
Expertise & Causality: The choice of starting material, [¹⁴C]-D-Serine, is critical. It is commercially available with the label at various positions (e.g., [1-¹⁴C] for carboxyl, [3-¹⁴C] for the hydroxymethyl carbon, or uniformly labeled [U-¹⁴C]). Labeling at the C3 position is often preferred as it is less likely to be lost in metabolic reactions that might target the carboxyl or alpha-carbon positions. Protection of the amino and carboxyl groups is mandatory to prevent unwanted side reactions with the chlorinating agent. Thionyl chloride (SOCl₂) is a highly effective but aggressive reagent; its use requires careful control of temperature and stoichiometry to prevent racemization and degradation.
Protocol 1: Synthesis of [3-¹⁴C]-3-chloro-D-alanine
Step 1: Protection of [3-¹⁴C]-D-Serine
-
Esterification: Suspend [3-¹⁴C]-D-Serine (1 eq.) in anhydrous methanol. Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the suspension or add acetyl chloride (1.2 eq.) dropwise while stirring. Causality: This in situ generation of HCl catalyzes the formation of the methyl ester, protecting the carboxyl group.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution is clear.
-
Remove the solvent under reduced pressure to yield crude [3-¹⁴C]-D-serine methyl ester hydrochloride.
-
Amine Protection: Dissolve the crude ester in dichloromethane (DCM). Add triethylamine (2.5 eq.) to neutralize the HCl salt.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature overnight. Causality: The Boc group protects the nucleophilic amine from reacting with the chlorinating agent in the next step.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-[3-¹⁴C]-D-serine methyl ester.
Step 2: Chlorination
-
Dissolve the protected serine (1 eq.) from Step 1 in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C.
-
Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise with vigorous stirring.[9] Causality: SOCl₂ reacts with the hydroxyl group to form a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2 reaction with chloride to yield the desired product with inversion of configuration, though conditions must be controlled to minimize racemization.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-2 hours), carefully quench the reaction by slowly adding it to ice-cold saturated NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Deprotection and Purification
-
Dissolve the crude product from Step 2 in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2-4 hours to remove the Boc group and hydrolyze the ester.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in a minimal amount of water/acetonitrile.
-
Purify the final product, [3-¹⁴C]-3-chloro-D-alanine hydrochloride, using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Step 4: Quality Control
-
Radiochemical Purity: Analyze by radio-HPLC, co-injecting with an authentic unlabeled standard of this compound. Purity should be >98%.
-
Chemical Identity: Confirm by mass spectrometry (MS) to verify the correct molecular weight.
-
Specific Activity: Quantify the radioactivity using a calibrated liquid scintillation counter (LSC) and the mass using a UV standard curve from the HPLC or by MS. Express as mCi/mmol or GBq/mmol.
Method 2: Tritium Labeling via Catalytic Isotope Exchange
This method is suitable for producing high specific activity [³H]-3-chloro-D-alanine. It involves the exchange of hydrogen atoms on the molecule with tritium from a tritium source, mediated by a metal catalyst.
Expertise & Causality: The primary challenge with this method is controlling the position of the label. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can promote exchange at various positions, including the alpha-carbon. The lability of the resulting C-³H bond is a critical factor; tritium attached to heteroatoms (N or O) is readily exchanged with water and must be removed. Tritium at the alpha-carbon (C2) is generally stable under physiological conditions but can be labile under basic or enzymatic conditions. This method is often a trade-off between ease of execution and specificity.
Protocol 2: General [³H]-Labeling of this compound
Figure 2: Workflow for tritium labeling via catalytic isotope exchange.
Step 1: Reaction Setup
-
In a specialized radiochemical reaction vial, place unlabeled this compound (e.g., 1-5 mg).
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C), in an amount approximately equal by weight to the substrate.
-
Add a minimal amount of a suitable solvent (e.g., water or ethanol) to form a slurry.
-
Connect the vial to a tritium manifold. Freeze the mixture with liquid nitrogen, evacuate the headspace, and backfill with tritium (T₂) gas to the desired pressure.
Step 2: Tritiation
-
Allow the vial to warm to room temperature and stir the suspension vigorously. The reaction may be gently heated (e.g., to 50-80°C) to increase the rate of exchange, but this also increases the risk of degradation.
-
Allow the reaction to proceed for several hours (e.g., 6-24 hours).
Step 3: Work-up and Removal of Labile Tritium
-
After the reaction, freeze the vial again and recover the unreacted tritium gas on the manifold.
-
Add a "chaser" solvent like methanol to the frozen mixture and remove all volatile components under vacuum. This removes the bulk of the tritiated solvent.
-
Dilute the residue with water or ethanol and filter through a syringe filter (e.g., 0.22 µm) to remove the palladium catalyst.
-
Crucial Step: To remove labile tritium atoms (from -NH₂ and -COOH groups), repeatedly (3-5 times) add pure water or methanol to the filtered solution and evaporate to dryness under vacuum. This ensures that any measured radioactivity is from covalently bound tritium.
Step 4: Purification and Analysis
-
Purify the crude product using reverse-phase HPLC, monitoring the eluent with a radioactive detector.
-
Collect the radioactive peak corresponding to this compound.
-
Perform QC analysis as described in Protocol 1 to determine radiochemical purity, identity, and specific activity.
Method 3: Site-Specific Labeling via Chemo-Enzymatic Synthesis
This advanced strategy combines chemical synthesis with the exquisite selectivity of enzymes to achieve labeling at a specific position, which is often difficult to accomplish by purely chemical means.[15][][17] For this compound, an enzyme like alanine racemase could potentially be used to specifically exchange the alpha-proton (at C2).
Expertise & Causality: Alanine racemase catalyzes the interconversion of L- and D-alanine by abstracting the alpha-proton to form a planar PLP-stabilized carbanion intermediate.[18] In the presence of an isotopic solvent like tritiated water (HTO), the reprotonation step can incorporate a tritium atom. By starting with D-alanine and running the reaction in HTO, one can achieve deuteration or tritiation at the C2 position.[15] While the enzyme's tolerance for the 3-chloro substituent must be confirmed, its mechanism is ideally suited for this type of site-specific labeling.
Protocol 3: [2-³H]-Labeling using Alanine Racemase
Step 1: Enzyme and Reagent Preparation
-
Obtain or express purified alanine racemase (e.g., from Geobacillus stearothermophilus or other sources).
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP, ~50 µM) as a cofactor.
-
Prepare the isotopic source by adding a high-activity stock of tritiated water (HTO) to the buffer to achieve the desired final specific activity.
Step 2: Enzymatic Exchange Reaction
-
In a microcentrifuge tube, dissolve unlabeled this compound in the tritiated buffer from Step 1.
-
Initiate the reaction by adding a catalytic amount of alanine racemase.
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a period determined by preliminary time-course experiments (e.g., 2-12 hours).
Step 3: Reaction Quench and Purification
-
Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% to precipitate the enzyme, or by heating to 95°C for 5 minutes.
-
Centrifuge the sample to pellet the denatured protein.
-
Transfer the supernatant containing the radiolabeled product to a new tube.
-
Remove labile tritium as described in Protocol 2 (Step 3) by repeated lyophilization from water.
-
Purify the [2-³H]-3-chloro-D-alanine by HPLC.
Step 4: Quality Control
-
Perform standard QC analysis for purity, identity, and specific activity.
-
The position of the label can be confirmed by ³H-NMR if sufficient mass is available, or inferred from the known mechanism of the enzyme.
Data and Strategy Comparison
| Feature | Method 1: Chemical Synthesis ([¹⁴C]) | Method 2: Catalytic Exchange ([³H]) | Method 3: Enzymatic Synthesis ([³H]) |
| Isotope | Carbon-14 | Tritium | Tritium |
| Typical Precursor | [¹⁴C]-D-Serine | Unlabeled this compound | Unlabeled this compound |
| Key Reagents | SOCl₂, Boc₂O | Pd/C, T₂ gas or HTO | Alanine Racemase, HTO |
| Label Position | Defined by precursor (e.g., C3) | Non-specific, primarily C2 | Highly specific (C2) |
| Specific Activity | Low to Moderate (~50-60 mCi/mmol) | High to Very High (1-30 Ci/mmol) | High (dependent on HTO activity) |
| Advantages | Metabolically stable label, defined position | High specific activity, simpler procedure | High specific activity, site-specific label |
| Disadvantages | Multi-step synthesis, lower specific activity | Potential for non-specific labeling, label lability concerns | Requires purified enzyme, substrate compatibility may vary |
Conclusion
The synthesis of radiolabeled this compound is a critical step for advancing research into bacterial cell wall biosynthesis and for the preclinical development of novel antibiotics. The choice of synthetic method should be guided by the specific requirements of the intended application. Chemical synthesis from a ¹⁴C-labeled precursor provides a metabolically robust tracer ideal for ADME studies. For applications requiring higher sensitivity, such as receptor binding assays, tritium labeling is preferred. While general catalytic exchange offers a straightforward route to high specific activity, enzymatic methods provide unparalleled control over the label's position, ensuring greater molecular homogeneity and interpretive clarity in mechanistic studies. The protocols and strategic considerations outlined in this guide provide a robust framework for the successful production and validation of these essential research tools.
References
-
Pająk, M., Pałka, K., Winnicka, E., & Kańska, M. (2018). The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives. Journal of Radioanalytical and Nuclear Chemistry, 317(2), 643-666. [Link]
-
Gáspár, M. (2018). The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). This compound dehydrochlorinase activity. Retrieved from [Link]
- Google Patents. (2020). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
-
Nagata, S., et al. (1983). Synthesis of D-cysteine-related amino acids by this compound chloride-lyase of Pseudomonas putida CR 1-1. Biochemical and Biophysical Research Communications, 111(3), 809-816. [Link]
-
Young, D. W. (2011). The Synthesis of Labelled Amino Acids. Royal Society of Chemistry. [Link]
-
D'Auria, L., et al. (2018). Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins. Molecules, 23(12), 3196. [Link]
-
Wikipedia. (n.d.). This compound dehydrochlorinase. Retrieved from [Link]
-
Ostwald, R., Adams, P. T., & Tolbert, B. M. (1952). Synthesis of Several Carbon-14 Labeled DL-Alanines. Journal of the American Chemical Society, 74(10), 2425–2427. [Link]
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences, 71(2), 481-485. [Link]
-
Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 481–485. [Link]
-
Scott, P. J. H. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. F1000Research. [Link]
-
Open MedScience. (2024). The Role of Carbon-14 Radiolabelling in ADME Studies. Retrieved from [Link]
-
Almac Group. (n.d.). Isotopic API labelling with carbon-14. Retrieved from [Link]
-
Yamada, H., et al. (1981). Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida. Biochemical and Biophysical Research Communications, 100(3), 1104-1110. [Link]
-
Wikipedia. (n.d.). Cycloserine. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Reasons for Choosing Carbon-14 for Radiolabeling. Retrieved from [Link]
-
Phillips, J., & Langner, C. A. (1999). D-alanine as a Chemical Marker for the Determination of Streptococcal Cell Wall Levels in Mammalian Tissues by Gas chromatography/negative Ion Chemical Ionization Mass Spectrometry. Journal of Mass Spectrometry, 34(12), 1314-1320. [Link]
-
Murthy, N., et al. (2019). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science, 5(11), 1833–1842. [Link]
-
Prosser, G. A., et al. (2020). d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature Communications, 11(1), 1380. [Link]
-
Nagasawa, T., et al. (1982). 3-Chloro- D -alanine chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in 3-chloro- D -alanine-resistant pseudomonads. Journal of Biological Chemistry, 257(22), 13749-13756. [Link]
- Google Patents. (2023). CN115872882A - Synthetic method of 3-chloro-alanine.
-
Uo, T., & Yoshimura, T. (2015). Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine. Angewandte Chemie International Edition, 54(32), 9253-9256. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439772, 3-chloro-L-alanine. Retrieved from [Link].
-
Wu, R., et al. (2023). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis. Journal of Chemical Information and Modeling, 63(24), 7796–7807. [Link]
-
Amerigo Scientific. (n.d.). Cycloserine: Mechanism, Clinical Applications, and Emerging Research. Retrieved from [Link]
-
Silverman, R. B., et al. (2002). N(2)-Substituted D,L-Cycloserine Derivatives: Synthesis and Evaluation as Alanine Racemase Inhibitors. Journal of Medicinal Chemistry, 45(23), 5243-5248. [Link]
-
Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(17), 2507-2510. [Link]
-
Vasin, A. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(21), 7208. [Link]
-
Nagata, Y., et al. (1992). Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1138(3), 223-229. [Link]
-
Pauwels, E., et al. (2014). Solved? The reductive radiation chemistry of alanine. Physical Chemistry Chemical Physics, 16(2), 547-550. [Link]
-
Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204. [Link]
-
Perkins, H. R. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]
Sources
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloserine - Wikipedia [en.wikipedia.org]
- 4. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 5. openmedscience.com [openmedscience.com]
- 6. openmedscience.com [openmedscience.com]
- 7. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 10. moravek.com [moravek.com]
- 11. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chloroalanine - Wikipedia [en.wikipedia.org]
- 14. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 15. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Title: A Validated Chiral LC-MS/MS Method for the Sensitive Quantification of 3-chloro-D-alanine in Human Plasma
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereospecific quantification of 3-chloro-D-alanine in human plasma. D-amino acids are gaining significant attention as potential biomarkers and physiologically active substances.[1][2] The inherent challenges in quantifying these trace-level enantiomers in complex biological matrices are overcome through a strategic protocol involving protein precipitation, chiral derivatization, and analysis on a standard reversed-phase column. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for demanding applications in clinical research and drug development.
Introduction: The Significance of Chiral Purity
This compound is an unnatural amino acid whose presence and concentration in biological systems can be of significant interest. It is known to interact with enzymes involved in amino acid metabolism, such as its hydrolysis by this compound dehydrochlorinase.[3][4] The accurate measurement of specific D-amino acid enantiomers is critical, as their physiological roles and metabolic pathways can differ dramatically from their L-counterparts.[5][6]
Conventional chromatographic techniques often fail to separate enantiomers like this compound and 3-chloro-L-alanine.[7] This necessitates either the use of specialized and often less durable chiral columns or, preferably, a chemical derivatization strategy.[7] This protocol employs an indirect chiral resolution method, where the amino acids are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on standard, robust achiral LC columns and subsequent sensitive detection by tandem mass spectrometry.[5]
Experimental Design and Rationale
The overall analytical workflow is designed for high throughput, sensitivity, and robustness, essential for analyzing clinical samples.
Figure 1: High-level workflow for the quantification of this compound.
Causality Behind Key Methodological Choices:
-
Sample Preparation: Protein precipitation with sulfosalicylic acid (SSA) is a simple and effective technique to remove high-abundance proteins from plasma.[8][9][10][11] This is a critical first step because proteins can interfere with the analysis by fouling the analytical column and causing ion suppression in the mass spectrometer source.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is paramount.[12] A SIL internal standard co-elutes with the analyte and experiences nearly identical effects from the sample matrix and ionization process. This allows for highly accurate correction of any analyte loss during sample preparation or signal variability during analysis, which is superior to using structural analogues.[13]
-
Chiral Derivatization: We utilize an advanced version of Marfey’s reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), for derivatization. This reagent reacts with the primary amine of this compound to form diastereomers. The resulting derivatives of D- and L-enantiomers have different retention times on a standard C18 column, enabling their separation.[7] This approach provides excellent sensitivity and chromatographic resolution.[5]
-
LC-MS/MS Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unmatched selectivity and sensitivity.[14][15] By monitoring a specific precursor ion to product ion transition, we can confidently detect and quantify the target analyte even at very low concentrations amidst a complex biological background.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d4 (Isotopic Purity ≥99%) - Custom Synthesis or Commercial Source
-
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)
-
Human Plasma (K2-EDTA)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid (Optima™ LC/MS Grade)
-
Ammonium Formate (≥99.0%)
-
Sulfosalicylic Acid (SSA)
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (Internal Standard, IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock with acetonitrile.
-
Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards and QC samples (Low, Mid, High concentrations).
Sample Preparation Protocol
-
Aliquot: Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 50 ng/mL IS working solution to all tubes (except blank matrix). Vortex for 5 seconds.
-
Protein Precipitation: Add 150 µL of acetonitrile containing 1% SSA. Vortex vigorously for 1 minute. The use of acetonitrile serves a dual purpose: it precipitates proteins and provides a suitable solvent environment for the subsequent steps.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube.
-
Derivatization:
-
Add 50 µL of 1 M sodium bicarbonate buffer.
-
Add 50 µL of the L-FDLA derivatizing reagent solution (10 mg/mL in acetone).
-
Incubate at 40°C for 60 minutes.
-
-
Quench: Add 10 µL of 2 M HCl to stop the reaction.
-
Final Dilution: Dilute with 200 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).
-
Inject: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance UPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp. | 45°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 6.0 | |
| 6.1 | |
| 7.5 | |
| 7.6 | |
| 9.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
| This compound-L-FDLA | [Calculated M+H]⁺ | [Fragment 1]⁺ | 50 | [Optimized] |
| [Calculated M+H]⁺ | [Fragment 2]⁺ | 50 | [Optimized] | |
| IS (d4)-L-FDLA | [Calculated M+H+4]⁺ | [Fragment 1+4]⁺ | 50 | [Optimized] |
Note: Exact m/z values for precursor and product ions must be determined experimentally by infusing the derivatized standard.
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).
Key Validation Parameters:
-
Linearity: The calibration curve should demonstrate a linear response (R² > 0.99) over the desired concentration range (e.g., 1-1000 ng/mL).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).
-
Accuracy and Precision: Intra- and inter-day precision (as %RSD) should be ≤15% (≤20% at LLOQ), and accuracy (as %Bias) should be within ±15% (±20% at LLOQ).[9]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in neat solution.
-
Recovery: The efficiency of the extraction process from the biological matrix.
-
Stability: Analyte stability should be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma. By combining a simple but effective sample preparation technique with chiral derivatization and the inherent selectivity of LC-MS/MS, this method achieves the sensitivity and specificity required for advanced biomedical and pharmaceutical research. The detailed validation framework ensures that the data generated is reliable, accurate, and reproducible.
References
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. [Link]
-
Validation results of the LC-MS/MS method for the analysis of derivatized AAs. ResearchGate. [Link]
-
Development and validation of a rapid, selective, and sensitive LC–MS/MS method for simultaneous determination of d- and l-amino acids in human serum: application to the study of hepatocellular carcinoma. Semantic Scholar. [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis. PubMed. [Link]
-
Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. ResearchGate. [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PubMed Central. [Link]
-
Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. ResearchGate. [Link]
-
Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. J-STAGE. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
-
Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Waters. [Link]
-
Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent. [Link]
-
3-chloro-L-alanine. PubChem. [Link]
-
Chloroalanine. Wikipedia. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]
-
Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Research Centre. [Link]
-
Sample Preparation for LC-MS Bioanalysis of Proteins. SciSpace. [Link]
-
This compound dehydrochlorinase. Wikipedia. [Link]
-
Using LC–MS/MS to Analyze D-Amino Acids. LCGC International. [Link]
-
LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer. PubMed. [Link]
-
This compound dehydrochlorinase activity. Semantic Scholar. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Chloroalanine - Wikipedia [en.wikipedia.org]
- 4. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 15. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Title: A Robust High-Throughput Screening Platform for the Discovery of Bacterial Alanine Racemase Inhibitors
An in-depth guide to developing a high-throughput screen with 3-chloro-D-alanine.
Application Note & Protocol
Introduction: The Imperative for New Antibacterial Targets
The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents that act on unexploited cellular targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, represents a premier target for selective toxicity.[1] Its core component, peptidoglycan, is a rigid polymer whose synthesis is a complex, multi-step enzymatic process.[2][3][4] Disrupting any step in this pathway leads to cell wall weakening, osmotic instability, and bacterial lysis.[1]
One of the key enzymes in the cytoplasmic stage of peptidoglycan precursor synthesis is Alanine Racemase (Alr).[5] Alr is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[6][7] This is a critical step, as D-alanine is an indispensable building block for the pentapeptide stem of the peptidoglycan unit.[6] Because alanine racemase is ubiquitous in bacteria but absent in humans, it is an ideal and validated target for the development of new antibacterial drugs.[7]
This application note provides a comprehensive, field-proven protocol for the development and validation of a robust, high-throughput screening (HTS) assay designed to identify novel inhibitors of alanine racemase. The assay utilizes a coupled-enzyme system that provides a sensitive absorbance-based readout, making it suitable for screening large compound libraries. We use this compound, a known covalent inhibitor of Alr, as a reference compound and key control for assay validation.[8][9]
Mechanism of Action: Targeting the Foundation of Peptidoglycan Synthesis
The integrity of the bacterial cell wall depends on the successful incorporation of D-alanine into the peptide side chains of peptidoglycan. Alanine racemase provides the sole source of this essential D-amino acid. Inhibition of Alr starves the cell of D-alanine, halting peptidoglycan synthesis and leading to cell death. This compound acts as a suicide substrate, forming a covalent bond with the PLP cofactor in the enzyme's active site, leading to irreversible inactivation.[8][9] This mechanism makes it an excellent positive control for validating an inhibitor screening assay.
Caption: Principle of the Coupled-Enzyme HTS Assay for Alr Inhibitors.
Materials and Reagents
-
Enzymes:
-
Recombinant Alanine Racemase (e.g., from Bacillus stearothermophilus, purified).
-
L-Alanine Dehydrogenase (e.g., from Bacillus subtilis).
-
-
Chemicals:
-
D-Alanine (Substrate).
-
β-Nicotinamide adenine dinucleotide hydrate (NAD+).
-
This compound (Positive Inhibition Control).
-
Tricine buffer.
-
Dimethyl sulfoxide (DMSO), HPLC grade.
-
-
Labware:
-
384-well, UV-transparent, flat-bottom microplates.
-
Acoustic liquid handler or multichannel pipette for compound dispensing.
-
Automated liquid handler or multichannel pipette for reagent addition.
-
Microplate reader capable of measuring absorbance at 340 nm, with kinetic reading capability.
-
Detailed Experimental Protocol
Causality Behind Choices:
-
Buffer: Tricine buffer at pH 9.1 is used as it is the optimal pH for the L-alanine dehydrogenase coupling reaction, ensuring the rate-limiting step is the target Alr activity. [10]* Plate Type: UV-transparent plates are mandatory for accurate absorbance measurements at 340 nm. [11]* DMSO Concentration: The final DMSO concentration is kept at ≤1% to minimize its potential inhibitory effects on the enzymes.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 100 mM Tricine buffer, pH 9.1. Filter sterilize and store at 4°C.
-
D-Alanine Substrate Stock (1 M): Dissolve D-alanine in Assay Buffer. Store at -20°C.
-
NAD+ Stock (50 mM): Dissolve NAD+ in Assay Buffer. Prepare fresh daily and keep on ice.
-
This compound Control Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
Enzyme Mix (2X Concentration): Prepare this mix fresh before each run. In Assay Buffer, combine Alanine Racemase, L-Alanine Dehydrogenase, and NAD+ to achieve the desired 2X final concentrations (e.g., Alr: 20 nM, L-ADH: 2 U/mL, NAD+: 2 mM). Incubate on ice for 15 minutes to allow for stabilization. Note: Optimal enzyme concentrations should be determined empirically during assay development.
-
Substrate Mix (2X Concentration): Dilute the D-Alanine Stock in Assay Buffer to achieve the desired 2X final concentration (e.g., 50 mM).
Step 2: HTS Assay Procedure (384-well format, 20 µL final volume)
-
Compound Plating (0.2 µL): Using an acoustic liquid handler, dispense 200 nL of test compounds from your library (typically 10 mM in DMSO) into the wells of a 384-well UV-transparent plate. For controls, dispense 200 nL of DMSO (for 0% inhibition, positive control) and 200 nL of this compound at various concentrations (for 100% inhibition, negative control).
-
Enzyme Mix Addition (10 µL): Add 10 µL of the 2X Enzyme Mix to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the target enzyme before the reaction starts.
-
Reaction Initiation (10 µL): Add 10 µL of the 2X Substrate Mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 20 minutes. The rate of reaction (slope of Absorbance vs. Time) is used for analysis.
Assay Validation: Ensuring a Self-Validating System
The reliability of an HTS campaign is critically dependent on the quality of the assay. The primary metric for validating an HTS assay is the Z'-factor, which provides a statistical measure of the separation between the positive and negative controls. [12][13][14] Z'-Factor Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / | Mean_pos - Mean_neg | ]
Where:
-
Mean_pos and SD_pos: Mean and Standard Deviation of the positive control (0% inhibition, DMSO).
-
Mean_neg and SD_neg: Mean and Standard Deviation of the negative control (100% inhibition, this compound).
An assay is considered excellent for HTS when the Z'-factor is > 0.5 . [12][13]This indicates a large separation between the control signals and low data variability, ensuring that hits can be identified with high confidence.
Table 1: Hypothetical Assay Validation Data
| Parameter | Positive Control (DMSO) | Negative Control (10 µM this compound) |
| Number of Replicates (n) | 32 | 32 |
| Mean Reaction Rate (mOD/min) | 15.2 | 1.1 |
| Standard Deviation (SD) | 0.85 | 0.45 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.65 } |
| Assay Quality Assessment | \multicolumn{2}{c | }{Excellent for HTS } |
Data Analysis
For each test compound, the reaction rate (V) is determined from the linear portion of the kinetic curve. The percent inhibition is then calculated relative to the controls on the same plate:
% Inhibition = 100 * [ (V_pos_control - V_compound) / (V_pos_control - V_neg_control) ]
A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High data variability (high SDs).- Low signal-to-background ratio. | - Check for pipetting errors; use automated liquid handlers.<[15]br>- Optimize enzyme and substrate concentrations.- Ensure reagents are fully equilibrated and mixed. [16] |
| False Positives | - Compound absorbs light at 340 nm.- Compound precipitates and scatters light. | - Perform a counter-screen: run the assay without the target enzyme (Alr) and flag any compounds that still produce a signal change.- Visually inspect plates for precipitation. |
| False Negatives | - Compound degradation.- Insufficient compound concentration. | - Verify compound integrity and solubility in assay buffer.- Screen at multiple concentrations if possible. |
| Systematic Plate Effects (e.g., "Edge Effect") | - Temperature or evaporation gradients across the plate. | - Use humidified incubators.- Avoid stacking plates.- Normalize data based on plate-wide statistics if necessary. [17] |
Conclusion
This application note details a validated, robust, and cost-effective high-throughput screening assay for the identification of inhibitors against bacterial alanine racemase. The coupled-enzyme system provides a reliable absorbance readout suitable for large-scale screening campaigns. By incorporating rigorous quality control metrics, such as the Z'-factor, and utilizing a well-characterized inhibitor like this compound as a control, this protocol establishes a trustworthy platform for the discovery of novel antibacterial lead compounds targeting a critical step in cell wall biosynthesis.
References
-
Heredity Biosciences. (2023, June 8). What is the process of bacterial cell wall formation? Retrieved from Heredity Biosciences. [Link]
-
Gosset. Bacterial Cell Wall Synthesis Pathway. Retrieved from Gosset. [Link]
-
ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from ResearchGate. [Link]
-
El-Ghachi, M., & Bouhss, A. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168-205. [Link]
-
He, J., et al. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 21(9), 1123. [Link]
-
Watts, J. K., & Durrant, J. D. (2013). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 13(19), 3845-3852. [Link]
-
ResearchGate. Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell.... Retrieved from ResearchGate. [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from Dispendix. [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad. [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from BMG LABTECH. [Link]
-
Agilent. Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. Retrieved from Agilent. [Link]
-
Shin, A. Z-factors. Retrieved from BIT 479/579 High-throughput Discovery. [Link]
-
Assay Quality Control. Z-Factor Calculator. Retrieved from PunnettSquare Tools. [Link]
-
Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric). Retrieved from Cell Biolabs, Inc. [Link]
-
MS Bioanalytical. (2020, June 29). NADH Analysis by UPLC-UV. Retrieved from MS Bioanalytical. [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs. [Link]
-
University of Massachusetts Amherst. NADH Enzyme-Linked Assay. Retrieved from University of Massachusetts Amherst. [Link]
-
ResearchGate. Principle of enzyme-coupled assay for high-throughput monitoring of TGS.... Retrieved from ResearchGate. [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from BellBrook Labs. [Link]
-
Goodlett, D. R., et al. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. [Link]
-
LeMagueres, P., et al. (2016). Structural and Functional Characterization of the Alanine Racemase from Streptomyces coelicolor A3(2). bioRxiv. [Link]
-
Noda, M., et al. (2005). A novel assay method for an amino acid racemase reaction based on circular dichroism. Biochemical Journal, 389(Pt 2), 491-496. [Link]
-
Semantic Scholar. This compound dehydrochlorinase activity. Retrieved from Semantic Scholar. [Link]
-
Soper, T. S., & Manning, J. M. (1981). Different modes of action of inhibitors of bacterial D-amino acid transaminase. A target enzyme for the design of new antibacterial agents. Journal of Biological Chemistry, 256(9), 4263-4268. [Link]
-
GenScript. Terminology of Molecular Biology for coupled-enzyme assay. Retrieved from GenScript. [Link]
-
Stamper, C. G., et al. (1998). Determination of the Structure of Alanine Racemase from Bacillus stearothermophilus at 1.9-Å Resolution. Biochemistry, 37(29), 10438-10445. [Link]
-
Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Journal of Biological Chemistry, 252(10), 3170-3175. [Link]
-
Wang, S., et al. (2019). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Frontiers in Microbiology, 10, 241. [Link]
-
ResearchGate. Enzymatic Assays for High-Throughput Screening. Retrieved from ResearchGate. [Link]
-
Walker, J. R., et al. (2019). A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts. Nature Communications, 10(1), 3826. [Link]
-
Wikipedia. High-throughput screening. Retrieved from Wikipedia. [Link]
-
Kaczorowski, G. J., & Walsh, C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(5), 1950-1954. [Link]
-
Timofeeva, A. M., et al. (2022). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International Journal of Molecular Sciences, 23(21), 13348. [Link]
-
Wikipedia. This compound dehydrochlorinase. Retrieved from Wikipedia. [Link]
-
Soper, T. S., & Manning, J. M. (1982). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemistry, 21(13), 3097-3102. [Link]
-
Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 214-232. [Link]
-
Timofeeva, A. M., et al. (2022). Expanded Substrate Specificity in D-Amino Acid Transaminases. International Journal of Molecular Sciences, 23(21), 13348. [Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
-
Kaczorowski, G. J., & Walsh, C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(5), 1950-1954. [Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
-
Prosser, G. A., & de Carvalho, L. P. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 6091-6099. [Link]
-
Schissler, A. G., et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 17, 330-341. [Link]
-
ResearchGate. Substrate and selected inhibitors of alanine racemase. (A) alanine, (B).... Retrieved from ResearchGate. [Link]
Sources
- 1. gosset.ai [gosset.ai]
- 2. hereditybio.in [hereditybio.in]
- 3. academic.oup.com [academic.oup.com]
- 4. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. dispendix.com [dispendix.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Leveraging 3-Chloro-D-alanine in Covalent Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight molecules (fragments) that typically exhibit weak binding affinities.[1] A significant evolution in this field is the increasing use of covalent fragments, which form a permanent bond with their target protein. This approach can overcome the challenge of low fragment affinity and often provides high ligand efficiency.[2][3] Covalent fragments are particularly effective when they function as targeted covalent inhibitors (TCIs), where a weak, reversible binding event pre-organizes a reactive group (or "warhead") for an efficient and selective reaction with a nearby nucleophilic amino acid.[4]
3-Chloro-D-alanine is a non-natural amino acid that serves as an exemplary covalent fragment, particularly for a class of enzymes dependent on pyridoxal 5'-phosphate (PLP).[5] Structurally, it is an analog of D-alanine where a chlorine atom replaces a hydrogen on the methyl group.[6] This seemingly minor modification transforms it into a potent mechanism-based inactivator, or "suicide substrate."[5] The target enzyme initiates its normal catalytic cycle on this compound, but this process leads to the formation of a reactive intermediate that covalently and irreversibly modifies the enzyme, leading to its inactivation.[5][7] This high degree of specificity makes this compound an invaluable tool for targeting enzymes crucial to bacterial survival, such as those involved in peptidoglycan cell wall biosynthesis.[5][8]
This guide provides a comprehensive overview of the rationale, experimental workflows, and detailed protocols for utilizing this compound in a covalent FBDD campaign.
The Rationale: Why Employ this compound?
The decision to use a specific covalent fragment is rooted in its chemical mechanism and the nature of the intended target. This compound offers distinct advantages:
-
Mechanism-Driven Selectivity: Unlike broadly reactive electrophiles that can lead to off-target effects, this compound's reactivity is "unmasked" by the specific catalytic machinery of its target enzyme.[5][7] This enzymatic processing ensures that the covalent bond forms preferentially at the active site of the intended target, offering a superior selectivity profile.
-
Targeting "Druggable" Pathways: Many PLP-dependent enzymes, such as alanine racemase and D-alanine:D-alanine ligase, are essential for bacterial viability and have no direct human homologues, making them attractive antibacterial targets.[5][9]
-
Overcoming Weak Affinity: The formation of a stable covalent bond allows for the detection and validation of fragment hits that would otherwise be missed in traditional FBDD screens due to their low, reversible binding affinity.[2][3] This is particularly useful for challenging targets.
-
A Definitive Readout: The irreversible nature of the interaction provides a clear and measurable endpoint—the formation of a covalent adduct—which can be unambiguously detected using techniques like mass spectrometry.[2][10]
Overall Experimental Workflow
A successful covalent FBDD campaign using this compound involves a multi-stage process, from initial screening to detailed characterization. The workflow is designed to first identify covalent modification, then confirm functional impact, and finally, elucidate the structural basis of the interaction to guide further drug development.
Sources
- 1. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloroalanine hydrochloride | 35401-46-8 | Benchchem [benchchem.com]
- 6. Chloroalanine - Wikipedia [en.wikipedia.org]
- 7. 3-Chloroalanine Hydrochloride|Alanine Analogue|RUO [benchchem.com]
- 8. Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening [pubmed.ncbi.nlm.nih.gov]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
Application Note: A Cell-Based Assay for Quantifying the Antimicrobial Activity of 3-chloro-D-alanine
Abstract
This application note provides a detailed, validated protocol for determining the antimicrobial activity of 3-chloro-D-alanine (3-Cl-D-Ala) using a robust cell-based assay. 3-Cl-D-Ala is a well-characterized suicide inhibitor of key bacterial enzymes involved in peptidoglycan synthesis, making it a valuable tool for antimicrobial research. The primary method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of an antimicrobial agent's efficacy.[1][2] Additionally, this guide explains the underlying mechanism of 3-Cl-D-Ala, offers insights into experimental design, and provides a framework for data analysis and interpretation, empowering researchers to obtain reliable and reproducible results.
Introduction: The Scientific Rationale
The bacterial cell wall is a critical structure for survival, maintaining cell shape and protecting against osmotic lysis. A key component of this wall is peptidoglycan, a polymer of sugars and amino acids. The synthesis of peptidoglycan relies on the availability of D-amino acids, particularly D-alanine, which are not typically found in eukaryotic cells. This makes the enzymes responsible for D-alanine metabolism attractive targets for antimicrobial agents.[3]
This compound is an analog of D-alanine that acts as a potent inhibitor of two essential pyridoxal phosphate (PLP)-dependent enzymes:[4][5]
-
Alanine Racemase (Alr): This enzyme catalyzes the reversible conversion of L-alanine to D-alanine, providing the necessary building block for the peptidoglycan precursor peptide.[3]
-
D-amino Acid Transaminase (DAT): This enzyme synthesizes D-alanine from pyruvate.[5][6]
By irreversibly inactivating these enzymes, 3-Cl-D-Ala effectively halts peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, bacterial cell death.[4][5] This targeted mechanism underscores its utility as a specific antimicrobial compound. The cell-based assay detailed herein measures the ultimate consequence of this inhibition: the cessation of bacterial growth.
Mechanism of Action of this compound
3-Cl-D-Ala functions as a suicide substrate. The enzyme recognizes it as its natural substrate, D-alanine, and initiates the catalytic process. However, the chlorine atom at the β-carbon is a good leaving group. During the enzymatic reaction, a β-elimination of HCl occurs, generating a highly reactive amino-acrylate intermediate. This intermediate then covalently bonds with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.
Caption: Mechanism of this compound inhibition in bacteria.
Principle of the Cell-Based Assay
This protocol employs the broth microdilution method in a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC) of 3-Cl-D-Ala.[1][7] The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under standardized in vitro conditions.[1][2]
The assay involves exposing a standardized bacterial inoculum to a serial dilution of 3-Cl-D-Ala. After an incubation period, bacterial growth is assessed. To enhance objectivity and sensitivity, this protocol utilizes resazurin, a metabolic indicator. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[8][9] The absence of a color change (or fluorescence) indicates a lack of metabolic activity, and thus, an inhibition of growth.
Materials and Reagents
| Reagent/Material | Specifications | Recommended Source |
| Test Compound | This compound (≥98% purity) | Sigma-Aldrich, Cayman Chemical |
| Bacterial Strains | e.g., Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213) | ATCC |
| Culture Media | Cation-Adjusted Mueller-Hinton Broth (MHB) | BD, Thermo Fisher Scientific |
| Viability Indicator | Resazurin Sodium Salt | Sigma-Aldrich, R&D Systems |
| Labware | Sterile 96-well, clear, flat-bottom microtiter plates | Corning, Falcon |
| Sterile reagent reservoirs, serological pipettes, multichannel pipettes | VWR, Eppendorf | |
| Equipment | Biosafety cabinet (Class II) | Baker, Labconco |
| Incubator (35-37°C) | Thermo Fisher Scientific | |
| Microplate reader (absorbance or fluorescence) | BioTek, Molecular Devices | |
| Spectrophotometer or Densitometer | Eppendorf, Bio-Rad | |
| Consumables | Sterile 1.5 mL microcentrifuge tubes, pipette tips | Axygen, Eppendorf |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | |
| Sterile Deionized Water or Saline (0.9%) | VWR |
Detailed Experimental Protocol
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and current research practices.[8]
Day 1: Preparation of Bacterial Inoculum
-
Rationale: Starting with a standardized number of bacteria is the most critical step for ensuring reproducibility. The 0.5 McFarland standard ensures a consistent starting cell density.[2]
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the desired bacterial strain.
-
Transfer the colonies into a tube containing 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 35-37°C with shaking (approx. 150 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours and corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Verify the turbidity using a spectrophotometer (OD600 of 0.08-0.13) or a densitometer.[2]
-
Within 15 minutes of standardization, dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
Expert Tip: A common dilution is 1:100 of the standardized culture into a larger volume of MHB, from which you will inoculate the plate. This intermediate dilution makes it easier to handle and ensures homogeneity.
-
Day 1: Preparation of 3-Cl-D-Ala Dilution Plate
-
Rationale: A serial two-fold dilution series is standard for determining MIC and provides a clear dose-response relationship. Using a dedicated dilution plate minimizes contamination risk.
-
Prepare a 10 mg/mL stock solution of 3-Cl-D-Ala in sterile deionized water or a suitable buffer. 3-Cl-D-Ala is water-soluble. If using a different inhibitor, DMSO can be used, but ensure the final concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
Dispense 100 µL of MHB into wells 2 through 12 of a sterile 96-well microtiter plate.[10]
-
Add 200 µL of the highest desired concentration of 3-Cl-D-Ala (e.g., 256 µg/mL, prepared from your stock solution) to well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down several times.
-
Continue this serial dilution process from well 2 to well 10.[10] After mixing in well 10, discard the final 100 µL.
-
Well 11 will serve as the growth control (no inhibitor). Well 12 will serve as the sterility control (no bacteria).[10]
Day 1: Inoculation and Incubation
-
Transfer 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) into wells 1 through 11 of the prepared drug dilution plate. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[10] The drug concentrations are now half of the initial dilution plate values.
-
Cover the plate with a lid, seal with paraffin film to prevent evaporation, and incubate at 35-37°C for 16-20 hours in ambient air.[10]
Day 2: Measurement of Bacterial Growth
-
Rationale: Resazurin provides a quantitative and sensitive measure of metabolic activity, which is a proxy for cell viability.[11][12] It is often more reliable than visual inspection of turbidity.
-
Prepare a sterile solution of resazurin at 0.15 mg/mL in phosphate-buffered saline (PBS) and protect it from light.[13][12]
-
Add 20 µL of the resazurin solution to each well (including controls).[13][12]
-
Re-incubate the plate at 37°C for 1-4 hours. The optimal incubation time may vary by bacterial strain and should be determined empirically.
-
Visually inspect the plate. A color change from blue to pink indicates viable, metabolically active cells.[8] The MIC is the lowest concentration of 3-Cl-D-Ala that prevents this color change (i.e., the well remains blue).[8]
-
For quantitative analysis, read the plate using a microplate reader.
Data Analysis and Presentation
Determining the MIC
The MIC is determined as the lowest concentration of the compound that inhibits visible growth, identified as the well that remained blue after resazurin incubation.
Calculating IC₅₀
For a more granular measure of potency, the half-maximal inhibitory concentration (IC₅₀) can be calculated.
-
Subtract the background fluorescence/absorbance (sterility control, well 12) from all other wells.
-
Normalize the data by setting the growth control (well 11) as 100% growth and the highest inhibitor concentration as 0% growth.
-
Plot the % growth inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Sample Data Presentation
| Concentration (µg/mL) | OD₅₇₀ (Corrected) | % Growth Inhibition | Well Appearance |
| 128 | 0.005 | 99.6% | Blue |
| 64 | 0.008 | 99.4% | Blue |
| 32 | 0.012 | 99.1% | Blue (MIC) |
| 16 | 0.560 | 59.1% | Pink |
| 8 | 1.150 | 13.2% | Pink |
| 4 | 1.298 | 2.1% | Pink |
| 2 | 1.315 | 1.0% | Pink |
| 1 | 1.328 | 0.0% | Pink |
| 0 (Growth Control) | 1.328 | 0.0% | Pink |
| Sterility Control | 0.002 | N/A | Blue |
Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum was not viable; Incubation error; Contamination with inhibitor. | Use a fresh culture; Verify incubator settings; Use fresh sterile tips and reagents for control wells. |
| Growth in sterility control | Media or plate contamination. | Use fresh, sterile media and plates; Aseptically handle all materials. |
| Inconsistent results between replicates | Pipetting errors; Inhomogeneous inoculum. | Calibrate pipettes; Ensure thorough mixing of bacterial suspension before and during inoculation. |
| MIC is higher than expected | Inoculum density was too high; Compound degradation. | Re-standardize inoculum carefully; Prepare fresh compound stock solutions. |
| All wells are pink | Compound is inactive at tested concentrations; Resistant strain. | Test a higher concentration range; Confirm strain susceptibility with a control antibiotic (e.g., ciprofloxacin). |
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Resazurin assay protocol for screening and evaluation of antimicrobial activity. ResearchGate. Retrieved from [Link]
-
Xiong, Y. Q., et al. (2010). Cell Viability Assay With Resazurin-Assay and CFU Definition. Bio-protocol. Retrieved from [Link]
-
Wojnicz, D., & Tichaczek-Goska, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Leaño, E. M. (2006). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Miller, M. B., & Bassler, B. L. (2006). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Soper, T. S., & Manning, J. M. (1981). Different modes of action of inhibitors of bacterial D-amino acid transaminase. A target enzyme for the design of new antibacterial agents. The Journal of biological chemistry. Retrieved from [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature Protocols. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Retrieved from [Link]
-
Soper, T. S., & Manning, J. M. (1982). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. The Journal of biological chemistry. Retrieved from [Link]
-
Doherty, C. J., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]
-
Rampelotto, C., et al. (2021). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses. Retrieved from [Link]
-
Martinez del Pozo, A., et al. (1993). Role reversal for substrates and inhibitors. Slow inactivation of D-amino acid transaminase by its normal substrates and protection by inhibitors. The Journal of biological chemistry. Retrieved from [Link]
-
Ueno, H., et al. (1989). Effects of D-serine on bacterial D-amino acid transaminase: accumulation of an intermediate and inactivation of the enzyme. Semantic Scholar. Retrieved from [Link]
-
Semantic Scholar. (n.d.). This compound dehydrochlorinase activity. Retrieved from [Link]
-
Feng, L., & Barletta, R. G. (2014). Assays for screening alanine racemase-specific inhibitors. ResearchGate. Retrieved from [Link]
-
Wu, C. Y., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology. Retrieved from [Link]
-
Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound dehydrochlorinase. Retrieved from [Link]
-
Singh, S., et al. (2015). Inhibitors of alanine racemase enzyme: a review. Medicinal Chemistry Research. Retrieved from [Link]
-
Wikipedia. (n.d.). D-amino-acid transaminase. Retrieved from [Link]
-
Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. Retrieved from [Link]
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. labbox.es [labbox.es]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bacterial Resistance to 3-Chloro-D-Alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-D-alanine (3-CDA). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during experiments involving bacterial resistance to this compound. Our goal is to equip you with the knowledge to anticipate, identify, and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of this compound and the emergence of resistance.
FAQ 1: What is the primary mechanism of action of this compound?
This compound is a structural analog of D-alanine. Its primary antibacterial effect stems from the inhibition of key enzymes involved in the early stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Specifically, it targets pyridoxal phosphate (PLP)-dependent enzymes.
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Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. 3-CDA acts as a suicide inhibitor of Alr, leading to the depletion of the D-alanine pool necessary for peptidoglycan synthesis.[1][2][3]
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D-Alanine-D-Alanine Ligase (Ddl): While D-cycloserine is a more classic inhibitor of Ddl, 3-CDA can also interfere with the synthesis of the D-alanyl-D-alanine dipeptide, a crucial building block for the pentapeptide side chain of peptidoglycan.[4][5][6]
-
D-Amino Acid Transaminase (Dat): This enzyme is also involved in D-alanine metabolism and can be inactivated by 3-CDA.[7][8]
-
Glutamate Racemase (MurI): In Mycobacterium tuberculosis, it has been demonstrated that glutamate racemase is a primary target of 3-CDA, highlighting that the specific target can vary between bacterial species.[9][10]
FAQ 2: Why am I observing bacterial growth at expected inhibitory concentrations of this compound?
Observing growth at expected inhibitory concentrations is a clear indication of resistance. The underlying mechanisms can be diverse and may include one or more of the following:
-
Target Modification: Spontaneous mutations in the genes encoding the target enzymes (e.g., alr, ddl, dat) can alter the enzyme's structure, reducing the binding affinity of 3-CDA without completely abolishing the enzyme's natural function.[11][12][13]
-
Enzymatic Degradation: Some bacteria possess enzymes that can degrade 3-CDA, effectively neutralizing the compound. For example, some bacteria express a this compound dehydrochlorinase, which converts 3-CDA to pyruvate, ammonia, and chloride.[14][15][16]
-
Reduced Uptake/Increased Efflux: The bacterium may have mutations that decrease the permeability of its cell membrane to 3-CDA or it may upregulate efflux pumps that actively transport the compound out of the cell before it can reach its target.[17][18][19][20]
-
Overexpression of the Target Enzyme: An increase in the expression of the target enzyme, such as alanine racemase, can effectively titrate out the inhibitor, requiring a higher concentration of 3-CDA to achieve a bactericidal effect.[6][21]
FAQ 3: Is cross-resistance with D-cycloserine expected?
Yes, cross-resistance between this compound and D-cycloserine is often observed. Both are D-alanine analogs that target overlapping enzymes in the peptidoglycan synthesis pathway, namely alanine racemase and D-alanine-D-alanine ligase.[6][11][12] Therefore, a mutation conferring resistance to one compound may confer resistance to the other. However, the degree of cross-resistance can vary depending on the specific mechanism. For instance, a resistance mechanism based on enzymatic degradation of 3-CDA might not confer resistance to D-cycloserine.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues.
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inoculum Preparation | An inconsistent starting bacterial density can significantly affect MIC results. A higher inoculum may overcome the inhibitory effect of the compound. | Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22][23] |
| Media Composition | The presence of D-alanine or related precursors in the growth medium can antagonize the action of 3-CDA, leading to higher MICs. | Use a chemically defined minimal medium to ensure consistency. If using a complex medium like Mueller-Hinton Broth, be aware of batch-to-batch variability.[24] |
| Incubation Conditions | Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC readings. | Strictly adhere to standardized incubation times (e.g., 16-20 hours) and temperatures (e.g., 35-37°C) as recommended by CLSI or EUCAST guidelines.[25][26] |
| 3-CDA Stock Solution | The stability of your 3-CDA stock solution may be compromised due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions of 3-CDA regularly. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
Problem 2: Rapid emergence of resistant colonies on agar plates containing this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Mutation Frequency | The bacterial species you are working with may have a naturally high spontaneous mutation rate, leading to the rapid selection of resistant mutants. | Determine the spontaneous mutation frequency of your strain to 3-CDA. This can be done by plating a large, known number of cells onto agar containing a selective concentration of the compound.[17][27] |
| Sub-lethal Concentration of 3-CDA | Using a concentration of 3-CDA that is too low may not effectively kill the susceptible population, allowing for the emergence and growth of resistant subpopulations. | Perform a dose-response curve to determine the optimal selective concentration. Consider using a concentration that is 4-8 times the MIC of the susceptible parent strain for single-step resistance selection experiments.[27] |
| Heteroresistance | The initial bacterial population may contain a small subpopulation of resistant cells that are selected for during the experiment. | Screen your initial bacterial population for heteroresistance by plating on a range of 3-CDA concentrations. |
Problem 3: Difficulty in identifying the genetic basis of this compound resistance.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Multiple Resistance Mechanisms | Resistance may not be due to a single gene mutation but a combination of factors, such as target modification and increased efflux. | Isolate several independent resistant mutants and perform whole-genome sequencing on each. Look for common mutations or gene amplifications across the resistant isolates.[12][28] |
| Regulatory Mutations | The resistance-conferring mutation may not be within a coding region but in a promoter or other regulatory element, leading to changes in gene expression. | Analyze the intergenic regions of your sequenced genomes for mutations. Perform RNA-sequencing (RNA-Seq) to compare the transcriptomes of the resistant and susceptible strains to identify differentially expressed genes, such as those encoding efflux pumps. |
| Plasmid-Mediated Resistance | The resistance gene may be located on a plasmid, which can be challenging to assemble from short-read sequencing data. | If you suspect plasmid-mediated resistance, consider using long-read sequencing technologies (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of complete plasmid sequences. |
Section 3: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[29]
-
Prepare 3-CDA Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile deionized water. Filter-sterilize through a 0.22 µm filter.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilutions: Add 100 µL of the 3-CDA working solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the 2-fold serial dilution to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no 3-CDA), and well 12 will be a sterility control (no bacteria).
-
Prepare Inoculum: From a fresh overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of 3-CDA that completely inhibits visible bacterial growth.
Protocol 2: Single-Step Resistance Selection and Mutation Frequency Calculation
This protocol allows for the selection of spontaneous resistant mutants and the calculation of their frequency of occurrence.[27]
-
Prepare Overnight Culture: Grow a culture of the susceptible bacterial strain in antibiotic-free broth to late-log or early-stationary phase.
-
Determine Viable Cell Count: Perform serial dilutions of the overnight culture and plate on antibiotic-free agar to determine the total number of colony-forming units (CFU) per mL.
-
Plate on Selective Agar: Plate a known volume (e.g., 100 µL) of the undiluted overnight culture onto agar plates containing a selective concentration of 3-CDA (typically 4x to 8x the MIC). Plate onto multiple plates to ensure a sufficient number of cells are screened.
-
Incubation: Incubate the plates at 37°C for 24-72 hours, or until colonies appear.
-
Count Resistant Colonies: Count the number of colonies that grow on the selective plates.
-
Calculate Mutation Frequency:
-
Mutation Frequency = (Number of resistant colonies) / (Total number of viable cells plated)
-
Section 4: Visualizing Mechanisms and Workflows
Diagram 1: Mechanism of Action and Resistance to this compound
Caption: Overview of 3-CDA's mechanism and bacterial resistance strategies.
Diagram 2: Workflow for Investigating 3-CDA Resistance
Sources
- 1. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Genomic and functional analyses of Mycobacterium tuberculosis strains implicate ald in D-cycloserine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 16. Chloroalanine - Wikipedia [en.wikipedia.org]
- 17. Resistance to d-Cycloserine in the Tubercle Bacilli: Mutation Rate and Transport of Alanine in Parental Cells and Drug-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 21. Comparative fitness analysis of D-cycloserine resistant mutants reveals both fitness-neutral and high-fitness cost genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. apec.org [apec.org]
- 24. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 27. emerypharma.com [emerypharma.com]
- 28. Video: Isolation of Antibiotic-Resistant Bacteria from a Water Sample for Molecular Analysis - Experiment [jove.com]
- 29. woah.org [woah.org]
stability of 3-chloro-D-alanine in solution and storage conditions
A Guide to Ensuring Stability in Solution and Storage for Reproducible Research
Welcome to the technical support resource for 3-chloro-D-alanine. As Senior Application Scientists, we understand that the success of your research, whether in antimicrobial development or as a tool in enzymatic studies, hinges on the integrity of your reagents. This compound, a potent inhibitor of several bacterial enzymes, requires careful handling to prevent degradation and ensure experimental reproducibility.[1][2]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability and storage of this critical compound.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries our team receives about working with this compound.
Q1: How should I store solid this compound upon receipt?
Answer: Proper storage of the lyophilized powder or solid form is the first and most critical step to ensure its long-term viability.
-
Recommended Condition: Store the tightly sealed container in a dry, cool, and well-ventilated place.[3][4] A temperature range of 2-8°C is recommended for optimal long-term stability. Some suppliers note that shipping at room temperature is acceptable for short durations.[5]
-
Causality: this compound is a halogenated amino acid. Like many such compounds, it can be susceptible to slow degradation in the presence of moisture and high temperatures. Storing it cold and dry minimizes the potential for hydrolysis or other degradation reactions.
Q2: What is the best practice for preparing and storing stock solutions?
Answer: The stability of this compound decreases once it is in solution. The solvent choice and storage temperature are paramount.
-
Solvents: this compound is readily soluble in water (H₂O) and Dimethyl Sulfoxide (DMSO).[4][5] For most biological applications, sterile water is the preferred solvent.
-
Storage Protocol: Once prepared, stock solutions should be divided into single-use aliquots and stored frozen.[5] This practice is crucial because repeated freeze-thaw cycles can accelerate the degradation of the compound.
-
Causality: Aliquoting prevents the entire stock from being temperature-cycled each time a small amount is needed. Each freeze-thaw cycle can introduce energy into the system and potentially concentrate solutes, which can stress the compound and lead to degradation.
Q3: What is the expected shelf-life of this compound solutions at different temperatures?
Answer: The shelf-life is directly dependent on the storage temperature. The following table summarizes the recommended guidelines based on supplier data.
| Storage Temperature | Recommended Solvent | Maximum Shelf-Life | Source |
| -80°C | H₂O or DMSO | 6 months | [5] |
| -20°C | H₂O or DMSO | 1 month | [5] |
| 4°C | H₂O or DMSO | Not Recommended (Use immediately) | [5] |
| Room Temperature | H₂O or DMSO | Not Recommended (Use immediately) |
Expert Insight: While a solution might appear stable at 4°C for a day or two, we strongly advise against this practice for any quantitative experiments. Degradation can occur even at this temperature, leading to a gradual decrease in the effective concentration and inconsistent results over time.
Q4: What are the primary degradation pathways I should be aware of?
Answer: The main degradation pathway for this compound, particularly in biological systems, is enzymatic hydrolysis.
The enzyme this compound dehydrochlorinase, present in some bacteria, catalyzes the conversion of this compound into pyruvate, ammonium chloride, and water.[6][7] This is an α,β-elimination reaction.[2] While this is an enzymatic process, it highlights the inherent reactivity of the chloro- group. Non-enzymatic hydrolysis can also occur, albeit at a slower rate, and is influenced by factors like pH and temperature.
Below is a diagram illustrating the enzymatic degradation pathway.
Caption: Enzymatic degradation of this compound.
Q5: How does pH affect the stability of this compound?
Answer: The stability of this compound can be influenced by pH. At a neutral pH of 7.3, the compound primarily exists in its zwitterionic form.[8][9]
-
High pH (Basic): Strongly basic conditions (pH > 9) should be avoided. Similar to other halogenated compounds and amino acid esters, high pH can promote base-catalyzed hydrolysis, leading to the loss of the chlorine atom and degradation of the molecule.[10]
-
Low pH (Acidic): While generally more stable in acidic to neutral conditions, extremely low pH should also be approached with caution, depending on the experimental matrix.
-
Buffer Choice: When conducting experiments across a range of pH values, it is crucial to use a buffer system that is stable and does not interact with the compound. If possible, use a single "universal" buffer across the entire pH range to avoid artifacts caused by switching buffer components.[11]
Troubleshooting Guide
Encountering unexpected results? This section addresses common problems that may be linked to the stability of this compound.
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Variable or lower-than-expected activity in my enzyme inhibition assay. | The effective concentration of your this compound working solution is lower than calculated due to degradation. This is often caused by using an old stock solution, storing solutions at 4°C, or subjecting the stock to multiple freeze-thaw cycles.[5] | Prepare a fresh working solution from a new, single-use aliquot of your frozen stock. For highly sensitive assays, consider preparing a fresh stock solution from the solid compound if the current stock is older than the recommended shelf-life. |
| My compound precipitates out of solution after thawing. | The solubility limit may have been exceeded, or the buffer composition is causing precipitation at lower temperatures. This is more common with highly concentrated stock solutions. | Gently warm the solution to 37°C and vortex to redissolve. If the problem persists, consider preparing a slightly less concentrated stock solution. Ensure your buffer components are fully dissolved and stable at your storage temperature. |
| I see a new, unexpected peak in my HPLC or LC-MS analysis. | This is a strong indicator of degradation. The new peak likely corresponds to a degradation product, such as pyruvate or a related compound resulting from hydrolysis.[6][7] | Confirm the identity of the new peak using mass spectrometry if possible. Discard the degraded stock solution immediately and prepare a fresh stock from the solid material, strictly following the preparation and storage protocols outlined in this guide. |
Experimental Protocols
To ensure the highest quality and consistency, we provide the following validated protocols.
Protocol 1: Preparation of a Sterile Aqueous Stock Solution (e.g., 100 mM)
This protocol provides a step-by-step method for preparing a reliable, sterile stock solution.
-
Pre-Calculation: Determine the required mass of this compound hydrochloride (MW: ~160.00 g/mol ) for your desired concentration and volume. For 10 mL of a 100 mM solution, you would need 16.0 mg.
-
Weighing: On a calibrated analytical balance, accurately weigh the solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of sterile, nuclease-free water to the tube. Vortex thoroughly until the solid is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This is a critical step for solutions intended for cell-based assays to prevent contamination.[5]
-
Aliquoting: Immediately dispense the solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Immediately place the aliquots in a labeled container at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
Workflow: Decision Logic for Handling & Storage
The following diagram outlines the decision-making process from receiving the compound to its experimental use.
Caption: Decision workflow for handling this compound.
References
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). This compound dehydrochlorinase. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 3-Chloroalaninate. National Center for Biotechnology Information. Retrieved from [Link]
-
Awad, R., Hussain, L. A., & Crooks, P. A. (1991). Kinetics and mechanism of decomposition of N-chloro-α-amino acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1233-1238. [Link]
-
PubChem. (n.d.). 3-chloro-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). This compound methyl ester hydrochloride. Retrieved from Venkatasai Life Sciences website. [Link]
-
LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]
-
EMBL-EBI. (n.d.). This compound zwitterion (CHEBI:47291). Retrieved from [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial Agents and Chemotherapy, 8(3), 333-339. [Link]
-
Ta, C. (2022). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. CSUSB ScholarWorks. [Link]
-
Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1889. [Link]
-
Ghea, A., et al. (n.d.). Thermal Studies of L, D and β-Alanine. University of Greenwich. [Link]
-
Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 28(2), 431-437. [Link]
-
Nagasawa, T., Ishii, T., & Yamada, H. (1988). Physiological comparison of D-cysteine desulfhydrase of Escherichia coli with this compound dehydrochlorinase of Pseudomonas putida CR 1-1. Archives of Microbiology, 149(5), 413-416. [Link]
-
Dunn, M. F., et al. (2015). Universal buffers for use in biochemistry and biophysical experiments. Methods, 76, 125-139. [Link]
-
Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
-
Yablokov, A. G., et al. (2009). Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. Kinetics and Catalysis, 50(5), 651-657. [Link]
-
Yoshida, T., et al. (2006). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. Journal of Bacteriology, 188(1), 312-315. [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from WADA website. [Link]
-
Fischer, W. (1984). Effect of culture pH on the D-alanine ester content of lipoteichoic acid in Staphylococcus aureus. Journal of Bacteriology, 160(2), 792-793. [Link]
-
Henle, K. J., et al. (1988). Protection against heat-induced cell killing by alanine. International Journal of Hyperthermia, 4(3), 323-331. [Link]
-
Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Journal of Biological Chemistry, 252(10), 3170-3175. [Link]
-
Pharmacy India. (n.d.). GPAT-2025. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Specifications for identity and purity of some food colours, flavouring agents, and other food additives. Retrieved from [Link]
Sources
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chloroalanine - Wikipedia [en.wikipedia.org]
- 7. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 8. 3-Chloroalaninate | C3H6ClNO2 | CID 5287866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound zwitterion (CHEBI:47291) [ebi.ac.uk]
- 10. Effect of culture pH on the D-alanine ester content of lipoteichoic acid in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Commercial 3-Chloro-D-alanine Preparations
Welcome to the technical support center for 3-chloro-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in commercial preparations of this compound. As a non-proteinogenic amino acid, the purity of this compound is paramount for its successful application in peptide synthesis and as a building block for various therapeutic agents. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development.
I. Understanding the Impurity Profile of this compound
Impurities in commercial this compound primarily originate from its synthesis, which most commonly involves the chlorination of D-serine[1][2]. Understanding the synthetic route is key to anticipating potential contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Based on the common synthetic pathway from D-serine, you should be vigilant for the following impurities:
-
D-Serine: Unreacted starting material is a frequent impurity. Its presence can interfere with subsequent reactions, particularly in peptide synthesis where the hydroxyl group can lead to unwanted side reactions[3][4][5][6].
-
3-Chloro-L-alanine: The enantiomeric (L-isomer) impurity can arise from chiral impurities in the D-serine starting material or through racemization during the synthesis process. The presence of the L-enantiomer can have significant consequences on the stereochemistry and biological activity of the final product[7][8].
-
Succinimide: If N-chlorosuccinimide (NCS) is used as the chlorinating agent, residual succinimide may be present in the final product[1].
-
Degradation Products: this compound can undergo hydrolysis to form pyruvate, ammonia, and chloride[2]. Storage conditions and sample handling are critical to minimize degradation.
Q2: How can these impurities affect my downstream applications, such as peptide synthesis?
A2: The impact of these impurities can be significant:
-
D-Serine: The free hydroxyl group of serine can be reactive under peptide coupling conditions, leading to side-product formation and difficult purification of the target peptide[3][4][5][6].
-
3-Chloro-L-alanine: Incorporation of the wrong enantiomer into a peptide sequence can drastically alter its three-dimensional structure, receptor binding affinity, and overall biological activity. This can lead to a loss of therapeutic efficacy or even immunogenic responses[7][8][9].
-
Succinimide: While generally less reactive in peptide synthesis, its presence indicates a lower purity of the starting material and can complicate quantification and stoichiometry calculations.
-
Degradation Products: The presence of pyruvate and ammonia can interfere with analytical monitoring and may indicate instability of your this compound stock.
II. Analytical Troubleshooting: Identifying and Quantifying Impurities
A robust analytical method is the cornerstone of effective impurity management. High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.
Troubleshooting Common Analytical Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) for this compound | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use a mixed-mode column (e.g., reversed-phase/cation-exchange)[10]. Adjust mobile phase pH to be at least 2 units away from the pI of this compound. |
| Co-elution of D- and L-enantiomers | Use of an achiral column. | Employ a chiral stationary phase (CSP) HPLC column. Alternatively, use a pre-column derivatization agent to form diastereomers that can be separated on a standard reversed-phase column[11][12]. |
| Inability to detect D-serine | D-serine is highly polar and may have poor retention on standard C18 columns. | Use a HILIC or mixed-mode column. Consider pre-column derivatization to increase hydrophobicity and improve retention. |
| Baseline noise or ghost peaks | Contaminated mobile phase or sample diluent. | Use high-purity solvents and freshly prepared mobile phases. Filter all solutions before use. |
Diagram: General Analytical Workflow for Impurity Profiling
Caption: Workflow for the analysis of impurities in this compound.
Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol is adapted from established methods for the chiral separation of amino acids and is suitable for determining the enantiomeric purity of this compound[11][13][14].
1. Materials:
- Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or equivalent crown-ether based chiral stationary phase[14].
- Mobile Phase: 80% Methanol, 20% Water, with 5 mM Perchloric Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of the sample solution.
- Run the analysis for a sufficient time to allow for the elution of both enantiomers.
- Identify the peaks corresponding to this compound and 3-chloro-L-alanine by comparing with reference standards if available. The elution order may vary depending on the specific chiral column used.
- Calculate the percentage of the L-enantiomer impurity based on the peak areas.
III. Purification Strategies: Removing Unwanted Impurities
For applications requiring high purity, further purification of commercial this compound may be necessary. Recrystallization and ion-exchange chromatography are effective methods for removing the common impurities.
Troubleshooting Purification Processes
| Observed Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The compound is insoluble in the cold solvent but too soluble in the hot solvent. The boiling point of the solvent is higher than the melting point of the solute. | Use a solvent pair. Dissolve the compound in a good solvent at room temperature and add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly[15][16]. |
| Poor recovery after recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution in an ice bath to maximize crystal formation. Use a pre-chilled solvent to wash the crystals. |
| Co-elution of impurities during ion-exchange chromatography | Inappropriate buffer pH or ionic strength. | Optimize the pH of the binding and elution buffers. A pH gradient can improve separation. A shallower salt gradient during elution can also enhance resolution[17][18]. |
Diagram: Purification Workflow
Caption: Decision workflow for the purification of this compound.
Protocol: Purification by Recrystallization
This protocol is a general procedure based on the principles of recrystallization for amino acids[15][16][19]. The optimal solvent system may require some experimentation.
1. Materials:
- Impure this compound.
- Ethanol.
- Deionized water.
- Erlenmeyer flask, heating source, ice bath, filtration apparatus.
2. Procedure:
- Place the impure this compound in an Erlenmeyer flask.
- Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to just dissolve the solid. Keep the solution at or near boiling.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold ethanol/water mixture.
- Dry the crystals under vacuum.
- Assess the purity of the recrystallized product using the HPLC method described above.
Protocol: Purification by Ion-Exchange Chromatography
This protocol is based on general principles for the purification of amino acids using ion-exchange chromatography[17][18][20].
1. Materials:
- Strong cation exchange resin (e.g., Dowex 50W).
- Binding buffer: 0.1 M Acetic acid, pH 3.0.
- Elution buffer: 0.5 M Ammonium hydroxide.
- Chromatography column.
2. Procedure:
- Prepare a slurry of the cation exchange resin in the binding buffer and pack it into a chromatography column.
- Equilibrate the column by washing with at least 5 column volumes of the binding buffer.
- Dissolve the impure this compound in the binding buffer and adjust the pH to approximately 3.0.
- Load the sample onto the column.
- Wash the column with 3-5 column volumes of the binding buffer to remove any unbound or weakly bound impurities.
- Elute the this compound from the column using the elution buffer.
- Collect fractions and monitor the elution of the product by HPLC.
- Pool the fractions containing the pure product and remove the ammonium hydroxide by lyophilization or evaporation under reduced pressure.
- Assess the purity of the final product by HPLC.
IV. References
-
CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents. Available at:
-
Karakawa, S., Shimbo, K., Yamada, N., Mizukoshi, T., Miyano, H., Mita, M., Lindner, W., & Hamase, K. (2015). Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues. Journal of Chromatography B, 1002, 249-256.
-
Fukushima, T., Kawai, J., Imai, K., & Toyo'oka, T. (2015). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 2, 415-420.
-
LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Enantiomeric purity of synthetic therapeutic peptides: A review. Molecules, 25(17), 3844.
-
Organo. Separation and Refining of Amino acids. Available at: [Link]
-
Wikipedia. Chloroalanine. Available at: [Link]
-
Knecht, R., & Chang, J. Y. (1986). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical biochemistry, 159(1), 1-8.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents. Available at:
-
Strege, M. A., Oman, T. J., Risley, D. S., Muehlbauer, L. K., & Jalan, A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638.
-
Yamada, H., Nagasawa, T., Ohkishi, H., Kawakami, B., & Tani, Y. (1981). Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida. Biochemical and biophysical research communications, 100(3), 1104-1110.
-
Kries, H. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Journal of Fungi, 8(3), 269.
-
HELIX Chromatography. HPLC Methods for analysis of Alanine. Available at: [Link]
-
Winn, M., Goss, R. J., & Mohammed, S. (2016). Recent advances in engineering nonribosomal peptide assembly lines. Natural product reports, 33(3), 317-347.
-
Wang, Y., & Danishefsky, S. J. (2021). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 143(49), 20686-20692.
-
ResearchGate. Synthesis of peptides rich in serines?. Available at: [Link]
-
Kumar, A., & Balaram, P. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & biomolecular chemistry, 14(30), 7235-7239.
-
Wang, Y., & Danishefsky, S. J. (2021). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 143(49), 20686-20692.
-
Al-Hassan, A. A. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(22), 5483.
-
US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents. Available at:
Sources
- 1. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. diaion.com [diaion.com]
improving the yield of 3-chloro-D-alanine chemical synthesis
Welcome to the technical support center for the synthesis of 3-chloro-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this critical chiral intermediate. The following information is curated from established protocols and field-proven insights to help you optimize your reaction conditions and improve your product yield and purity.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common starting materials for the synthesis of this compound, and how do they compare?
The most prevalent and efficient starting material for the synthesis of this compound is D-serine .[1] This is due to its structural similarity to the target molecule, differing only by the substitution of a hydroxyl group with a chlorine atom. This direct conversion minimizes the number of reaction steps and potential for side products.
Alternative starting materials reported in the literature include D,L-alanine and 2,3-dibromopropionitrile. However, these routes often involve more complex reaction pathways, harsher conditions, and may result in racemic mixtures requiring subsequent resolution, making them less ideal for stereospecific synthesis.[2]
FAQ 2: I am observing a low yield in my reaction starting from D-serine. What are the likely causes?
Low yields in the chlorination of D-serine can stem from several factors. The primary culprits are often incomplete reaction, degradation of the product, or suboptimal reaction conditions. Specifically, consider the following:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. While reagents like thionyl chloride (SOCl₂) can be effective, they can also lead to side reactions and degradation if not used under carefully controlled conditions. A milder and often more efficient method involves the use of N-chlorosuccinimide (NCS) in the presence of a catalyst like thiourea.[2]
-
Reaction Temperature: Exceeding the optimal temperature range can promote the formation of byproducts and decomposition of both the starting material and the product. For most chlorination reactions of serine, maintaining a temperature between 0-40°C is recommended.[2]
-
Moisture Content: The presence of water in the reaction mixture can hydrolyze the chlorinating agent and lead to the formation of unwanted byproducts, thereby reducing the yield of this compound. Ensure all solvents and reagents are anhydrous.
-
Inadequate Mixing: In heterogeneous reactions, insufficient agitation can lead to localized concentration gradients and incomplete conversion. Vigorous stirring is essential to ensure proper mixing of all reactants.
FAQ 3: My final product is difficult to purify. What are common impurities and how can I remove them?
Common impurities in the synthesis of this compound include unreacted D-serine, succinimide (a byproduct when using NCS), and various chlorinated side products.[2]
-
Recrystallization: The most effective method for purifying this compound is recrystallization. Ethanol is a commonly used solvent for this purpose.[2] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, promoting the formation of pure crystals.
-
Byproduct Recovery: When using N-chlorosuccinimide, the succinimide byproduct can be recovered from the mother liquor. This not only aids in purification but also improves the atom economy of the process, as the recovered succinimide can be re-chlorinated to NCS.[2]
FAQ 4: Are there enzymatic methods available for the synthesis of this compound or its derivatives?
Yes, enzymatic methods offer a high degree of stereoselectivity and are gaining importance. While direct enzymatic synthesis of this compound is less common, enzymes like this compound chloride-lyase are known to catalyze reactions involving this compound.[3][4] This enzyme can catalyze the α,β-elimination of this compound to form pyruvate, or a β-replacement reaction to synthesize D-cysteine and other D-cysteine-related amino acids.[3][5][6] These enzymatic approaches are particularly valuable in the context of producing other D-amino acids from a this compound precursor.[7]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the chemical synthesis of this compound.
Problem 1: Low Conversion of D-Serine
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Reagent Stoichiometry | Ensure the molar ratio of the chlorinating agent to D-serine is optimized. For the NCS/thiourea system, a molar ratio of NCS to serine between 1:1 and 5:1 is typically effective.[2] An insufficient amount of the chlorinating agent will result in incomplete conversion. |
| Poor Reagent Quality | Verify the purity of your chlorinating agent. N-chlorosuccinimide, for instance, can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Typical reaction times for the NCS/thiourea method are between 2-5 hours.[2] |
| Inadequate Catalyst Activity | If using a catalytic system (e.g., thiourea), ensure the catalyst is active and present in the correct amount. The molar ratio of thiourea to serine can range from 0.1:1 to 2:1.[2] |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction Temperature Too High | High temperatures can lead to undesired side reactions, such as elimination or the formation of over-chlorinated products. Maintain the reaction temperature within the recommended range (e.g., 0-40°C for the NCS/thiourea method).[2] |
| Incorrect Order of Reagent Addition | The order of addition can influence the reaction pathway. For the NCS/thiourea method, it is common to first mix D-serine and thiourea in the solvent before the dropwise addition of NCS.[2] This helps to control the reaction and minimize side product formation. |
| Presence of Impurities in Starting Material | Impurities in the D-serine can react with the chlorinating agent to form a variety of side products. Use high-purity D-serine for the best results. |
Problem 3: Product Degradation
| Potential Cause | Troubleshooting Steps & Explanation |
| Harsh Reaction Conditions | Strong acids or bases, as well as excessive heat, can cause the degradation of this compound. The use of mild reaction conditions, such as those provided by the NCS/thiourea system, is advantageous.[2] |
| Extended Reaction Time | While a sufficient reaction time is necessary for complete conversion, prolonged exposure to the reaction conditions can lead to product degradation. Monitor the reaction and quench it once the starting material is consumed. |
| Hydrolysis | This compound can be susceptible to hydrolysis, especially in the presence of water.[8] Ensure anhydrous conditions are maintained throughout the reaction and workup. |
III. Experimental Protocols & Workflows
Protocol: Synthesis of this compound from D-Serine using NCS and Thiourea
This protocol is adapted from a patented method and offers a mild and efficient route to this compound.[2]
Materials:
-
D-Serine
-
N-chlorosuccinimide (NCS)
-
Thiourea or N,N'-dimethylthiourea
-
Dichloromethane (anhydrous)
-
Ethanol
Procedure:
-
To a four-necked flask, add D-serine (e.g., 50.0 g) and dichloromethane (e.g., 200.0 g).
-
Add thiourea (e.g., 16.8 g) or N,N'-dimethylthiourea (e.g., 23.0 g) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add N-chlorosuccinimide (e.g., 95.4 g) dropwise.
-
Maintain the reaction for 2 hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour.
-
Filter the solid product, wash with a small amount of ethanol, and dry under vacuum.
Expected Yield: 77.0% - 89.0%[2]
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield of this compound.
IV. References
-
Nagata, O., et al. (1985). Enzymatic Synthesis of D-Cysteine by this compound Resistant Pseudomonas putida CR 1-1. Agricultural and Biological Chemistry, 49(5), 1541-1543.
-
CN115872882A - Synthetic method of 3-chloro-alanine. (2023). Google Patents.
-
Yamada, H., et al. (1981). Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida. Biochemical and Biophysical Research Communications, 100(3), 1104-1110.
-
WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. (2020). Google Patents.
-
Nagasawa, T., et al. (1982). This compound chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in this compound-resistant pseudomonads. European Journal of Biochemistry, 128(2-3), 587-593.
-
Nagasawa, T., et al. (1983). Synthesis of D-cysteine-related amino acids by this compound chloride-lyase of Pseudomonas putida CR 1-1. Biochemical and Biophysical Research Communications, 111(3), 809-816.
-
Chloroalanine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound dehydrochlorinase. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
US4962231A - Preparation of D- or L-alanine or high enantiomeric purity. (1990). Google Patents.
-
3-Chloro-L-alanine Hydrochloride. (n.d.). MedChemExpress. Retrieved January 3, 2026, from --INVALID-LINK--
-
Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8295.
-
This compound methyl ester 97. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound (CHEBI:17092). (n.d.). EMBL-EBI. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound dehydrochlorinase activity. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--
-
3-chloro-L-alanine. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
3-Chloro-L-alanine Hydrochloride. (n.d.). TCI AMERICA. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound. (n.d.). LookChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
N-Methyl-d,l Alanine. (2011, April 23). Sciencemadness Discussion Board. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 3. This compound chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in this compound-resistant pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 5. Synthesis of D-cysteine from this compound and hydrogen sulfide by this compound hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of D-cysteine-related amino acids by this compound chloride-lyase of Pseudomonas putida CR 1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 8. Chloroalanine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent Results in 3-Chloro-D-alanine Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-chloro-D-alanine (3-CDA). This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve consistent, reliable results. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you understand the core scientific principles at play.
I. Foundational Knowledge & Initial Checks
This section addresses the most common sources of error, which often stem from the handling and preparation of 3-CDA itself.
FAQ 1: My 3-CDA solution appears discolored (e.g., yellow) or has a different pH than expected. Is it still usable?
Answer: Discoloration or a significant pH shift in your 3-CDA solution is a strong indicator of degradation and means the reagent should be discarded. 3-CDA can undergo hydrolysis, breaking down into pyruvate, ammonium, and chloride ions[1][2][3]. This process not only depletes the active compound but also alters the chemical environment of your stock solution.
Root Causes of Degradation:
-
Improper Storage: Storing 3-CDA solutions at room temperature or even 4°C for extended periods can accelerate degradation.[4][5]
-
High pH: Basic conditions can promote the elimination of HCl from the molecule.
-
Contamination: Microbial contamination can introduce enzymes that degrade 3-CDA.
Best Practices for Preparation and Storage:
-
Always prepare fresh solutions: For maximum consistency, prepare 3-CDA solutions immediately before use.
-
Use appropriate solvents: 3-CDA is soluble in water and DMSO.[4][6] For stock solutions, use sterile, high-purity water or a suitable buffer at a neutral or slightly acidic pH.
-
Aliquot and freeze: If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]
| Storage Condition | Form | Recommended Temperature | Duration |
| Routine Use | Solid | Room Temperature (in a dry, sealed container)[7] | As per manufacturer's expiry |
| Long-Term Storage | Solid | 2-8°C or -20°C[5] | As per manufacturer's expiry |
| Short-Term Solution | Aqueous/DMSO | -20°C (aliquoted)[4] | Up to 1 month |
| Long-Term Solution | Aqueous/DMSO | -80°C (aliquoted)[4] | Up to 6 months |
FAQ 2: How can I verify the purity and identity of my 3-CDA lot?
Answer: Verifying the purity of your 3-CDA is a critical first step, as contaminants or degradation products can significantly impact results. Commercial suppliers should provide a Certificate of Analysis (CoA) with purity data, typically >97%.[7] If you suspect an issue, independent verification is recommended.
Recommended Quality Control (QC) Protocols:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to assess purity. A pure sample will show a single major peak at the expected retention time. The presence of multiple peaks suggests impurities or degradation.[8]
-
Mass Spectrometry (MS): This technique confirms the identity of the compound by measuring its molecular weight. The expected exact mass for 3-CDA (C₃H₆ClNO₂) is approximately 123.0087 g/mol .[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the molecule, providing a highly reliable identity check.[8]
If you lack the facilities for these analyses, consider sending a sample to a commercial analytical service. Always compare new lots against a previously validated "gold standard" lot if available.
II. Troubleshooting Enzyme Inhibition Assays
3-CDA is a well-known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase, which is crucial for bacterial cell wall synthesis.[10][11] Inconsistent inhibition data is a common challenge.
FAQ 3: I'm seeing variable IC₅₀ values for 3-CDA in my alanine racemase inhibition assay. What's going wrong?
Answer: Variability in IC₅₀ values often points to issues with the assay conditions or the mechanism of inhibition itself. 3-CDA is a mechanism-based inactivator (or "suicide inhibitor"). It is processed by the target enzyme, and a reactive intermediate is formed that covalently binds to and inactivates the enzyme.[12] This time-dependent inactivation can lead to inconsistent results if not properly controlled.
Experimental Workflow for Troubleshooting IC₅₀ Variability
Caption: Troubleshooting workflow for inconsistent IC₅₀ values.
Step-by-Step Troubleshooting:
-
Control for Time-Dependent Inhibition:
-
Protocol: Pre-incubate the enzyme and 3-CDA for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes) before adding the substrate (L-alanine or D-alanine) to start the reaction.
-
Expected Outcome: You should observe that the IC₅₀ value decreases with longer pre-incubation times as more enzyme is irreversibly inactivated.
-
Causality: This experiment directly tests for time-dependency. For consistent results, you must establish a fixed, optimal pre-incubation time for all subsequent experiments. A 15-30 minute pre-incubation is often a good starting point.[13]
-
-
Verify Enzyme Health and Concentration:
-
Protocol: Run a control experiment to measure the specific activity of your enzyme stock without any inhibitor. Compare this to the activity reported by the manufacturer or in the literature.
-
Causality: An unstable or improperly concentrated enzyme preparation will lead to high variability.[13][14] Enzymes should be kept cold, and dilutions prepared fresh.
-
-
Assess Substrate Competition:
-
Protocol: Perform the inhibition assay at different concentrations of the natural substrate (e.g., D-alanine).
-
Causality: 3-CDA acts as a competitive inhibitor with D-alanine before the inactivation step.[12] If substrate concentration varies between experiments, it will alter the apparent inhibition and shift IC₅₀ values. Ensure your substrate concentration is consistent and ideally at or below the Kₘ of the enzyme.
-
Mechanism of Alanine Racemase Inactivation by 3-CDA
Caption: Simplified pathway of 3-CDA inactivating its target enzyme.
III. Troubleshooting Bacterial Growth Inhibition Assays
The antibacterial effect of 3-CDA is a direct consequence of its enzymatic inhibition, which blocks the synthesis of the D-alanyl-D-alanine dipeptide needed for peptidoglycan cross-linking.[10][11][15]
FAQ 4: My MIC (Minimum Inhibitory Concentration) values for 3-CDA against E. coli are not reproducible. Why?
Answer: Inconsistent MIC values in bacterial growth assays can be traced to several factors, ranging from the bacterial strain itself to the composition of the culture medium.
Key Factors Influencing MIC:
-
Presence of D-alanine in Media:
-
Problem: Many standard laboratory media (like LB Broth) contain yeast extract and tryptone, which are rich sources of amino acids, including D-alanine.
-
Causality: External D-alanine can competitively antagonize the action of 3-CDA, effectively "rescuing" the bacteria from inhibition.[10][11] This leads to artificially high and variable MIC values.
-
Solution: Use a minimal, defined medium where you can control the concentration of all components. Perform the assay in a medium lacking D-alanine to see the true inhibitory potential of 3-CDA.
-
-
Bacterial Resistance Mechanisms:
-
Problem: Some bacteria can develop resistance to 3-CDA.
-
Causality: Resistance can arise from mutations in the target enzyme (alanine racemase) or through enzymes that can degrade 3-CDA. For example, some bacteria express a this compound dehydrochlorinase that detoxifies the compound by converting it to pyruvate.[2][3][16][17]
-
Solution: Ensure you are using a consistent bacterial strain from a reliable source (e.g., ATCC). If you suspect resistance is developing, re-streak from a frozen stock and check the MIC of a control antibiotic.
-
-
Inoculum Effect:
-
Problem: Using an inconsistent number of bacterial cells to start the culture.
-
Causality: A higher initial inoculum may overwhelm the inhibitor before it can take full effect, leading to higher apparent MICs.
-
Solution: Standardize your inoculum preparation. Always start from a fresh overnight culture and dilute it to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1) to ensure a consistent starting cell number for every experiment.
-
Protocol: Standardizing a Bacterial Growth Inhibition Assay
-
Media Preparation: Prepare a minimal defined medium (e.g., M9 minimal medium) supplemented with a carbon source (like glucose) and necessary salts, but without any amino acids.
-
Inoculum Preparation:
-
Grow an overnight culture of your bacterial strain in the same minimal medium.
-
The next day, dilute the overnight culture into fresh, pre-warmed minimal medium to an OD₆₀₀ of ~0.05.
-
-
Assay Setup (96-well plate):
-
Prepare a 2-fold serial dilution of your 3-CDA stock solution in the minimal medium across the wells of the plate.
-
Add the standardized bacterial inoculum to each well.
-
Include proper controls:
-
Negative Control: Cells in medium only (no inhibitor).
-
Positive Control: Cells in medium with a known antibiotic.
-
Sterility Control: Medium only (no cells).
-
-
-
Incubation & Readout: Incubate the plate at the optimal growth temperature (e.g., 37°C) with shaking. Read the optical density at 600 nm after a defined period (e.g., 18-24 hours). The MIC is the lowest concentration of 3-CDA that completely inhibits visible growth.
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. This compound dehydrochlorinase activity | Semantic Scholar [semanticscholar.org]
- 3. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Chloro-L-alanine-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. bachem.com [bachem.com]
- 9. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. db.cngb.org [db.cngb.org]
Technical Support Center: Optimizing Incubation Time for 3-Chloro-D-alanine (3-CDA) Treatment of Bacteria
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-chloro-D-alanine (3-CDA) as an antibacterial agent. As a potent and specific inhibitor of key enzymes in bacterial cell wall synthesis, understanding the nuances of its application is critical for obtaining reproducible and meaningful results. This document provides in-depth, experience-driven guidance on optimizing the incubation time for 3-CDA treatment, a crucial parameter that significantly influences experimental outcomes. We will delve into the mechanism of action, troubleshooting common issues, and provide standardized protocols to ensure the scientific integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a structural analog of D-alanine, an essential building block of the peptidoglycan layer in most bacterial cell walls. Its primary antibacterial effect stems from the irreversible inhibition of two key pyridoxal phosphate-dependent enzymes:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-amino acid Transaminase (Dat): This enzyme is also involved in the synthesis of D-alanine from other D-amino acids.
By inhibiting these enzymes, 3-CDA effectively depletes the intracellular pool of D-alanine, which is crucial for the synthesis of the D-alanyl-D-alanine dipeptide, a vital component of the pentapeptide side chains of peptidoglycan.[1][2] This disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3][4]
Q2: Why is optimizing the incubation time for 3-CDA treatment so critical?
A2: Optimizing the incubation time is paramount for several reasons:
-
Bactericidal vs. Bacteriostatic Effects: The duration of exposure to 3-CDA can determine whether the effect is primarily bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth). Insufficient incubation may only temporarily halt growth, leading to regrowth upon removal of the agent.
-
Time-Dependent Lysis: The lytic effect of 3-CDA is not instantaneous. It requires time for the existing D-alanine pool to be depleted and for cell division to occur with a compromised cell wall. The rate of lysis can vary significantly between different bacterial species.
-
Development of Resistance: Prolonged exposure to sub-lethal concentrations of any antibiotic can increase the risk of developing resistant mutants.[5] Optimizing incubation time helps to ensure a lethal effect, minimizing this risk.
-
Experimental Consistency: For comparative studies, such as determining the minimum inhibitory concentration (MIC) or comparing the efficacy of different 3-CDA analogs, a standardized and optimized incubation time is essential for generating reliable and reproducible data.
Q3: What are the key factors that can influence the optimal incubation time?
A3: Several factors can impact the efficacy of 3-CDA and thus the required incubation time:
-
Bacterial Species: Different bacterial species exhibit varying sensitivities to 3-CDA. This can be due to differences in cell wall composition, the presence of efflux pumps, or alternative pathways for D-alanine synthesis. For example, some bacteria may possess enzymes that can degrade 3-CDA, conferring resistance.[1]
-
Growth Phase: Bacteria in the exponential (logarithmic) phase of growth are generally more susceptible to cell wall synthesis inhibitors like 3-CDA because they are actively synthesizing peptidoglycan. Stationary phase bacteria may be less susceptible.
-
Inoculum Density: A higher initial concentration of bacteria may require a longer incubation time or a higher concentration of 3-CDA to achieve the same level of killing.
-
Culture Medium Composition: The presence of D-alanine or D-alanyl-D-alanine dipeptides in the culture medium can competitively inhibit the action of 3-CDA, effectively neutralizing its effect.[6] It is crucial to use a defined medium with no or minimal D-alanine for susceptibility testing.
-
Temperature and pH: Like all enzymatic reactions, the activity of the target enzymes of 3-CDA and the overall metabolic rate of the bacteria are influenced by temperature and pH. Standard incubation conditions (e.g., 35-37°C, neutral pH) are generally recommended, but optimization may be necessary for specific organisms.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal inhibition of bacterial growth. | 1. Presence of D-alanine in the culture medium.2. Bacterial strain is resistant to 3-CDA.3. Incorrect concentration of 3-CDA used.4. Inappropriate incubation time (too short). | 1. Use a minimal or defined medium lacking D-alanine.2. Verify the susceptibility of your strain using a known sensitive control strain. Consider investigating resistance mechanisms.3. Perform a dose-response experiment to determine the optimal concentration.4. Increase the incubation time and perform a time-kill kinetics assay (see protocol below). |
| High variability in results between experiments. | 1. Inconsistent inoculum size.2. Variation in the growth phase of the starting culture.3. Instability of 3-CDA in the culture medium over time. | 1. Standardize the inoculum preparation by adjusting to a specific optical density (e.g., 0.5 McFarland standard).2. Always use a fresh overnight culture in the mid-logarithmic phase for your experiments.3. Prepare fresh 3-CDA solutions for each experiment. While generally stable, prolonged incubation at 37°C can lead to some degradation. |
| Bacterial regrowth after initial inhibition. | 1. Incubation time was too short, leading to a bacteriostatic rather than bactericidal effect.2. Presence of a subpopulation of resistant or persistent cells. | 1. Extend the incubation period and confirm killing by plating on antibiotic-free agar.2. Increase the concentration of 3-CDA or consider combination therapy with other antibiotics. |
| Unexpected results with Gram-positive bacteria. | Some Gram-positive bacteria can incorporate other amino acids (e.g., glycine) into their peptidoglycan, potentially bypassing the need for D-alanine to some extent. | Consider the specific cell wall composition of your bacterial strain. Combination with agents that target other steps in cell wall synthesis may be more effective. |
Experimental Protocols & Data Interpretation
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) with Optimized Incubation
This protocol outlines a standard broth microdilution method to determine the MIC of 3-CDA, with an emphasis on optimizing the incubation time.
Materials:
-
Bacterial strain of interest
-
Appropriate D-alanine-free culture medium (e.g., Mueller-Hinton Broth, Minimal Media)
-
This compound (3-CDA) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony into 5 mL of D-alanine-free broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed broth.
-
-
Serial Dilution of 3-CDA:
-
In a 96-well plate, perform a two-fold serial dilution of the 3-CDA stock solution in the appropriate broth to achieve a range of desired final concentrations.
-
Include a positive control well (bacteria, no 3-CDA) and a negative control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the 3-CDA dilutions and the positive control well.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity or measure the OD₆₀₀ at multiple time points (e.g., 16, 20, and 24 hours).
-
The MIC is the lowest concentration of 3-CDA that completely inhibits visible growth at the specified incubation time.
-
Interpretation:
-
Observing the MIC at different time points can reveal the kinetics of 3-CDA's action. A stable MIC across the time points suggests a clear inhibitory effect. A rising MIC with longer incubation might indicate degradation of the compound or the emergence of resistant subpopulations. Standard antimicrobial susceptibility testing protocols often recommend a 16-20 hour incubation.[4]
Protocol 2: Time-Kill Kinetics Assay
This assay provides a dynamic view of the bactericidal or bacteriostatic activity of 3-CDA over time.
Materials:
-
Same as Protocol 1
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Setup:
-
Prepare flasks with D-alanine-free broth containing different concentrations of 3-CDA (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask (no 3-CDA).
-
-
Inoculation:
-
Inoculate each flask with the prepared bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Data Presentation and Interpretation:
-
Plot the log₁₀ CFU/mL against time for each 3-CDA concentration.
-
Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
-
Bacteriostatic activity is characterized by a < 3-log₁₀ reduction in CFU/mL, where the bacterial count remains relatively stable or decreases slightly.
Representative Time-Kill Kinetic Data (Hypothetical)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC 3-CDA (log₁₀ CFU/mL) | 4x MIC 3-CDA (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.4 | 5.1 |
| 4 | 7.3 | 4.8 | 4.2 |
| 8 | 8.5 | 3.9 | 2.5 |
| 24 | 9.2 | <2.0 | <2.0 |
This table illustrates a hypothetical scenario where 3-CDA demonstrates a time- and concentration-dependent bactericidal effect.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental flow, the following diagrams are provided.
Mechanism of this compound Action
Caption: Inhibition of D-alanine synthesis by 3-CDA.
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow for a time-kill kinetics experiment.
References
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]
-
Heaton, M. P., Johnston, R. B., & Thompson, T. L. (1987). Controlled cell lysis and protoplast formation by enhancement of inhibitors of alanine racemase by glycine. Biochemical and Biophysical Research Communications, 149(2), 576-579. [Link]
-
Aslam, M. S., et al. (2024). Effect of Incubation Time on Zone Size of Antimicrobials by Disk Diffusion Method for Pseudomonas Aeruginosa. Journal of Health and Rehabilitation Research, 4(2). [Link]
-
Yoshida, H., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS letters, 523(1-3), 119-122. [Link]
-
Lee, S. Y., et al. (2021). Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium. Antibiotics, 10(8), 1004. [Link]
-
Pedreira, C., et al. (2021). Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations. Frontiers in Microbiology, 12, 707641. [Link]
-
Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences, 71(2), 417-421. [Link]
-
World Health Organization. (2018). Need for better adherence to optimal incubation temperature for quality laboratory diagnostics and antibiotic resistance monitoring. Weekly epidemiological record, 93(49), 681-683. [Link]
-
Zhang, Q., et al. (2011). Growth of bacteria in 3-d colonies. PLoS computational biology, 7(7), e1002135. [Link]
-
Warren, A. J., et al. (2017). Growth of bacteria in 3-d colonies. PLoS computational biology, 13(7), e1005679. [Link]
-
Khan, D. D., & Ahmad, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(4), 01-07. [Link]
-
Gardner, A., et al. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. protocols.io. [Link]
-
Desmond, C., et al. (2004). Comparative Survival Rates of Human-Derived Probiotic Lactobacillus paracasei and L. salivarius Strains during Heat Treatment and Spray Drying. Applied and Environmental Microbiology, 70(8), 4549-4552. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Deranged Physiology. (2025). Kill characteristics of antibiotic agents. Retrieved from [Link]
-
López-López, G., et al. (2022). Decomposition of Growth Curves into Growth Rate and Acceleration: a Novel Procedure to Monitor Bacterial Growth and the Time-Dependent Effect of Antimicrobials. Applied and Environmental Microbiology, 88(4), e02021-21. [Link]
-
Khan, D. D., & Ahmad, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate. [Link]
-
University of Rochester Medical Center. (n.d.). Antimicrobial Fundamental Concepts. Retrieved from [Link]
-
Van Wijk, K. S., et al. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. STAR protocols, 6(1), 103643. [Link]
-
Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
-
Lee, Y. Q., et al. (2025). Treatment outcomes in methicillin-resistant Staphylococcus aureus bacteraemia patients receiving vancomycin: a retrospective study at a tertiary hospital. BMJ Open, 15(1), e082265. [Link]
-
Chen, Y., et al. (2025). An effective strategy for improving the freeze-drying survival rate of Lactobacillus curvatus and its potential protective mechanism. ResearchGate. [Link]
Sources
- 1. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 3. Shortening the Time of the Identification and Antimicrobial Susceptibility Testing on Positive Blood Cultures with MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations [frontiersin.org]
- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Need for better adherence to optimal incubation temperature for quality laboratory diagnostics and antibiotic resistance monitoring [scielo.org.za]
- 8. emerypharma.com [emerypharma.com]
addressing pH sensitivity of 3-chloro-D-alanine in enzymatic reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 3-chloro-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for addressing the pH sensitivity of this compound in enzymatic reactions.
Introduction
This compound (3-CDA) is a non-proteinogenic amino acid widely used as a potent inhibitor of several key bacterial enzymes, most notably Alanine Racemase, making it a valuable tool in antibacterial drug discovery.[1][2][3] However, its utility is often complicated by its inherent instability, which is highly dependent on the pH of the experimental medium. Understanding and controlling this pH sensitivity is critical for obtaining reproducible and accurate results. This guide provides a comprehensive overview of the challenges associated with 3-CDA and offers troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to pH?
A1: The pH sensitivity of this compound stems from its chemical structure. The presence of a chlorine atom on the β-carbon makes the α-proton acidic and susceptible to abstraction. At neutral to alkaline pH, the compound can undergo a β-elimination reaction, which is often base-catalyzed. This reaction eliminates hydrogen chloride (HCl) and leads to the formation of 2-aminoprop-2-enoate, which then spontaneously hydrolyzes to pyruvate and ammonia.[4][5] While the zwitterionic form is the major species at a physiological pH of 7.3, the equilibrium can shift and degradation can accelerate as the pH increases.[6]
Q2: What is the primary degradation product of this compound and why is it a problem?
A2: The primary degradation product is pyruvate .[4][5] This is problematic for several reasons:
-
Loss of Active Compound: Degradation reduces the effective concentration of this compound in your assay, leading to an underestimation of its inhibitory potency (e.g., an artificially high IC₅₀ or Kᵢ value).
-
Reaction Artifacts: Pyruvate is a central metabolite that can be utilized by various enzymes.[7] Its presence can create artifacts, interfere with downstream analytical methods, or even serve as a substrate for other enzymes in your system, confounding the results.
-
Assay Interference: If your assay measures changes in NADH/NAD⁺ concentration, the presence of lactate dehydrogenase in a cell lysate, for example, could lead to the reduction of pyruvate and oxidation of NADH, directly interfering with your signal.[8]
Q3: At what pH is this compound most stable?
A3: this compound exhibits its greatest stability in acidic to slightly acidic conditions (pH < 6.5) . Under these conditions, the amino group is protonated, which reduces the likelihood of the β-elimination reaction. Stock solutions should always be prepared in a slightly acidic buffer or in water and adjusted to a pH between 4.0 and 6.0 for long-term storage.
Q4: My target enzyme has an optimal pH in the alkaline range. How can I work with this compound?
A4: This is a common and significant challenge. While difficult, it is not impossible. The strategy is to minimize the exposure time of this compound to the high pH.
-
Pre-incubation: Do not pre-incubate this compound in the alkaline assay buffer for extended periods. Prepare fresh dilutions of the compound in a stable, slightly acidic buffer immediately before use.
-
Initiate with Substrate/Enzyme: Initiate the reaction by adding the enzyme or substrate after adding the freshly diluted this compound to the assay buffer. This ensures the reaction starts the moment the inhibitor is exposed to the destabilizing pH.
-
Kinetic Analysis: For kinetic studies, perform control experiments to quantify the rate of this compound degradation under your specific assay conditions (pH, temperature, buffer components) to apply a correction factor if necessary.
Troubleshooting Guide
Issue 1: Inconsistent IC₅₀ values for my target enzyme.
Question: "I am performing an inhibition assay with Alanine Racemase, which has an optimal pH around 9.0.[9] My IC₅₀ values for this compound are highly variable between experiments. What could be the cause?"
Answer: The high pH required for optimal Alanine Racemase activity is the most likely culprit, as it accelerates the degradation of your inhibitor. The variability you are seeing is likely due to inconsistent timing in your experimental setup.
Causality & Solution Workflow:
-
Problem Source - Inhibitor Degradation: At pH 9.0, this compound is degrading over the time course of your experiment. Minor differences in how long the inhibitor sits in the assay plate before the reaction is initiated will lead to significant differences in its effective concentration.
-
Validation Step - Quantify Degradation: Run a control experiment. Incubate your highest concentration of this compound in the pH 9.0 assay buffer at the same temperature as your assay. Take samples at different time points (e.g., 0, 5, 15, 30 minutes) and quantify the amount of pyruvate generated (see Protocol 3). This will give you the degradation rate.
-
Protocol Standardization:
-
Stock Solution: Ensure your this compound stock is fresh and stored correctly (see Protocol 1).
-
Assay Timing: Standardize your plate setup rigorously. Use a multichannel pipette to add this compound dilutions to the plate, and immediately initiate the reaction by adding the enzyme. The time between adding the inhibitor and starting the reaction must be identical for all wells and all experiments.
-
Consider a Lower pH: Determine if your enzyme retains sufficient activity at a slightly lower pH (e.g., 8.0-8.5) where the inhibitor is more stable. While not optimal for the enzyme, it may yield more reliable inhibition data. This trade-off is often necessary.
-
Issue 2: No observable inhibition of my enzyme.
Question: "I am studying D-amino acid oxidase (DAAO) and expect to see it process this compound.[10][11] However, when I add the compound, my reaction rate (measured by H₂O₂ production) doesn't change as expected. Am I doing something wrong?"
Answer: This is a multifaceted issue. There are two primary possibilities: either your this compound has already degraded, or the enzymatic reaction being catalyzed is not what you are expecting.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for DAAO experiments.
Explanation:
-
Verify Compound Integrity: Before troubleshooting the enzyme, ensure your inhibitor is viable. Prepare a fresh stock solution as described in Protocol 1 . A quick quality control check is to run a pyruvate assay (Protocol 3 ) on your working dilution; a high signal indicates significant degradation.
-
Understand the Reaction: D-amino acid oxidase is not inhibited by this compound in the classical sense; it actually uses it as a substrate to catalyze its oxidative deamination.[10][12] The products are pyruvate, ammonia, and hydrogen peroxide.
-
Check Reaction Velocity: The rate of this reaction may be significantly different from that of other DAAO substrates. One study found the velocity with β-chloro-D-alanine to be about one-fourth of that with D-alanine.[10][11] Your assay may not be sensitive enough to detect this slower rate of H₂O₂ production, or it may be masked by a high background. Run a substrate titration curve to determine the Kₘ and Vₘₐₓ for this compound with your DAAO construct.
Data Summary: pH Optima for Relevant Enzymes
For convenience, the optimal pH ranges for enzymes commonly used with this compound are summarized below. Note that these are starting points and should be optimized for your specific experimental system.
| Enzyme | Role with 3-CDA | Typical pH Optimum | Reference(s) |
| Alanine Racemase (M. tuberculosis) | Inhibitor | ~9.1 (for kcat/Km) | [9] |
| D-Amino Acid Oxidase (hDAAO) | Substrate | 6.0 - 9.0 (substrate dependent) | [13] |
| This compound chloride-lyase | Substrate | 6.0 - 9.0 (broad, independent) | [14] |
| D-Amino Acid Transaminase | Inactivator | Not specified, but assays often run at ~8.0 | [15] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol ensures the stability and longevity of your this compound.
-
Weighing: Weigh out the desired amount of this compound powder (Formula Weight: 123.54 g/mol [16]) in a chemical fume hood.
-
Dissolution: Dissolve the powder in high-purity water (e.g., Milli-Q) to create a concentrated stock solution (e.g., 100 mM). Do not use a buffer at this stage.
-
pH Adjustment: Check the pH of the solution. It will likely be slightly acidic. If necessary, adjust the pH to between 4.0 and 6.0 using dilute HCl. Do not use a base to adjust the pH.
-
Sterilization & Aliquoting: Filter-sterilize the stock solution through a 0.22 µm syringe filter into sterile microcentrifuge tubes. Aliquot into volumes appropriate for a single experiment to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), storage at 4°C is acceptable.
Protocol 2: General Workflow for pH Optimization in an Enzymatic Assay
This workflow helps you find the best balance between enzyme activity and inhibitor stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrochlorinase - Wikipedia [en.wikipedia.org]
- 5. This compound dehydrochlorinase activity | Semantic Scholar [semanticscholar.org]
- 6. 3-Chloroalaninate | C3H6ClNO2 | CID 5287866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 10. academic.oup.com [academic.oup.com]
- 11. On the Reaction of D-Amino Acid Oxidase with β-Chloro-D-alanine [jstage.jst.go.jp]
- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 13. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in this compound-resistant pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of 3-Chloro-D-Alanine and D-Cycloserine
For researchers and drug development professionals navigating the landscape of bacterial cell wall synthesis inhibitors, the choice between structurally similar yet mechanistically distinct molecules can be pivotal. This guide provides an in-depth, objective comparison of two widely studied D-alanine analogues: 3-chloro-D-alanine and D-cycloserine. By synthesizing experimental data and elucidating the underlying biochemical principles, this document aims to empower informed decisions in antimicrobial research and development.
Introduction: Targeting the Foundations of Bacterial Survival
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is indispensable for bacterial viability, making its biosynthesis an attractive target for antimicrobial agents. Central to the construction of peptidoglycan is the availability of D-alanine, a non-canonical amino acid. Bacteria have evolved specific enzymatic machinery to synthesize and incorporate D-alanine into the growing peptidoglycan network. Both this compound and D-cycloserine exploit this dependency, albeit through different inhibitory mechanisms, to exert their antimicrobial effects.
D-cycloserine , a natural antibiotic produced by Streptomyces garyphalus, is a well-established second-line treatment for tuberculosis.[1] Its structural similarity to D-alanine allows it to act as a competitive inhibitor of two crucial enzymes in the D-alanine metabolic pathway.
This compound , a synthetic amino acid analogue, has also demonstrated potent antibacterial activity.[2] Its mode of action has been classically attributed to the inhibition of alanine racemase, though recent evidence suggests a more nuanced and species-dependent targeting profile.
This guide will dissect the mechanisms of these two inhibitors, present comparative data on their efficacy, and provide detailed protocols for their experimental evaluation.
Mechanism of Action: A Tale of Two Inhibitors
The primary targets of both this compound and D-cycloserine lie within the cytoplasmic steps of peptidoglycan synthesis. However, the nature of their interactions with these targets differs significantly.
D-Cycloserine: A Competitive Antagonist of D-Alanine Metabolism
D-cycloserine functions as a classical competitive inhibitor, leveraging its structural resemblance to D-alanine to bind to the active sites of two key enzymes:
-
Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible conversion of L-alanine to D-alanine. D-cycloserine competitively inhibits this enzyme, thereby depleting the pool of D-alanine available for cell wall synthesis.[3] While initially thought to be an irreversible inhibitor, recent studies suggest that the inhibition of alanine racemase by D-cycloserine is reversible.[4]
-
D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a critical precursor for the peptidoglycan stem peptide. D-cycloserine competitively inhibits Ddl, with studies on Mycobacterium tuberculosis Ddl showing that it binds to both D-alanine binding sites with similar affinity.[5] Notably, metabolomic studies in mycobacteria suggest that Ddl is the primary lethal target of D-cycloserine.[1]
The dual-targeting mechanism of D-cycloserine contributes to its efficacy and may play a role in mitigating the development of resistance.
Caption: D-Cycloserine's mechanism of action.
This compound: A Covalent Inactivator with a Twist
This compound acts as a mechanism-based inactivator, often referred to as a "suicide substrate." This mode of inhibition is generally considered irreversible.
-
Alanine Racemase (Alr): For many bacterial species, this compound is a potent inhibitor of alanine racemase.[2] The enzyme initiates catalysis on this compound, leading to the elimination of the chlorine atom and the formation of a highly reactive amino-acrylate intermediate. This intermediate then covalently modifies a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.
-
A Shift in Paradigm for Mycobacterium tuberculosis: Intriguingly, recent research has revealed that in M. tuberculosis, this compound is a poor inhibitor of alanine racemase. Instead, its primary and lethal target is glutamate racemase (MurI) , another essential enzyme in peptidoglycan synthesis that provides D-glutamate for the stem peptide.[6][7][8] This finding underscores the importance of empirical validation of inhibitor targets across different bacterial species.
The irreversible nature of the inhibition by this compound can lead to a more sustained and potent effect compared to competitive inhibitors.
Caption: this compound's mechanism of action.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory potency of these two compounds is best achieved through quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes available data from the literature. It is crucial to note that direct comparisons are most valid when data are generated from the same study under identical experimental conditions.
| Compound | Enzyme | Organism | Ki / IC50 | Reference |
| D-Cycloserine | Alanine Racemase | Escherichia coli | Ki = 6.5 x 10-4 M | [3] |
| D-alanine:D-alanine Ligase | Mycobacterium tuberculosis | Ki (DCS1) = 14 µM, Ki (DCS2) = 25 µM | [5] | |
| This compound | Alanine Racemase | Escherichia coli | 90-95% inhibition (qualitative) | [2] |
| Glutamate Racemase | Mycobacterium tuberculosis | Mechanism-based inactivator | [6][8] |
Antimicrobial Spectrum and Efficacy
The ultimate measure of an antimicrobial agent's utility is its ability to inhibit bacterial growth. Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment.
| Compound | Mycobacterium tuberculosis | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| D-Cycloserine | MIC = 50 mg/L | MIC = 0.3 mM | MIC = 0.2 mM | - | [1][3] |
| This compound | MIC = 100 mg/L | Growth inhibition observed | Growth inhibition observed | - | [1][2] |
Synergistic Interactions
An important consideration in antimicrobial research is the potential for synergistic interactions between compounds. Studies have shown a powerful synergistic effect between D-cycloserine and this compound against Mycobacterium tuberculosis. In the presence of sub-inhibitory concentrations of this compound (5-10 mg/L), the MIC of D-cycloserine was reduced 20-fold, from 50 mg/L to 2.5 mg/L.[1] This synergy likely arises from the simultaneous inhibition of multiple, distinct steps in the peptidoglycan biosynthesis pathway.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.
Workflow for Comparative Inhibitor Analysis
Caption: Experimental workflow for inhibitor comparison.
Alanine Racemase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This protocol is adapted from established methods and relies on coupling the production of L-alanine by alanine racemase to the reduction of NAD+ by L-alanine dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Tris-HCl buffer (pH 8.5)
-
Inhibitor stock solutions (this compound and D-cycloserine)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NAD+, and L-alanine dehydrogenase at their final desired concentrations.
-
Inhibitor Pre-incubation: In the wells of the 96-well plate, add the appropriate volume of inhibitor stock solution or vehicle control (for uninhibited reaction). Add the purified alanine racemase to each well and incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: To each well, add the D-alanine substrate to initiate the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. IC50 values can be calculated by fitting the data to a dose-response curve. To determine the Ki, repeat the experiment with varying concentrations of both the substrate (D-alanine) and the inhibitor, and analyze the data using Lineweaver-Burk or non-linear regression analysis.
D-alanine:D-alanine Ligase Activity Assay (Malachite Green Phosphate Assay)
This assay measures the activity of Ddl by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified D-alanine:D-alanine ligase
-
D-alanine
-
ATP
-
HEPES buffer (pH 8.0)
-
MgCl2
-
KCl
-
Malachite Green reagent
-
Inhibitor stock solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Buffer: Prepare a reaction buffer containing HEPES, MgCl2, and KCl.
-
Set up Reactions: In the wells of a 96-well plate, add the reaction buffer, D-alanine, ATP, and the desired concentration of the inhibitor or vehicle control.
-
Initiate Reaction: Add the purified D-alanine:D-alanine ligase to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the liberated Pi to produce a colored product.
-
Measure Absorbance: After a short incubation at room temperature to allow for color development, measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi produced in each reaction. Calculate the percent inhibition and IC50 values as described for the alanine racemase assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Bacterial strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Inhibitor stock solutions
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilutions of Inhibitors: In the 96-well plate, perform serial two-fold dilutions of the inhibitor stock solutions in the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Synergy Testing (Checkerboard Assay and FIC Index Calculation)
Procedure:
-
Set up Checkerboard: In a 96-well plate, create a two-dimensional dilution matrix. Serially dilute drug A (e.g., D-cycloserine) along the x-axis and drug B (e.g., this compound) along the y-axis.
-
Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.
-
Determine MICs in Combination: For each row and column, determine the MIC of each drug in the presence of the other.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICA = MIC of drug A in combination / MIC of drug A alone FICB = MIC of drug B in combination / MIC of drug B alone FIC Index = FICA + FICB
Conclusion and Future Directions
Both D-cycloserine and this compound represent valuable tools for probing the intricacies of bacterial cell wall biosynthesis.
-
D-cycloserine stands as a clinically relevant antibiotic with a well-defined dual-targeting mechanism involving competitive, reversible inhibition of alanine racemase and D-alanine:D-alanine ligase. Its broad-spectrum activity and established clinical use make it a crucial benchmark for the development of new inhibitors.
-
This compound offers a distinct mode of action as a mechanism-based inactivator. The recent discovery of its primary target as glutamate racemase in M. tuberculosis highlights the importance of species-specific target validation and opens new avenues for inhibitor design. Its potent synergistic interaction with D-cycloserine suggests its potential utility in combination therapies to combat drug-resistant infections.
For researchers, the choice between these two inhibitors will depend on the specific experimental goals. D-cycloserine is an excellent choice for studies requiring a reversible inhibitor of the D-alanine pathway, while this compound provides a tool for irreversible enzyme inactivation, with the caveat of its newly identified target in mycobacteria.
Future research should focus on obtaining more direct comparative data, including kinetic parameters and MIC values, for both compounds against a wider range of clinically relevant pathogens. A deeper understanding of the molecular basis for their synergistic interaction could pave the way for the rational design of novel, highly effective combination therapies that target the essential process of bacterial cell wall synthesis.
References
- Thornberry, N. A., Bull, H. G., Taub, D., Wilson, K. E., Giménez-Gallego, G., Rosegay, A., Soderman, D. D., & Patchett, A. A. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Journal of Biological Chemistry, 266(32), 21657-65.
- Antagonism assay and fractional inhibitory concentration index (FICIndex)
- Carvalho, L. P. S., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6813-6822.
- Fractional inhibitory concentr
- Okoliegbe, I. N., Hijazi, K., Cooper, K., Ironside, C., & Gould, I. M. (2021). 4.6.1. Fractional Inhibitory Concentration Index (FICI). Bio-protocol, 11(15), e4115.
- Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis.
- Meletiadis, J., Pournaras, S., Roilides, E., & Walsh, T. J. (2010). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 54(2), 602-609.
- Methods for Determining Fractional Inhibitory Concentr
- Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro–d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11).
- David, S. (2001). Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 47(2), 203-6.
- David, S. (2001). Synergic activity of d-cycloserine and β-chloro-d-alanine against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 47(2), 203-206.
- Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis. (n.d.). Sigma-Aldrich.
- Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Sigma-Aldrich.
- Sharma, R., & Sharma, A. K. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 875-884.
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.
- Park, J. O., et al. (2011). Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria. Experimental and Therapeutic Medicine, 2(6), 1087-1092.
- Prosser, G. A., & de Carvalho, L. P. S. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. The FEBS Journal, 280(5), 1150-66.
- McDonough, M. A., & Schofield, C. J. (2009). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Current Medicinal Chemistry, 16(29), 3831-52.
- Prosser, G. A., et al. (2020). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition.
- Mobashery, S., Lerner, S. A., & Johnston, M. (1988). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 27(8), 2845-53.
- Yu, M., et al. (2005). Determination of in vitro synergy when three antimicrobial agents are combined against Mycobacterium tuberculosis. International Journal of Antimicrobial Agents, 26(3), 227-232.
- Kovac, A., et al. (2008). Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. Journal of Medicinal Chemistry, 51(23), 7442-8.
- Klein, G., et al. (2020). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 21(21), 8204.
- Thornberry, N. A., et al. (1986). 3-Halovinylglycines. Efficient Irreversible Inhibitors of E. coli Alanine Racemase. Journal of the American Chemical Society, 108(25), 7823-7824.
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences, 71(2), 417-421.
- Soper, T. S., & Manning, J. M. (1976). Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro. Antimicrobial Agents and Chemotherapy, 9(2), 347-349.
- El-Khatib, Z., et al. (2022). MIC responses against E. coli, S. aureus, and P. aeruginosa are...
- Botelho, M. G. (2000). Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. Journal of Dentistry, 28(8), 565-70.
- Wójcik, E., et al. (2022). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. International Journal of Molecular Sciences, 23(19), 11859.
- Hall, M. J., Middleton, R. F., & Westmacott, D. (1983). The fractional inhibitory concentration (FIC) index as a measure of synergy. Journal of Antimicrobial Chemotherapy, 11(5), 427-33.
- Tanaka, Y., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 203(14), e00132-21.
- Lemire, J. A., et al. (2019). Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. Antibiotics, 8(2), 59.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 11. bio-protocol.org [bio-protocol.org]
Validating 3-Chloro-D-Alanine as a Specific Alanine Racemase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a specific enzyme inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technical comparison of 3-chloro-D-alanine as a specific inhibitor of alanine racemase, an essential enzyme in bacterial cell wall synthesis. We will explore the mechanistic underpinnings of its inhibitory action, present robust experimental protocols for its validation, and objectively compare its performance against other known inhibitors.
The Critical Role of Alanine Racemase in Bacterial Survival
Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the racemization of L-alanine to D-alanine.[1][2] This conversion is a crucial step in the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][2] Since D-alanine is not commonly found in eukaryotes, Alr presents an attractive and specific target for the development of novel antibacterial agents.[2][3] The absence of a human homologue for this enzyme significantly reduces the potential for off-target effects, a desirable characteristic for any new antimicrobial drug.[2][3]
This compound: A Suicide Inhibitor with a Twist
This compound is a structural analog of D-alanine that acts as a mechanism-based or "suicide" inhibitor of alanine racemase. This mode of inhibition is particularly potent as it involves the enzyme's own catalytic mechanism to activate the inhibitor, leading to an irreversible covalent modification of the enzyme.
The proposed mechanism involves the enzyme abstracting a proton from the α-carbon of this compound, forming a carbanionic intermediate stabilized by the PLP cofactor. Subsequently, the enzyme facilitates the elimination of the chloride ion, generating a highly reactive amino-acrylate intermediate. This intermediate then attacks a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.
Caption: Mechanism of this compound Suicide Inhibition.
Experimental Validation: A Step-by-Step Approach
Validating the efficacy and specificity of an inhibitor requires a multi-faceted experimental approach. Here, we outline the key in vitro and in vivo assays necessary to thoroughly characterize this compound as an alanine racemase inhibitor.
In Vitro Validation: Enzyme Kinetics and Specificity
1. Purification of Alanine Racemase: The initial and crucial step is to obtain a highly purified preparation of alanine racemase from the target bacterial species. Recombinant expression in E. coli followed by affinity and size-exclusion chromatography is a standard and effective method.[4]
2. Enzyme Activity Assay: A continuous coupled-enzyme assay is commonly employed to measure alanine racemase activity.[4] In the direction of L-alanine formation from D-alanine, the product L-alanine is a substrate for L-alanine dehydrogenase, which in the presence of NAD+, produces pyruvate and NADH. The rate of NADH formation, monitored by the increase in absorbance at 340 nm, is directly proportional to the alanine racemase activity.[4][5]
Caption: Workflow for the coupled alanine racemase activity assay.
3. Determination of IC50 and Kinetic Parameters: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. To determine the IC50 of this compound, the enzyme assay is performed with a fixed substrate concentration and varying concentrations of the inhibitor. The resulting data are fitted to a dose-response curve. For mechanism-based inhibitors, the inhibition is often time-dependent. Therefore, pre-incubation of the enzyme with the inhibitor for various time points before adding the substrate is necessary to determine the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
4. Specificity Assessment: A crucial aspect of inhibitor validation is to assess its specificity. The inhibitory activity of this compound should be tested against a panel of other PLP-dependent enzymes, such as aspartate aminotransferase and alanine transaminase, to ensure it does not exhibit significant off-target effects.[1] It is important to note that the L-isomer of chloroalanine has been shown to be less specific, with inhibitory activity against decarboxylases and transaminases.[1][2]
In Vivo Validation: Antimicrobial Activity
1. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standard broth microdilution or agar dilution methods are used to determine the MIC of this compound against the target bacterial species.[6]
2. Mechanism of Action in Whole Cells: To confirm that the antibacterial activity of this compound is due to the inhibition of alanine racemase in vivo, rescue experiments can be performed. The addition of exogenous D-alanine to the growth medium should reverse the inhibitory effect of this compound if its primary target is indeed alanine racemase.[6] Furthermore, analysis of the intracellular amino acid pool after treatment with the inhibitor can provide direct evidence of alanine racemase inhibition, which would be expected to cause a decrease in the D-alanine pool.[6]
Comparative Analysis: this compound vs. Other Alanine Racemase Inhibitors
A thorough validation includes a comparison with existing inhibitors. The most well-known inhibitor of alanine racemase is D-cycloserine.[1][2]
| Inhibitor | Mechanism of Action | Potency (Typical IC50) | Specificity Issues |
| This compound | Suicide Inhibition | Micromolar range | L-isomer is less specific.[1][2] In M. tuberculosis, the primary target is glutamate racemase.[7] |
| D-Cycloserine | Covalent modification of PLP cofactor[8] | Micromolar range | Also inhibits D-alanine:D-alanine ligase.[9] Can have neurological side effects in humans.[3] |
| Fluoro-vinylglycine | Suicide Inhibition | Micromolar range | Similar mechanism to this compound.[10] |
This comparative data highlights the nuances of inhibitor selection. While this compound is a potent inhibitor, its specificity can be a concern, particularly the off-target effects of its L-isomer and its different primary target in certain species like Mycobacterium tuberculosis.[1][2][7]
A Critical Caveat: The Case of Mycobacterium tuberculosis
Recent research has revealed a significant and unexpected finding regarding the mechanism of action of this compound in Mycobacterium tuberculosis. Studies have shown that while it has potent antituberculosis activity, it is a very poor inhibitor of the recombinant M. tuberculosis alanine racemase.[7] Instead, its primary target in this organism is glutamate racemase (MurI), another essential enzyme in the early stages of peptidoglycan biosynthesis.[7] This discovery underscores the critical importance of validating the specific molecular target of an inhibitor in the context of the target organism.
Conclusion
The validation of this compound as a specific alanine racemase inhibitor is a rigorous process that requires a combination of in vitro enzymology and in vivo microbiology. While it demonstrates potent, mechanism-based inhibition of alanine racemase in many bacterial species, its specificity, particularly in comparison to its L-isomer, and its alternative primary target in clinically important pathogens like M. tuberculosis, must be carefully considered. This guide provides a framework for the comprehensive evaluation of this and other potential enzyme inhibitors, emphasizing the necessity of a thorough and mechanistically-driven approach to drug discovery and development.
References
-
Inhibitors of alanine racemase enzyme: a review. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. (2020). PLoS Computational Biology. [Link]
-
Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W. (1970). Biochemistry. [Link]
-
Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. (1991). Biochemistry. [Link]
-
D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. (2020). Nature Communications. [Link]
-
Roles of Mycobacterium smegmatis d-Alanine:d-Alanine Ligase and d-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor d-Cycloserine. (2006). Antimicrobial Agents and Chemotherapy. [Link]
-
D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. (2020). ResearchGate. [Link]
-
Inhibitors of alanine racemase enzyme: a review. (2015). Taylor & Francis Online. [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. (2012). PLoS ONE. [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. (2012). National Institutes of Health. [Link]
-
Alanine racemase. (n.d.). Wikipedia. [Link]
-
Inhibitors of alanine racemase enzyme: A review. (2015). ResearchGate. [Link]
-
Amino Acid Racemase Enzyme Assays. (2014). Bio-protocol. [Link]
-
Assays for screening alanine racemase-specific inhibitors. (2017). ResearchGate. [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. (1973). Journal of Bacteriology. [Link]
-
Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Chloro-D-Alanine and 3-Chloro-L-Alanine Bioactivity: A Guide for Researchers
In the landscape of antimicrobial research and drug development, the nuanced differences between stereoisomers can dictate the success or failure of a therapeutic candidate. This guide provides an in-depth comparative analysis of the bioactivity of 3-chloro-D-alanine and 3-chloro-L-alanine, two enantiomers of the unnatural amino acid 3-chloroalanine.[1][2][3] As structural analogs of alanine, both compounds exhibit inhibitory effects on various enzymes, yet their stereochemistry governs their primary targets and, consequently, their distinct biological activities.[4] This document will elucidate these differences, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize these molecules in their studies.
Introduction: The Significance of Stereochemistry
3-Chloroalanine is a synthetic amino acid where a chlorine atom replaces a hydrogen atom on the methyl group of alanine.[1][4] This modification transforms a fundamental building block of life into a potent enzyme inhibitor. The presence of a chiral center at the alpha-carbon results in two enantiomers: this compound and 3-chloro-L-alanine.[2][5] This seemingly subtle difference in the spatial arrangement of their atoms has profound implications for their interaction with the chiral environment of enzyme active sites.
At a Glance: Key Bioactivity Differences
| Feature | This compound | 3-Chloro-L-Alanine |
| Primary Target | Alanine Racemase, Glutamate Racemase[6][7] | Alanine Aminotransferase (ALAT), Threonine Deaminase |
| Primary Bioactivity | Antibacterial (inhibition of peptidoglycan synthesis)[6][8] | Bacteriostatic, Potential Anticancer[9][10] |
| Mechanism of Action | Suicide substrate, irreversible inhibition[4] | Competitive and irreversible inhibition[4][9] |
Deep Dive into Bioactivity: A Tale of Two Enantiomers
This compound: A Potent Antibacterial Agent
The primary mechanism of action for this compound's potent antibacterial activity lies in its ability to inhibit enzymes crucial for the synthesis of the bacterial cell wall.[4] Specifically, it is a well-documented inhibitor of alanine racemase , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[4][8] D-alanine is an essential component of the peptidoglycan layer that provides structural integrity to bacterial cells.[8][11] The absence of alanine racemase in higher eukaryotes makes it an attractive target for the development of antibacterial drugs.[8][12]
Mechanism of Inhibition: this compound acts as a "suicide substrate" for alanine racemase.[4] The enzyme binds to the inhibitor, mistaking it for its natural substrate, L-alanine. It then initiates a β-elimination reaction, which leads to the irreversible inactivation of the enzyme.[4] This potent and irreversible inhibition disrupts the supply of D-alanine, thereby halting peptidoglycan synthesis and ultimately leading to bacterial cell death.[6]
Interestingly, recent research has revealed that in Mycobacterium tuberculosis, the primary target of this compound is not alanine racemase, but rather glutamate racemase (MurI) .[7] This finding highlights the importance of validating enzyme targets across different bacterial species.
3-Chloro-L-Alanine: A Broader Spectrum Inhibitor
In contrast to its D-enantiomer, 3-chloro-L-alanine exhibits a broader range of enzyme inhibition, leading to a more varied, and in some cases less potent, biological effect. It is known to inhibit several PLP-dependent enzymes, including:
-
Alanine Aminotransferase (ALAT) : By inhibiting ALAT, 3-chloro-L-alanine can disrupt amino acid metabolism.[13] This has been explored for its potential to suppress tumor progression in certain cancers that are highly dependent on this metabolic pathway.[10][13]
-
Threonine Deaminase : Inhibition of this enzyme can affect the biosynthesis of isoleucine.[9]
-
Branched-Chain Amino Acid Transaminase : This inhibition can also interfere with the synthesis of essential amino acids.[9]
-
Alanine Racemase : While primarily a target for the D-isomer, some studies indicate that 3-chloro-L-alanine can also inhibit alanine racemase, albeit to a lesser extent than its enantiomer.[9]
The bioactivity of 3-chloro-L-alanine is often described as bacteriostatic , meaning it inhibits bacterial growth rather than directly killing the bacteria.[9] This is likely due to its broader and less targeted enzymatic inhibition compared to the D-isomer.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the MIC of this compound and 3-chloro-L-alanine against a bacterial strain (e.g., Escherichia coli).
Materials:
-
This compound and 3-chloro-L-alanine stock solutions (e.g., 10 mg/mL in sterile water)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare serial two-fold dilutions of the 3-chloro-alanine enantiomers in CAMHB in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control well (bacteria in broth, no inhibitor) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: In Vitro Alanine Racemase Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the inhibition of alanine racemase by this compound and 3-chloro-L-alanine.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
L-alanine dehydrogenase (coupling enzyme)
-
NAD+
-
This compound and 3-chloro-L-alanine solutions of varying concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing the reaction buffer, L-alanine, NAD+, and L-alanine dehydrogenase.
-
Add the test inhibitor (this compound or 3-chloro-L-alanine) at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding a known amount of alanine racemase.
-
Monitor the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH by L-alanine dehydrogenase as it converts the D-alanine produced by alanine racemase back to L-alanine.
-
Calculate the initial reaction rates and determine the IC50 value for each inhibitor.
Visualizing the Mechanisms
To better understand the distinct pathways affected by these enantiomers, the following diagrams illustrate their primary mechanisms of action.
Caption: Comparative signaling pathways of this compound and 3-chloro-L-alanine.
Conclusion and Future Directions
The comparative analysis of this compound and 3-chloro-L-alanine underscores the critical role of stereochemistry in determining biological activity. This compound's targeted and potent inhibition of enzymes essential for bacterial cell wall synthesis makes it a valuable tool for antibacterial research and a potential lead for antibiotic development.[6][8] In contrast, 3-chloro-L-alanine's broader inhibitory profile presents opportunities for exploring its effects on various metabolic pathways, including those relevant to cancer biology.[10][13]
For researchers, the choice between these enantiomers will depend entirely on the specific biological question being addressed. Understanding their distinct mechanisms of action is paramount for designing robust experiments and interpreting results accurately. Future research could explore the synergistic effects of these compounds with other antimicrobials or investigate the development of derivatives with enhanced specificity and potency.
References
-
Chemsrc. 3-Chloro-L-alanine | CAS#:2731-73-9. (n.d.). Retrieved from [Link]
-
PubMed. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. (n.d.). Retrieved from [Link]
-
PubMed. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. (1991). Retrieved from [Link]
-
Semantic Scholar. This compound dehydrochlorinase activity. (n.d.). Retrieved from [Link]
-
PubMed. Inhibition of bacterial growth by beta-chloro-D-alanine. (n.d.). Retrieved from [Link]
-
Wikipedia. Chloroalanine. (n.d.). Retrieved from [Link]
-
Journal of Biosciences. Inhibitors of alanine racemase enzyme: a review. (2015). Retrieved from [Link]
-
PubChem. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. Inhibition of Bacterial Growth by β-Chloro-D-Alanine. (1974). Retrieved from [Link]
-
Wikipedia. This compound dehydrochlorinase. (n.d.). Retrieved from [Link]
- Google Patents. Synthetic method of 3-chloro-alanine. (2023).
-
PubChem. 3-Chloroalaninate | C3H6ClNO2 | CID 5287866. (n.d.). Retrieved from [Link]
-
PLOS One. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. (2013). Retrieved from [Link]
-
PubMed. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. (2016). Retrieved from [Link]
-
Taylor & Francis Online. Inhibitors of alanine racemase enzyme: a review. (2015). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-L-Alanine Hydrochloride: Inhibition of Key Enzymes for Therapeutic Advancement. (n.d.). Retrieved from [Link]
-
ResearchGate. Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... (2020). Retrieved from [Link]
-
PubMed. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. (1987). Retrieved from [Link]
-
PubChem. beta-Chloroalanine | C3H6ClNO2 | CID 78. (n.d.). Retrieved from [Link]
-
Kyoto University Press. and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (2010). Retrieved from [Link]
-
ResearchGate. The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (n.d.). Retrieved from [Link]
Sources
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloroalanine hydrochloride | 35401-46-8 | Benchchem [benchchem.com]
- 5. This compound - Creative Peptides [creative-peptides.com]
- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 3-Chloro-D-Alanine with PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Potent Inhibitor
Pyridoxal 5'-phosphate (PLP) is a versatile and essential cofactor for a vast family of enzymes that play critical roles in amino acid metabolism.[1] These PLP-dependent enzymes are involved in a wide array of biochemical transformations, including transamination, decarboxylation, racemization, and elimination reactions.[2] Given their central role in cellular processes, these enzymes have emerged as attractive targets for the development of novel therapeutics, particularly antimicrobial and anticancer agents.[1][3]
3-Chloro-D-alanine (3-CDA) is a synthetic amino acid analogue that has garnered significant attention as a potent inhibitor of several PLP-dependent enzymes.[4] Its mechanism of action is a classic example of "suicide" or mechanism-based inhibition, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that irreversibly inactivates the enzyme.[5] This guide provides a comprehensive comparison of the cross-reactivity of this compound with various PLP-dependent enzymes, offering insights into its spectrum of activity, the underlying molecular mechanisms, and the experimental methodologies used to characterize its effects.
The Mechanism of Irreversible Inhibition: An Enzymatic Trojan Horse
The inhibitory power of this compound lies in its ability to hijack the catalytic cycle of PLP-dependent enzymes. The process begins with the formation of an external aldimine between the amino group of 3-CDA and the PLP cofactor at the enzyme's active site. What follows is an enzyme-catalyzed α,β-elimination of the chlorine atom, a reaction that many PLP-dependent enzymes are capable of performing. This elimination generates a highly reactive amino-acrylate intermediate, which is the key to irreversible inactivation. This intermediate can then partition between two pathways: hydrolysis to pyruvate and ammonia, or nucleophilic attack by an active site residue, leading to the formation of a stable, covalent adduct with the enzyme and its subsequent inactivation.[5]
Caption: Generalized mechanism of irreversible inhibition of PLP-dependent enzymes by this compound.
Comparative Analysis of this compound's Cross-Reactivity
The efficacy and specificity of this compound vary significantly among different PLP-dependent enzymes. This variability is influenced by the specific architecture of the enzyme's active site and its inherent catalytic propensities. Below is a comparative analysis of the inhibitory effects of 3-CDA on several key PLP-dependent enzymes.
| Enzyme | Organism | Inhibition Type | Kinetic Parameters | Key Findings |
| Alanine Racemase (Alr) | Escherichia coli, Bacillus subtilis | Irreversible, Mechanism-Based | - | A primary target of 3-CDA, leading to the depletion of D-alanine, an essential component of the bacterial cell wall.[4][6] |
| D-Amino Acid Transaminase (DATA) | Bacillus sphaericus | Irreversible, Mechanism-Based | - | 3-CDA acts as a potent inhibitor, with the inactivation occurring concurrently with the β-elimination reaction.[4] |
| Glutamate Racemase (MurI) | Mycobacterium tuberculosis | Irreversible, Mechanism-Based | - | Identified as the primary target of 3-CDA in M. tuberculosis, despite the initial assumption that alanine racemase was the target.[7][8] |
| Tryptophan Synthase | - | Inactivated by polyhaloalanines | Not specified for 3-CDA | While not a primary target, it is susceptible to inhibition by related halo-amino acids.[5] |
| Threonine Deaminase | - | Susceptible to inhibition | Not specified for 3-CDA | Another PLP-dependent enzyme that can be inhibited by halo-amino acid analogues.[9] |
Note: Specific kinetic parameters such as Ki (inhibition constant) and kinact (rate of inactivation) are often context-dependent and may not be available for all enzymes. The partition ratio, which describes the number of catalytic turnovers per inactivation event, is a critical parameter for mechanism-based inhibitors.[7]
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound, a combination of enzymatic assays is employed. The choice of assay depends on the specific reaction catalyzed by the enzyme of interest.
General Spectrophotometric Assay for PLP-Dependent Enzymes
This method is widely applicable and relies on monitoring changes in absorbance due to the consumption of substrates or the formation of products.[10][11][12]
Principle: Many PLP-dependent enzyme reactions can be coupled to a dehydrogenase enzyme, where the product of the primary reaction is a substrate for the dehydrogenase. The activity of the dehydrogenase is monitored by the change in absorbance of NADH or NADPH at 340 nm.
Caption: Workflow for a continuous spectrophotometric enzyme-coupled assay.
Step-by-Step Protocol:
-
Prepare the reaction mixture: In a quartz cuvette, combine the appropriate buffer, PLP, the primary substrate for the PLP-dependent enzyme, the coupling dehydrogenase, and NADH or NADPH.
-
Equilibrate: Incubate the mixture at the optimal temperature for the enzyme for 5-10 minutes to ensure temperature equilibrium.
-
Initiate the reaction: Add a known amount of the PLP-dependent enzyme to the cuvette and mix thoroughly.
-
Monitor absorbance: Immediately begin monitoring the decrease (for NADH/NADPH consumption) or increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Inhibition studies: To determine the inhibitory effect of 3-CDA, pre-incubate the enzyme with varying concentrations of the inhibitor for different time intervals before initiating the reaction.
HPLC-Based Assay for Amino Acid Analysis
For reactions where a spectrophotometric assay is not feasible, High-Performance Liquid Chromatography (HPLC) provides a robust method for separating and quantifying the amino acid substrates and products.[13][][15]
Principle: The reaction mixture is quenched at specific time points, and the amino acids are derivatized to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated and quantified by reverse-phase HPLC.
Step-by-Step Protocol:
-
Enzymatic reaction: Set up the enzymatic reaction in a microcentrifuge tube containing buffer, PLP, substrate, and enzyme.
-
Time points and quenching: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Derivatization: Neutralize the quenched sample and add a derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)). Incubate to allow the derivatization to complete.
-
HPLC analysis: Inject the derivatized sample into an HPLC system equipped with a suitable reverse-phase column.
-
Quantification: Separate the derivatized amino acids using an appropriate gradient of solvents and detect them using a UV or fluorescence detector. Calculate the concentration of the product based on a standard curve.
Off-Target Effects and Toxicological Considerations
While this compound is a potent inhibitor of bacterial PLP-dependent enzymes, its cross-reactivity with mammalian enzymes raises concerns about its potential toxicity.[3][6] Understanding the off-target effects is crucial for evaluating its therapeutic index and its utility as a selective research tool.
-
Mammalian Cell Cytotoxicity: Studies on the in vitro toxicology of halogenated compounds suggest that they can exhibit cytotoxicity in mammalian cells.[16][17] The specific cytotoxic profile of this compound in various cell lines needs to be thoroughly investigated to assess its potential for off-target effects.
-
Lack of Target Specificity: The broad reactivity of 3-CDA with a range of PLP-dependent enzymes can be a significant drawback. This lack of specificity can lead to the inhibition of essential host enzymes, resulting in undesirable side effects. For instance, the inhibition of human enzymes involved in amino acid metabolism could have significant physiological consequences.
Conclusion and Future Directions
This compound is a powerful tool for studying PLP-dependent enzymes and serves as a lead compound for the development of novel inhibitors. Its mechanism-based mode of action provides a high degree of potency. However, its broad cross-reactivity underscores the challenge of achieving selectivity in targeting specific PLP-dependent enzymes.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural determinants of selectivity and to design more specific inhibitors.
-
Comprehensive Toxicological Profiling: To fully characterize the off-target effects of this compound and its analogues in relevant in vitro and in vivo models.
-
Discovery of Novel Inhibitors: The insights gained from studying 3-CDA can guide the discovery of new classes of inhibitors with improved selectivity profiles.
By combining detailed kinetic analysis, robust experimental protocols, and a thorough understanding of off-target effects, researchers can effectively leverage the properties of this compound to advance our understanding of PLP-dependent enzymes and to develop novel therapeutic strategies.
References
- Antwerp, BE. (n.d.). Current time information.
-
Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(21), 4718–4723. [Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526. [Link]
-
Badding, M. A., Schisler, M. R., & Gollapudi, B. B. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Environmental and Molecular Mutagenesis, 62(6), 385–395. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloro-L-alanine. PubChem Compound Database. Retrieved from [Link]
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: A review. ResearchGate. [Link]
-
Wang, Y., Yang, C., Xue, W., Liu, D., & Liu, A. (2019). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Current microbiology, 76(11), 1354–1361. [Link]
-
Prosser, G. A., Rodenburg, A., Khoury, H., de Chiara, C., Howell, S., Snijders, A. P., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 6091–6099. [Link]
-
Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. ResearchGate. [Link]
-
Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press. [Link]
-
Gasteiger, E., Gattiker, A., Hoogland, C., Ivanyi, I., Appel, R. D., & Bairoch, A. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic acids research, 31(13), 3784-3788. [Link]
-
Toney, M. D. (2014). PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective. Catalysis Science & Technology, 4(10), 3338-3351. [Link]
-
Wikipedia contributors. (2023, December 12). Chloroalanine. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Prosser, G. A., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(10), 6091–6099. [Link]
-
Ali, I., Gupta, V. K., & Aboul-Enein, H. Y. (2016). analysis of amino acids by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 39(13), 595-608. [Link]
-
Witschi, M. A., & Bachmann, B. O. (2018). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Angewandte Chemie International Edition, 57(38), 12431-12435. [Link]
-
Eliot, A. C., & Kirsch, J. F. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural product reports, 35(9), 929-961. [Link]
-
Fischer, A. B., & Skreb, Y. (2001). In vitro toxicology of heavy metals using mammalian cells: an overview of collaborative research data. Arhiv za higijenu rada i toksikologiju, 52(3), 333–354. [Link]
-
Paiardini, A., Contestabile, R., D'Aguanno, S., & di Salvo, M. L. (2013). PLP-Dependent Enzymes. BioMed research international, 2013, 679792. [Link]
-
Im, H., Kim, Y. S., & Kim, J. F. (2018). Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4. Biochemical and biophysical research communications, 498(2), 347–353. [Link]
-
Rinaldo, S., Paiardini, A., & Cutruzzolà, F. (2011). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical biochemistry, 414(2), 223–228. [Link]
-
Phillips, R. S. (2015). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. Biochimica et biophysica acta, 1854(9), 1167–1174. [Link]
-
Escribano, J., Varon, R., & Garcia-Canovas, F. (1998). A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate. Analytical biochemistry, 256(2), 246–252. [Link]
-
Gillet, S., Barbier, P., & Gerday, C. (2000). A direct continuous spectrophotometric assay for transglutaminase activity. Analytical biochemistry, 279(1), 58–63. [Link]
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]
-
Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of chromatography. B, Biomedical applications, 682(1), 3–22. [Link]
-
Polovinkin, V., Safonova, E., Slonimskiy, Y., & Ananikov, V. (2020). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International journal of molecular sciences, 21(21), 8171. [Link]
-
Toney, M. D. (2005). Controlling reaction specificity in pyridoxal phosphate enzymes. Archives of biochemistry and biophysics, 433(1), 279–287. [Link]
-
Gallagher, T., & Snell, E. E. (1990). Structure and control of pyridoxal phosphate dependent allosteric threonine deaminase. Journal of Biological Chemistry, 265(25), 14811-14819. [Link]
Sources
- 1. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A direct continuous spectrophotometric assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 15. bevital.no [bevital.no]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
- 17. In vitro toxicology of heavy metals using mammalian cells: an overview of collaborative research data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Mechanism of Irreversible Inhibition by 3-Chloro-D-Alanine
For researchers and drug development professionals navigating the landscape of enzyme inhibition, understanding the precise mechanism of action is paramount. This guide provides an in-depth technical comparison of 3-chloro-D-alanine, a classic irreversible inhibitor, with other notable inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, primarily focusing on the well-characterized bacterial target, alanine racemase. We will delve into the mechanistic underpinnings of its action, present comparative data with alternative inhibitors, and provide detailed experimental protocols to validate these findings in your own laboratory settings.
The Singular Mechanism of this compound: A "Suicide" Inhibition Strategy
This compound is a quintessential example of a mechanism-based inactivator, often referred to as a "suicide inhibitor." This classification signifies that the enzyme itself catalyzes the conversion of the inhibitor into a reactive species, which then covalently and irreversibly modifies the enzyme's active site, leading to its inactivation. This contrasts with reversible inhibitors, which bind non-covalently and can dissociate from the enzyme.
The primary target of this compound is a class of PLP-dependent enzymes, with alanine racemase being a prominent example.[1] Alanine racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall.[2][3] The absence of this enzyme in humans makes it an attractive target for antimicrobial drug development.[2]
The inhibitory action of this compound unfolds in a series of discrete steps within the enzyme's active site:
-
Formation of an External Aldimine: this compound, as a substrate analog, initially binds to the PLP cofactor in the active site, forming an external aldimine.
-
Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery then facilitates the elimination of the chlorine atom from the β-carbon of the inhibitor.
-
Generation of a Reactive Intermediate: This elimination reaction generates a highly reactive amino-acrylate intermediate.
-
Covalent Modification: The electrophilic amino-acrylate intermediate is then susceptible to nucleophilic attack by a nearby residue in the active site, leading to the formation of a stable, covalent adduct and the irreversible inactivation of the enzyme.
This "suicide" mechanism is a hallmark of this compound's potency and specificity, as the reactive species is generated only in the active site of the target enzyme.
Comparative Analysis: this compound vs. Alternative Alanine Racemase Inhibitors
To fully appreciate the characteristics of this compound, a comparison with other well-known alanine racemase inhibitors is essential. The table below summarizes the key features of this compound, D-cycloserine, and O-carbamyl-D-serine.
| Feature | This compound | D-Cycloserine | O-Carbamyl-D-serine |
| Mechanism of Action | Irreversible (Suicide Inhibition) | Reversible (Competitive) / Irreversible | Reversible (Competitive) |
| Primary Target(s) | Alanine Racemase, D-glutamate-D-alanine transaminase[1] | Alanine Racemase, D-alanine:D-alanine ligase[4] | Alanine Racemase[2] |
| Nature of Interaction | Covalent adduct with active site residue | Forms a stable covalent linkage with PLP[2][3] | Non-covalent binding to the active site |
| Kinetic Parameters | Characterized by kinact and KI | Characterized by Ki (e.g., 6.5 x 10-4 M for D-cycloserine against E. coli Alr)[5] | Characterized by Ki |
| Specificity | Can inhibit other PLP-dependent enzymes[2] | Can inhibit other PLP-dependent enzymes[6] | Generally considered more specific to alanine racemase |
| Clinical Utility | Investigated as an antibacterial agent[1] | Used as a second-line treatment for tuberculosis[4] | Limited clinical use |
Key Insights from the Comparison:
-
Irreversibility as a Distinguishing Feature: The most significant difference lies in the irreversible nature of this compound's inhibition compared to the primarily reversible competitive inhibition of D-cycloserine and O-carbamyl-D-serine. While D-cycloserine can form a covalent adduct with PLP, recent studies suggest this may be reversible.[7]
-
Potency and Efficiency: The potency of irreversible inhibitors like this compound is often described by the ratio kinact/KI, which represents the overall efficiency of inactivation. For reversible inhibitors, potency is typically defined by the inhibition constant (Ki).
-
Off-Target Effects: A critical consideration in drug development is the potential for off-target effects. As substrate analogs, both this compound and D-cycloserine can inhibit other PLP-dependent enzymes, which can lead to toxicity.[2][6]
Experimental Workflows for Mechanistic Confirmation
To rigorously confirm the irreversible inhibition mechanism of this compound, a combination of kinetic and biophysical methods is employed. The following sections provide detailed, field-proven protocols.
Kinetic Analysis of Irreversible Inhibition
The kinetic parameters that define a suicide inhibitor are the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). These can be determined by monitoring the loss of enzyme activity over time in the presence of various concentrations of the inhibitor.
Experimental Protocol: Determination of kinact and KI
-
Enzyme and Reagents:
-
Purified alanine racemase (e.g., from E. coli or B. subtilis).
-
This compound stock solution.
-
Substrate solution (e.g., L-alanine).
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Coupled enzyme system for detecting D-alanine formation (e.g., D-amino acid oxidase and horseradish peroxidase).
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Pre-incubate the alanine racemase with each concentration of this compound for various time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the reaction mixture containing the substrate (L-alanine) and the coupled enzyme system.
-
Monitor the rate of D-alanine production by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibition: kobs = (kinact * [I]) / (KI + [I]) where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration at which the inactivation rate is half-maximal.
-
[I] is the inhibitor concentration.
-
-
This analysis will yield the key kinetic parameters that characterize the irreversible inhibition.
Identification of the Covalent Adduct by Mass Spectrometry
Mass spectrometry is a powerful tool for directly observing the covalent modification of the target enzyme by the inhibitor. This provides unequivocal evidence of an irreversible binding event.
Experimental Protocol: Mass Spectrometry Analysis of the Covalent Adduct
-
Sample Preparation:
-
Incubate purified alanine racemase with an excess of this compound for a sufficient time to ensure complete inactivation (as determined by kinetic analysis).
-
Remove excess, unbound inhibitor by dialysis or using a desalting column.
-
As a control, prepare a sample of the untreated enzyme.
-
-
Intact Protein Analysis (Top-Down Approach):
-
Analyze both the treated and untreated enzyme samples by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectra. A mass shift in the treated sample corresponding to the molecular weight of the reactive intermediate of this compound (minus the leaving group, HCl) will confirm covalent modification.
-
-
Peptide Mapping (Bottom-Up Approach):
-
Digest both the treated and untreated enzyme samples with a protease of known specificity (e.g., trypsin).
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [8][9] * Compare the peptide maps of the treated and untreated samples. Identify any new or shifted peaks in the chromatogram of the treated sample.
-
Sequence the modified peptide using MS/MS fragmentation to pinpoint the exact amino acid residue that has been covalently modified.
-
Workflow for Mass Spectrometry Analysis
Sources
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition | Crick [crick.ac.uk]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
A Researcher's Guide to 3-Chloro-D-Alanine: A Quantitative Comparison of Binding Affinity and Inactivation Potency Against Bacterial Racemases
Introduction: The Strategic Importance of Racemase Inhibition
In the persistent battle against bacterial pathogens, enzymes essential for cell survival but absent in humans represent prime targets for antimicrobial drug development. Among these, pyridoxal 5'-phosphate (PLP)-dependent racemases, which catalyze the interconversion of L- and D-amino acid enantiomers, are of critical importance. Specifically, Alanine Racemase (Alr) provides the essential D-alanine precursor for peptidoglycan biosynthesis, a structure vital for the integrity of the bacterial cell wall.[1] Glutamate Racemase (MurI) is similarly crucial, supplying the D-glutamate required for peptidoglycan cross-linking. The absence of these enzymes in eukaryotes makes them highly attractive and specific targets for novel antibiotics.[1]
3-Chloro-D-alanine (BCDA), a halogenated analogue of alanine, has long been recognized as a potent inhibitor of several PLP-dependent enzymes.[2] It functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," where the target enzyme processes the inhibitor, leading to the generation of a reactive species that covalently and irreversibly inactivates the enzyme. This guide provides a detailed, quantitative comparison of BCDA's binding affinity and inactivation efficiency against different bacterial racemases, offering field-proven insights for researchers in microbiology and drug development. We will delve into the surprising discovery that while BCDA is a canonical inhibitor of Alanine Racemase, its primary target in the significant pathogen Mycobacterium tuberculosis is, in fact, Glutamate Racemase.[3]
The Molecular Mechanism of Suicide Inhibition
The inhibitory action of this compound is a classic example of mechanism-based inactivation, intrinsically linked to the catalytic cycle of PLP-dependent enzymes. The process begins with the formation of an external aldimine between the amino group of BCDA and the PLP cofactor in the enzyme's active site. The enzyme's catalytic base then abstracts the α-proton from BCDA, a standard step in racemization. However, this generates a carbanionic intermediate that is unstable due to the presence of the chlorine atom at the β-carbon. The enzyme facilitates the elimination of the chloride ion, which in turn leads to the formation of a highly reactive amino-acrylate intermediate. This electrophilic species is then attacked by a nucleophile within the active site, resulting in a stable, covalent bond and irreversible inactivation of the enzyme.[4]
Caption: Covalent inactivation pathway of PLP-dependent racemases by this compound.
Comparative Quantitative Analysis of Racemase Inhibition
The efficacy of a mechanism-based inhibitor like BCDA is best described by two key kinetic parameters: the inhibition constant (KI), which reflects the initial binding affinity of the inhibitor to the enzyme, and the maximal rate of inactivation (kinact). The ratio kinact/KI serves as the second-order rate constant, representing the overall inhibitor efficiency.
Recent comprehensive studies have revealed a striking differential in the potency of BCDA against its presumed target, Alanine Racemase, across various bacterial species, and its unexpected potency against Glutamate Racemase.[4]
Alanine Racemase (Alr): A Target of Variable Susceptibility
Historically, Alr was considered the primary target of BCDA.[2][5] Indeed, BCDA is a potent inactivator of Alr from Escherichia coli (EcAlr) and Bacillus subtilis (BsAlr). However, a pivotal finding was the discovery that BCDA is a remarkably poor inhibitor of the Alanine Racemase from Mycobacterium tuberculosis (MtAlr).[4]
A detailed kinetic analysis shows that while the initial binding affinity (KI) of BCDA for all three Alr orthologues is quite similar (ranging from 130 to 230 µM), the rate of inactivation (kinact) varies dramatically. The kinact value for MtAlr is over 900-fold lower than that for BsAlr and 1,700-fold lower than for EcAlr.[4] This demonstrates that although BCDA can bind to the active site of MtAlr, the enzyme is extremely inefficient at processing it to the reactive intermediate required for inactivation. This finding strongly suggests that Alr is not the primary antibacterial target of BCDA in M. tuberculosis.[4]
Glutamate Racemase (MurI): The True Target in M. tuberculosis
The potent antitubercular activity of BCDA, coupled with its poor inhibition of MtAlr, prompted further investigation, which identified Glutamate Racemase (MurI) as the actual molecular target.[3] Through a combination of enzymology and metabolomics, it was shown that BCDA is a mechanism-based inactivator of MurI.[4] Kinetic analysis using B. subtilis MurI (a close homologue used for biochemical studies) revealed that BCDA inactivates this enzyme with an efficiency (kinact/KI) of 2.1 M⁻¹s⁻¹, a rate comparable to its efficient inactivation of EcAlr and BsAlr.[4] This confirmed that BCDA's potent effect on M. tuberculosis is due to the inhibition of D-glutamate synthesis, thereby disrupting peptidoglycan formation.[4]
Serine Racemase (SR): An Unexplored Frontier
Serine Racemase is another crucial bacterial enzyme, particularly in species that use D-serine in their cell walls or as a signaling molecule.[6] Despite the structural and mechanistic similarities between alanine and serine racemases, there is a notable lack of quantitative data in the published literature regarding the binding affinity or inactivation kinetics of this compound against any bacterial Serine Racemase. This represents a significant knowledge gap and an area ripe for future investigation, which could yield valuable insights into the inhibitor's spectrum of activity.
Data Summary: Racemase Inhibition by this compound
The following table summarizes the key kinetic parameters for the inactivation of various racemases by BCDA, compiled from the literature. This data provides a clear quantitative foundation for comparing inhibitor potency.
| Enzyme | Organism Source | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) | Reference |
| Alanine Racemase (EcAlr) | Escherichia coli | 230 ± 40 | 0.83 ± 0.05 | 60 ± 12 | [4] |
| Alanine Racemase (BsAlr) | Bacillus subtilis | 180 ± 20 | 0.46 ± 0.02 | 43 ± 5 | [4] |
| Alanine Racemase (MtAlr) | Mycobacterium tuberculosis | 130 ± 20 | 0.00049 ± 0.00004 | 0.063 ± 0.010 | [4] |
| Glutamate Racemase (BsMurI) | Bacillus subtilis | 2100 ± 400 | 0.26 ± 0.02 | 2.1 ± 0.4 | [4] |
| Serine Racemase | Various | Not Determined | Not Determined | Not Determined | - |
Data presented as mean ± standard error.
Experimental Protocol: Determination of kinact and KI for a Suicide Inhibitor
To ensure scientific integrity, every protocol must be a self-validating system. The following is a detailed, field-proven methodology for determining the kinetic constants for a mechanism-based inhibitor like BCDA. This approach is based on monitoring enzyme activity over time at various inhibitor concentrations.
Causality Behind Experimental Choices
-
Pre-incubation is key: Unlike reversible inhibitors, the effect of a suicide inhibitor is time-dependent. Therefore, the enzyme and inhibitor must be pre-incubated together to allow inactivation to occur before measuring residual activity.
-
Varying inhibitor concentration and time: A matrix of inhibitor concentrations and pre-incubation times is necessary to accurately determine the observed rate of inactivation (kobs) under each condition.
-
Substrate concentration: The subsequent activity assay must be initiated with a saturating concentration of the natural substrate (e.g., L-alanine) to ensure the measured rate is maximal (Vmax) and that the substrate does not significantly compete with the inhibitor during the short assay time.
-
Data Analysis: The analysis involves a two-step non-linear regression. First, an exponential decay model is fitted to the activity data at each inhibitor concentration to find kobs. Second, these kobs values are plotted against the inhibitor concentration and fitted to a hyperbolic equation to derive kinact and KI.[7][8]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the purified racemase enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a range of 2X concentrated solutions of this compound in the same buffer. A typical range would span from 0.1 to 10 times the expected KI.
-
Prepare a 2X concentrated solution of the enzyme's substrate (e.g., L-alanine) and a suitable coupling enzyme system for detection (e.g., L-alanine dehydrogenase and NAD⁺ for Alr, which allows monitoring NADH production at 340 nm).[9]
-
-
Pre-incubation for Inactivation:
-
In a 96-well plate, set up pre-incubation reactions by mixing equal volumes of the enzyme solution and each of the different BCDA solutions (and a buffer-only control).
-
For each BCDA concentration, prepare multiple identical wells to be used for different time points.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Measurement of Residual Activity:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the activity assay.
-
To the appropriate wells, add an equal volume of the 2X substrate/coupling enzyme mixture. This addition dilutes the pre-incubation mixture, effectively stopping the inactivation process and starting the activity measurement.
-
Immediately place the plate in a spectrophotometric plate reader and measure the rate of reaction (e.g., change in absorbance at 340 nm over time) for a short period (1-2 minutes).
-
-
Data Analysis and Parameter Determination:
-
Step 4a: Calculate kobs: For each inhibitor concentration [I], plot the natural logarithm of the percent remaining activity against the pre-incubation time. Fit this data to a straight line. The negative of the slope of this line is the observed rate of inactivation, kobs.[7]
-
Step 4b: Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations [I]. Fit this data using non-linear regression to the following hyperbolic equation: kobs = (kinact * [I]) / (KI + [I])
-
The fitted parameters will yield the values for kinact (the maximal rate at saturation) and KI (the inhibitor concentration at half-maximal rate).[8]
-
Caption: Experimental workflow for determining kinetic parameters of a suicide inhibitor.
Conclusion and Future Directions
This guide provides a quantitative comparison of this compound's inhibitory action against key bacterial racemases. The data unequivocally demonstrates that while BCDA is an effective inhibitor of Alanine Racemases from organisms like E. coli and B. subtilis, its antibacterial activity against M. tuberculosis is not due to the inhibition of MtAlr, which it inactivates very poorly. Instead, BCDA's primary target in this crucial pathogen is Glutamate Racemase (MurI).[3][4]
This differential affinity has profound implications for drug development. It highlights the critical need to validate the molecular target of an antimicrobial compound within the specific pathogen of interest, as assumptions based on homologous enzymes can be misleading. Furthermore, the dramatic difference in inactivation rates between Alr orthologues, despite similar initial binding affinities, suggests that subtle structural differences in the active sites govern the efficiency of the catalytic steps leading to inactivation. These differences could be exploited for the rational design of species-specific or broad-spectrum racemase inhibitors. The significant gap in our understanding of how BCDA interacts with Serine Racemases also presents a clear and compelling direction for future research.
References
-
Waley, S. G. (1985). Kinetics of suicide substrates. Biochemical Journal, 227(3), 843–849. [Link]
-
Fitzpatrick, P. F. (1996). A general progress curve method for the kinetic analysis of suicide enzyme inhibitors. Analytical Biochemistry, 234(1), 153-156. [Link]
-
Prosser, G. A., Rodenburg, A., Khoury, H., de Chiara, C., Howell, S., Snijders, A. P., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 6091–6099. [Link]
-
Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved January 3, 2026, from [Link]
-
Prosser, G. A., Rodenburg, A., Khoury, H., de Chiara, C., Howell, S., Snijders, A. P., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 6091–6099. [Link]
-
Prosser, G. A., Rodenburg, A., Khoury, H., de Chiara, C., Howell, S., Snijders, A. P., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 6091–6099. [Link]
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. [Link]
-
Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., Aristoff, P. A., ... & Cook, G. M. (2013). Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones. PLoS ONE, 8(5), e63095. [Link]
-
Thornberry, N. A. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Journal of Biological Chemistry, 266(32), 21657-21665. [Link]
-
Johnson, K., & Goody, R. S. (2011). Determination of k inact and K I from complete activity progress curves. Methods in Enzymology, 487, 335-350. [Link]
-
Amery, L., & Chhiba, D. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 857-869. [Link]
-
Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved January 3, 2026, from [Link]
-
University of Arizona. (n.d.). Studies on chloroalanine and the alanine racemases from E. coli and B. subtilis. Retrieved January 3, 2026, from [Link]
-
Prosser, G. A., Rodenburg, A., Khoury, H., de Chiara, C., Howell, S., Snijders, A. P., & de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(10), 6091–6099. [Link]
-
Mobashery, S., Johnston, M., & Lerner, S. A. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. [Link]
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences, 71(2), 417-421. [Link]
-
Whalen, W. A., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 164(3), 1350–1352. [Link]
-
Aihara, H., et al. (2018). A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3. Frontiers in Microbiology, 9, 2345. [Link]
-
Meziane-Cherif, D., et al. (2015). Structural and Functional Adaptation of Vancomycin Resistance VanT Serine Racemases. mBio, 6(4), e00871-15. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Adaptation of Vancomycin Resistance VanT Serine Racemases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating In Vitro Findings of 3-Chloro-D-Alanine Activity in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning in vitro discoveries of 3-chloro-D-alanine (3-Cl-D-Ala) into robust in vivo animal model validation. As a D-alanine analog, 3-Cl-D-Ala presents a dual-mechanism profile, acting as both a potent antimicrobial agent and a potential neuromodulator. This necessitates a multi-faceted validation strategy, which this document will explore in detail. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: Validating the Antimicrobial Efficacy of this compound
The primary antimicrobial action of 3-Cl-D-Ala stems from its ability to inhibit alanine racemase, an enzyme crucial for bacterial cell wall synthesis.[1][2][3][4] This enzyme converts L-alanine to D-alanine, an essential building block for the peptidoglycan layer that provides structural integrity to bacteria, particularly Gram-positive organisms.[1][5] By irreversibly inactivating this enzyme, 3-Cl-D-Ala effectively halts cell wall construction, leading to bacterial cell death. This mechanism makes it a promising candidate against various bacterial pathogens.
Causality in Experimental Design: Selecting the Right Comparators and Model
To rigorously validate the in vivo efficacy of 3-Cl-D-Ala, the experimental design must include appropriate comparators that provide context for its performance.
-
Mechanism-Based Comparator: D-Cycloserine. D-cycloserine is a well-established antibiotic that also targets alanine racemase.[1][2] Including it as a comparator helps ascertain whether 3-Cl-D-Ala's efficacy is comparable or superior to another drug acting through the same pathway. This comparison is critical for understanding its potential advantages, such as improved potency or a better safety profile.
-
Clinical Benchmark Comparator: Ceftriaxone. Ceftriaxone is a broad-spectrum cephalosporin antibiotic frequently used to treat serious infections, including those caused by Staphylococcus aureus.[6][7][8][9] Comparing 3-Cl-D-Ala to a "gold standard" clinical antibiotic provides a benchmark for its potential therapeutic relevance. A positive result against this standard would be a strong indicator of its clinical potential.
For the animal model, a murine pneumonia model using a clinically relevant pathogen like Methicillin-resistant Staphylococcus aureus (MRSA) is an excellent choice.[10][11][12][13] This model mimics a severe human infection, providing a stringent test for the antibiotic's efficacy in a complex biological system.
Workflow for Antimicrobial Validation
Caption: Workflow for the murine pneumonia model to test antimicrobial efficacy.
Experimental Protocol: Murine Pneumonia Model
-
Animal Selection: Use 6-8 week old female BALB/c mice, acclimatized for at least one week.[12]
-
Bacterial Preparation: Culture a mid-logarithmic phase of MRSA (e.g., ATCC 43300). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10^9 CFU/mL.
-
Infection: Lightly anesthetize mice and intranasally inoculate each with 50 µL of the bacterial suspension (5 x 10^7 CFU/mouse).[11]
-
Grouping and Dosing: Two hours post-infection, randomize mice into four groups (n=10/group):
-
Group 1 (Vehicle Control): Sterile saline, subcutaneous (s.c.) injection, twice daily.
-
Group 2 (3-Cl-D-Ala): 20 mg/kg, s.c., twice daily.
-
Group 3 (D-Cycloserine): 30 mg/kg, s.c., twice daily.
-
Group 4 (Ceftriaxone): 30 mg/kg, s.c., twice daily.[6]
-
-
Monitoring: Record survival daily for 14 days.
-
Endpoint Analysis (Day 6): Euthanize a subset of mice (n=5/group).
-
Bacterial Load: Aseptically harvest lungs, homogenize in PBS, and perform serial dilutions for plating on agar plates to determine CFU/gram of tissue.
-
Histopathology: Fix the remaining lung lobes in 10% neutral buffered formalin for sectioning, staining (H&E), and scoring of inflammation and tissue damage.
-
Anticipated Data and Interpretation
The results should demonstrate a significant reduction in bacterial load and improved survival in the treatment groups compared to the vehicle control.
| Group | Treatment (Dose) | Survival Rate (%) | Mean Lung Bacterial Load (log10 CFU/g ± SD) |
| 1 | Vehicle (Saline) | 10% | 7.8 ± 0.5 |
| 2 | 3-Cl-D-Ala (20 mg/kg) | 80% | 4.2 ± 0.7 |
| 3 | D-Cycloserine (30 mg/kg) | 70% | 4.9 ± 0.6 |
| 4 | Ceftriaxone (30 mg/kg) | 90% | 3.5 ± 0.4 |
A result where 3-Cl-D-Ala shows efficacy comparable or superior to D-cycloserine would validate its mechanism of action in vivo. Performance near the level of Ceftriaxone would strongly support its potential as a clinically relevant antibiotic.
Part 2: Validating the Neuromodulatory Activity of this compound
The structural similarity of 3-Cl-D-Ala to D-alanine and D-serine suggests it may act as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[14][15][16] Hypofunction of this receptor is a key theory in the pathophysiology of schizophrenia, particularly concerning cognitive and negative symptoms.[15] Therefore, compounds that enhance NMDA receptor function are of high therapeutic interest.
Mechanism of NMDA Receptor Modulation
Caption: 3-Cl-D-Ala acts as a co-agonist with glutamate to open the NMDA receptor ion channel.
Causality in Experimental Design: An Antagonist-Induced Model
To test a potential NMDA receptor agonist, a model of receptor hypofunction is required. The ketamine-induced model of schizophrenia-like behaviors is a standard and reliable choice.[17] Ketamine is an NMDA receptor antagonist that, in rodents, induces behaviors analogous to the positive (hyperlocomotion), cognitive (memory deficits), and negative (social withdrawal) symptoms of schizophrenia.[17][18]
-
Comparator: D-Cycloserine. As a known partial agonist at the NMDA receptor glycine site, D-cycloserine serves as an excellent positive control to validate the experimental model and benchmark the performance of 3-Cl-D-Ala.
Workflow for Neuromodulatory Validation
Caption: Workflow for validating neuromodulatory effects using a ketamine-induced behavioral model.
Experimental Protocol: Ketamine-Induced Behavioral Model
-
Animal Selection: Use 8-10 week old male C57BL/6 mice, known for their consistent performance in behavioral tests.
-
Grouping and Dosing: Acclimatize mice to the testing rooms and apparatus. On the test day, administer drugs via intraperitoneal (i.p.) injection.
-
Group 1 (Control): Saline + Saline
-
Group 2 (Ketamine Model): Saline + Ketamine (30 mg/kg)
-
Group 3 (3-Cl-D-Ala): 3-Cl-D-Ala (10 mg/kg) + Ketamine (30 mg/kg)
-
Group 4 (D-Cycloserine): D-Cycloserine (15 mg/kg) + Ketamine (30 mg/kg) (Administer test compounds 30 minutes before ketamine injection)
-
-
Behavioral Testing:
-
Open Field Test (30 min post-ketamine): Place the mouse in an open arena and track its movement for 10 minutes to assess hyperlocomotion.[19]
-
Novel Object Recognition (60 min post-ketamine): In a familiar arena, allow the mouse to explore two identical objects. Later, replace one object with a novel one. Measure the time spent exploring the novel vs. the familiar object to assess recognition memory.[19]
-
Three-Chamber Sociability Test (90 min post-ketamine): Place the mouse in a three-chambered box. Measure the time it spends in a chamber with a stranger mouse versus an empty chamber to assess social preference.[20]
-
Anticipated Data and Interpretation
The expected outcome is that 3-Cl-D-Ala will reverse the behavioral deficits induced by ketamine, similar to the positive control, D-cycloserine.
| Group | Treatment | Locomotion (Total Distance, m) | Novel Object Recognition (Recognition Index) | Sociability (Sociability Index) |
| 1 | Saline + Saline | 25 ± 4 | 0.75 ± 0.08 | 0.68 ± 0.07 |
| 2 | Saline + Ketamine | 65 ± 8 | 0.51 ± 0.06 | 0.52 ± 0.05 |
| 3 | 3-Cl-D-Ala + Ketamine | 35 ± 6 | 0.69 ± 0.09 | 0.65 ± 0.08 |
| 4 | D-Cycloserine + Ketamine | 40 ± 7 | 0.65 ± 0.07 | 0.63 ± 0.06 |
A significant attenuation of ketamine-induced hyperlocomotion, and a restoration of the recognition and sociability indices by 3-Cl-D-Ala, would provide strong evidence for its in vivo activity as an NMDA receptor modulator.
Conclusion
Validating the in vitro findings for a dual-mechanism compound like this compound requires a carefully designed, multi-pronged approach in animal models. By selecting appropriate comparators that test both the specific mechanism (D-cycloserine) and the clinical benchmark (Ceftriaxone), and by using animal models relevant to both of its potential therapeutic applications (bacterial pneumonia and NMDA receptor hypofunction), researchers can build a comprehensive and robust in vivo data package. This guide provides the strategic framework and detailed protocols necessary to bridge the gap from the lab bench to preclinical validation, ensuring that experimental choices are driven by scientific rationale and a commitment to creating a self-validating system.
References
-
Evaluation of Vancoplus versus ceftriaxone against cephalosporin resistance MRSA strain in experimental meningitis model. PubMed. Available at: [Link]
-
Murine lung infection model. Bio-protocol. Available at: [Link]
-
Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Evaluation of Target Specificity of Antibacterial Agents Using Staphylococcus aureus ddlA Mutants and d-Cycloserine in a Silkworm Infection Model. PMC - NIH. Available at: [Link]
-
d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal. Clinical Infectious Diseases | Oxford Academic. Available at: [Link]
-
Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Evaluation of target specificity of antibacterial agents using Staphylococcus aureus ddlA mutants and D-cycloserine in a silkworm infection model. PubMed. Available at: [Link]
-
A Postinfluenza Model of Staphylococcus aureus Pneumonia. PMC - NIH. Available at: [Link]
-
d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal. PubMed Central. Available at: [Link]
-
D-cycloserine increases the effectiveness of vancomycin against vancomycin-highly resistant Staphylococcus aureus. PubMed. Available at: [Link]
-
NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model. NIH. Available at: [Link]
-
Preclinical Development of Inhalable D-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Human N-methyl D-aspartate receptor antibodies alter memory and behaviour in mice. Brain. Available at: [Link]
-
Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development. PMC - PubMed Central. Available at: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. NIH. Available at: [Link]
-
Cross-Protection against Acute Staphylococcus aureus Lung Infection in Mice by a D-Glutamate Auxotrophic Vaccine Candidate. MDPI. Available at: [Link]
-
Mice with reduced NMDA receptor expression: more consistent with autism than schizophrenia? PMC - PubMed Central. Available at: [Link]
-
Humanized lung implant mouse model to study Staphylococcus aureus airway interactions. Grantome. Available at: [Link]
-
Murine Models for Staphylococcal Infection. PMC - NIH. Available at: [Link]
-
Ceftriaxone and methicillin-susceptible staphylococcus aureus : a perspective from pharmacokinetics/pharmacodynamics studies. ResearchGate. Available at: [Link]
-
A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization. Frontiers. Available at: [Link]
-
d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal. ResearchGate. Available at: [Link]
-
Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. ACS Publications. Available at: [Link]
-
Inhibitors of alanine racemase enzyme: a review. PubMed. Available at: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS One. Available at: [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Available at: [Link]
-
Inhibition of Bacterial Growth by β-Chloro-D-Alanine. PNAS. Available at: [Link]
-
Intravenous Ceftriaxone Versus Multiple Dosing Regimes of Intravenous Anti-Staphylococcal Antibiotics for Methicillin-Susceptible Staphylococcus aureus (MSSA): A Systematic Review. MDPI. Available at: [Link]
-
Assays for screening alanine racemase-specific inhibitors. ResearchGate. Available at: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect. Sage Journals. Available at: [Link]
-
Comparative efficacy of ceftriaxone in experimental infections involving bacteroides fragilis and escherichia coli. Johns Hopkins University. Available at: [Link]
-
Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect. PubMed. Available at: [Link]
-
Chloroalanine. Wikipedia. Available at: [Link]
-
Effectiveness and Safety of Ceftriaxone Compared to Standard of Care for Treatment of Bloodstream Infections Due to Methicillin-Susceptible Staphylococcus aureus: A Systematic Review and Meta-Analysis. ResearchGate. Available at: [Link]
-
Evaluation of L-Alanine Metabolism in Bacteria and Whole-Body Distribution with Bacterial Infection Model Mice. PubMed. Available at: [Link]
-
Inhibition of Bacterial Growth by β-Chloro-D-Alanine. PMC - NIH. Available at: [Link]
-
Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. NIH. Available at: [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. PubMed. Available at: [Link]
-
Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model. PubMed. Available at: [Link]
-
d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor. PubMed. Available at: [Link]
Sources
- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. Evaluation of Vancoplus versus ceftriaxone against cephalosporin resistance MRSA strain in experimental meningitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A Postinfluenza Model of Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mice with reduced NMDA receptor expression: more consistent with autism than schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization [frontiersin.org]
- 20. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-chloro-D-alanine: A Guide for the Modern Laboratory
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 3-chloro-D-alanine, a valuable but hazardous unnatural amino acid, requires meticulous handling from acquisition to disposal. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound waste within a research environment.
Immediate Safety & Hazard Identification: The First Line of Defense
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated organic compound.[1] While specific toxicity data is limited, the presence of the chlorine atom necessitates that it be treated as a hazardous substance.[2][3][4] The primary risks involve potential irritation upon contact and the environmental impact of improper release.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound and its waste products wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[2]
-
Ventilation: All transfers and handling of waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]
-
Safety Data Sheet (SDS): Always have the SDS readily accessible. The SDS for this compound and its derivatives provides critical, although sometimes incomplete, safety, handling, and emergency information.[2][3][4][6]
Waste Segregation: Preventing Hazardous Cocktails
Proper segregation is the cornerstone of safe chemical waste management. Due to its chemical structure, this compound waste must be categorized as halogenated organic waste .[1][7]
Critical Segregation Steps:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[7][8]
-
Labeling is Non-Negotiable: The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste," and list "this compound" as a constituent.[5][7] All components in the container must be listed by their full chemical names.[7]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic solvents, acids, bases, or heavy metals.[1][5][9] Such mixing can create dangerous reactions and complicates the disposal process significantly, often at a much higher cost.[5][9] Any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste.[7]
| PPE Requirement | Waste Container Specification | Incompatible Waste Streams |
| Nitrile Gloves | Polyethylene or other compatible plastic carboy | Non-halogenated organics |
| Safety Goggles | Secure, threaded, leak-proof cap | Strong Acids & Bases |
| Lab Coat | Clearly Labeled: "Halogenated Waste" | Heavy Metals, Oxidizers |
Disposal Pathway Decision Framework
The appropriate disposal pathway depends on the nature and quantity of the waste, as well as institutional and local regulations. The following decision tree illustrates the primary logic for determining the correct procedure.
Caption: Decision tree for segregating this compound waste.
Detailed Disposal Protocols
The universally recommended and safest method for disposing of this compound is through a licensed hazardous waste management service. Direct treatment or neutralization in the lab is not advised due to the potential for hazardous byproducts and regulatory non-compliance.
Protocol 1: Collection and Disposal of Solid this compound Waste
This protocol applies to unused or expired pure compounds and chemically contaminated consumables (e.g., weighing paper, gloves).
-
Preparation: In a chemical fume hood, designate a clean, stable area for waste collection.
-
Container: Obtain a hazardous waste container designated for halogenated solids. Ensure it is properly labeled before adding any waste.[7]
-
Transfer: Carefully transfer the solid this compound or contaminated items (e.g., gloves, wipes used for minor spills) into the container.[4] Minimize dust generation during this process.[4]
-
Sealing: Securely close the container lid immediately after adding waste. Containers must be kept closed at all times except when waste is being actively added.[7][8]
-
Storage: Store the sealed container in a designated and properly segregated satellite accumulation area within the lab.[5][10] This area should be away from incompatible materials.[10]
-
Pickup: Once the container is nearly full (around 75%), or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[5]
Protocol 2: Collection and Disposal of this compound in Solution
This protocol applies to waste solutions of this compound in organic solvents.
-
Verification: Confirm that the solvent is halogenated (e.g., dichloromethane, chloroform). If this compound is dissolved in a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[7]
-
Container: Use a designated and labeled "Halogenated Liquid Waste" container. This container should be made of a compatible material, such as polyethylene, and stored in secondary containment to prevent spills.[5][10]
-
Transfer: In a chemical fume hood, carefully pour the waste solution into the container using a funnel to prevent spills.
-
Sealing: Tightly seal the container immediately after use. This is a critical step to prevent the release of volatile organic compounds (VOCs) and is a common regulatory violation.[8]
-
Storage & Pickup: Follow steps 5 and 6 from the solid waste protocol. Do not accumulate more than 55 gallons of hazardous waste in your lab area.[7]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Solid): If a small amount of solid can be cleaned up quickly, wear your full PPE.[10] Gently sweep up the material, avoiding dust creation, and place it in the designated halogenated solid waste container.[11] Clean the area with a damp cloth and dispose of the cloth as contaminated waste.
-
Minor Spill (Liquid): For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the liquid.[10] Place the used absorbent into a sealed bag or container, label it as hazardous waste, and dispose of it through the EHS office.[10]
-
Major Spill: In case of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.[5]
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][12] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.[12] By following the procedures outlined in this guide and working with your institution's EHS department, you ensure compliance with these federal and state regulations.[8]
References
- 1. bucknell.edu [bucknell.edu]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. pfw.edu [pfw.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Chloro-D-alanine: A Guide to Personal Protective Equipment and Disposal
As a Senior Application Scientist, I understand that groundbreaking research and development require not only innovative thinking but also an unwavering commitment to safety. 3-Chloro-D-alanine, a key compound in various research applications, demands meticulous handling due to its specific chemical properties and potential hazards. This guide provides an in-depth, practical framework for the safe use of this compound, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to create a secure and efficient laboratory environment.
Hazard Identification: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes significant eye irritation upon contact.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon repeated or prolonged contact.[1][2]
Additionally, as a fine powder, it poses a risk of respiratory tract irritation if inhaled.[3] While specific occupational exposure limits for this compound have not been established, the nature of these hazards necessitates a conservative and proactive approach to exposure control.[1][4][5]
Table 1: Chemical and Physical Properties of 3-Chloro-alanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆ClNO₂ | [3][6] |
| Molecular Weight | 123.54 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | Approximately 156-157°C | [3][4] |
| Solubility | Slightly soluble in DMSO and water |[4] |
This data informs our handling procedures; for instance, its solid, powdered form underscores the importance of engineering controls and respiratory protection to prevent aerosolization and inhalation.[5]
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your primary defense against direct exposure. The following ensemble is required when handling this compound.
Given the risk of skin sensitization, selecting the correct gloves is not merely a suggestion but a critical requirement.[1] While Safety Data Sheets (SDS) often provide general recommendations for "impermeable gloves," practical experience dictates a more nuanced selection.
-
Primary Recommendation: Disposable nitrile gloves are the standard for incidental contact. They offer good resistance to a range of chemicals and provide excellent dexterity.[7]
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[5]
-
Donning and Doffing: Never reuse disposable gloves. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly.[5]
-
For Prolonged Handling or Spills: For tasks involving larger quantities or significant risk of splash, consider double-gloving or using a heavier-duty glove over a standard nitrile glove.
Table 2: Glove Selection Considerations
| Glove Material | Suitability for Chlorinated Compounds | Key Considerations |
|---|---|---|
| Nitrile | Recommended for incidental contact | Good general chemical resistance. Should be replaced immediately upon splash. |
| Latex | Not Recommended | Prone to degradation with some chemicals and can cause latex allergies.[7] |
| Neoprene | Suitable for extended contact | Offers a higher level of protection for tasks with greater splash potential. |
| Vinyl | Not Recommended | Poor resistance to many chemicals.[8] |
This table provides general guidance. Always consult a specific chemical resistance chart from the glove manufacturer for the most accurate information.[7][8][9]
This compound can cause serious eye irritation.[1][2] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1][5] Standard safety glasses do not provide adequate protection from dust particles.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation, a full-face shield should be worn in addition to safety goggles.
-
Laboratory Coat: A standard, buttoned lab coat is required to protect skin and clothing from contamination.
-
Respiratory Protection: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[5] If engineering controls are insufficient and irritation symptoms are experienced, a full-face respirator with an appropriate particulate filter should be used.[1][5]
Operational Plan: From Receipt to Use
A proactive safety plan encompasses every stage of the chemical's lifecycle in your lab.
Step 1: Receiving and Storage
-
Verification: Upon receipt, ensure the container is intact and properly labeled.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] The container must be kept tightly closed to prevent absorption of moisture.[4]
Step 2: Weighing and Preparation
-
Location: Always weigh and prepare solutions in a chemical fume hood or other ventilated enclosure to control dust.
-
Technique: Use a spatula to handle the solid. Avoid pouring the powder, which can create airborne dust. If possible, use a weighing paper or boat that can be carefully folded and transferred.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
Step 3: Post-Handling Decontamination
-
Equipment: Thoroughly clean any spatulas, glassware, or other equipment that came into contact with the chemical.
-
Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent. Dispose of contaminated bench paper as chemical waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.[1]
Step 1: Waste Segregation
-
Dedicated Waste Container: All solid this compound waste, including contaminated weighing paper, pipette tips, and gloves, must be collected in a clearly labeled, sealed container designated for "chlorinated solid chemical waste."[11]
-
No Drain Disposal: Do not dispose of this compound or its solutions down the drain.[11]
Step 2: Container Management
-
Labeling: Ensure the waste container is accurately labeled with the chemical name and primary hazard symbols.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Step 3: Spill Management In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full recommended PPE ensemble (nitrile gloves, safety goggles, lab coat, and if necessary, respiratory protection).
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated waste container.[3][10][11]
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as contaminated waste.[11]
The following diagram outlines the decision-making and procedural flow for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
By adhering to these detailed protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
-
This compound METHYL ESTER,HYDROCHLORIDE Safety Data Sheets. Echemi.
-
3-Chloro-L-alanine | CAS#:2731-73-9. Chemsrc.
-
3-Chloro-L-alanine - Safety Data Sheet. ChemicalBook.
-
3-Chloro-L-alanine SDS, 2731-73-9 Safety Data Sheets. ECHEMI.
-
3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet. ChemicalBook.
-
This compound METHYL ESTER,HYDROCHLORIDE - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - D-Alanine. Fisher Scientific.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
-
Safety Data Sheet: DL-Alanine. Carl ROTH.
-
GLOVE SELECTION CHART. WSU Spokane.
-
Chemical Glove Selection Guide: Find the Perfect Protection. International Safety.
-
Gloves Chemical Resistance Chart. Gloves By Web.
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University.
-
This compound. LookChem.
-
3-chloro-L-alanine. PubChem - NIH.
-
Safe Disposal of D-Alanine-3-13C: A Procedural Guide. Benchchem.
-
3-Chloro-L-alanine Hydrochloride. TCI AMERICA.
-
3-Chloro-L-alanine Hydrochloride. MedChemExpress.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound METHYL ESTER,HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 4. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
